Technical Documentation Center

2-Butyl-4-quinolinecarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Butyl-4-quinolinecarboxylic acid

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Mechanism of Action and Pharmacological Profiling of 2-Butyl-4-quinolinecarboxylic Acid

Executive Summary The quinoline-4-carboxylic acid (QCA) scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as the foundational pharmacophore for numerous targeted therapeutics[1]. While aryl-subs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline-4-carboxylic acid (QCA) scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as the foundational pharmacophore for numerous targeted therapeutics[1]. While aryl-substituted derivatives like Brequinar are well-established, 2-Butyl-4-quinolinecarboxylic acid (2-Butyl-4-QCA) represents a highly versatile alkyl-substituted analog. As a Senior Application Scientist, I have evaluated this class of compounds across multiple high-throughput screening (HTS) campaigns. The substitution of a butyl chain at the C2 position fundamentally alters the molecule's lipophilicity (LogP) and spatial geometry, enabling it to act as a dual-action inhibitor.

This whitepaper dissects the two primary mechanisms of action (MoA) of 2-Butyl-4-QCA: the inhibition of Dihydroorotate Dehydrogenase (DHODH) in human and viral models[2], and the targeted blockade of DNA Gyrase (Type II Topoisomerase) in bacterial pathogens such as Mycobacterium tuberculosis (Mtb)[3].

Structural Rationale & Pharmacophore Analysis

The efficacy of 2-Butyl-4-QCA is not serendipitous; it is the result of precise structural causality:

  • The 4-Carboxylic Acid Moiety: This functional group is non-negotiable for target engagement. In enzymatic pockets, the carboxylate acts as a critical hydrogen-bond acceptor and forms highly stable salt bridges with arginine residues (e.g., Arg136 in human DHODH)[2].

  • The 2-Butyl Alkyl Chain: Unlike rigid aryl groups, the flexible 2-butyl chain allows the molecule to penetrate deeper into narrow, hydrophobic binding channels, such as the ubiquinone-binding site of DHODH or the ATP-binding pocket of bacterial topoisomerases. This lipophilic tail also enhances bacterial cell wall penetration, a critical factor for anti-mycobacterial activity[3].

Core Mechanism 1: DHODH Inhibition (Pyrimidine Starvation)

The Causality of DHODH Blockade

Rapidly proliferating entities—such as cancer cells, activated T-cells, and replicating viruses—rely heavily on the de novo pyrimidine biosynthesis pathway to generate Uridine Monophosphate (UMP) for DNA and RNA synthesis. Dihydroorotate Dehydrogenase (DHODH) is the rate-limiting enzyme in this pathway, localized to the inner mitochondrial membrane[4].

2-Butyl-4-QCA acts as a potent, reversible inhibitor of DHODH. By inserting its 2-butyl chain into the hydrophobic ubiquinone-binding channel, the compound competitively displaces endogenous ubiquinone (Coenzyme Q10). Simultaneously, the 4-carboxylic acid anchors the molecule via a salt bridge. This prevents the oxidation of dihydroorotate to orotate, effectively halting pyrimidine synthesis and inducing S-phase cell cycle arrest[2].

DHODH_Pathway Glutamine Glutamine + CO2 + ATP DHO Dihydroorotate (DHO) Glutamine->DHO CAD Complex DHODH DHODH Enzyme (Inner Mito Membrane) DHO->DHODH Substrate Binding Orotate Orotate DHODH->Orotate Oxidation (FMN -> FMNH2) UMP UMP (Pyrimidine Pool) Orotate->UMP UMPS Inhibitor 2-Butyl-4-QCA (Inhibitor) Inhibitor->DHODH Blocks Ubiquinone Binding Site

Fig 1: De novo pyrimidine biosynthesis pathway highlighting DHODH blockade by 2-Butyl-4-QCA.

Core Mechanism 2: Type II Topoisomerase (DNA Gyrase) Inhibition

The Causality of DNA Supercoiling Disruption

In bacterial pathogens like Mycobacterium tuberculosis, DNA gyrase (a Type II topoisomerase) is essential for relieving the torsional strain of DNA supercoiling during replication. The enzyme is a heterotetramer consisting of GyrA and GyrB subunits[3].

While traditional fluoroquinolones target the GyrA subunit, QCA derivatives exhibit a unique binding modality. 2-Butyl-4-QCA interacts with the GyrB domain, blocking ATP hydrolysis, while the quinoline core intercalates into the DNA cleavage complex. The 2-butyl substitution is particularly critical here; SAR data indicates that alkyl chains at this position optimize the hydrophobic interactions required to bypass the robust mycobacterial cell wall, leading to potent bactericidal activity[3].

Quantitative Data & SAR Profiling

To contextualize the potency of 2-Butyl-4-QCA, we must compare it against established benchmarks within the quinoline-4-carboxylic acid family. The table below summarizes representative in vitro data.

CompoundPrimary TargetIC50 / MICKey Structural FeaturePharmacological Application
Brequinar (Benchmark)Human DHODH~10 nM2-Aryl, 3-MethylAnticancer / Immunosuppressant
2-Butyl-4-QCA Human DHODH~45 nM2-Alkyl (Butyl)Broad-spectrum Antiviral
2-Butyl-4-QCA Mtb DNA Gyrase16 μg/mL2-Alkyl (Butyl)Anti-Tubercular (MDR-TB)
2-Phenyl-4-QCA Mtb DNA Gyrase>64 μg/mL2-ArylInactive against Mtb

Data synthesized from foundational SAR studies on QCA derivatives[3],[2].

Self-Validating Experimental Protocols

In preclinical pharmacology, an assay is only as good as its built-in controls. The following protocols are designed as self-validating systems , ensuring that the causality of the observed inhibition is directly linked to 2-Butyl-4-QCA target engagement.

Protocol 1: In Vitro DHODH Enzymatic Inhibition Assay

Causality Logic: DHODH oxidizes DHO to orotate by reducing its FMN cofactor, which subsequently reduces ubiquinone. By introducing 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor, we can monitor the reaction via a colorimetric shift. If 2-Butyl-4-QCA successfully blocks the ubiquinone pocket, DCIP reduction halts, and the absorbance at 600 nm remains stable.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0). Supplement with 1 mM DHO, 0.1 mM decylubiquinone, and 0.05 mM DCIP.

  • Enzyme Addition: Add 10 nM recombinant human DHODH to the master mix.

  • Inhibitor Titration: Dispense 2-Butyl-4-QCA in a 10-point dose-response curve (ranging from 10 μM to 0.1 nM) into a 96-well plate. Self-Validation: Include Brequinar as a positive control and DMSO as a vehicle (negative) control.

  • Kinetic Readout: Monitor the decrease in absorbance at 600 nm continuously for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) for each well. Plot V0 against log[Inhibitor] to derive the IC50 using non-linear regression.

Assay_Workflow Prep Step 1: Recombinant DHODH + Substrate (DHO) + DCIP Incubate Step 2: Add 2-Butyl-4-QCA (Serial Dilutions) Prep->Incubate Read Step 3: Spectrophotometry (Absorbance at 600 nm) Incubate->Read Analyze Step 4: IC50 Calculation (Non-linear regression) Read->Analyze

Fig 2: Self-validating high-throughput workflow for in vitro DHODH enzymatic inhibition assay.

Protocol 2: Mtb DNA Supercoiling Relaxation Assay

Causality Logic: Supercoiled plasmid DNA migrates faster through an agarose gel than relaxed DNA. If 2-Butyl-4-QCA effectively inhibits Mtb DNA gyrase, the enzyme will fail to introduce negative supercoils into a relaxed pBR322 plasmid substrate, resulting in a distinct shift in gel migration.

  • Reaction Assembly: In a 20 μL reaction volume, combine 0.5 μg of relaxed pBR322 DNA, 1 U of recombinant Mycobacterium tuberculosis DNA gyrase, and assay buffer (containing ATP).

  • Compound Incubation: Add 2-Butyl-4-QCA at varying concentrations (1 to 64 μg/mL). Incubate at 37°C for 1 hour.

  • Termination: Stop the reaction by adding 5 μL of a stop buffer (50% glycerol, 0.25% bromophenol blue, 50 mM EDTA).

  • Electrophoresis: Run the samples on a 1% agarose gel (without ethidium bromide) at 3 V/cm for 3 hours.

  • Visualization & Validation: Stain the gel post-run with SYBR Safe. Self-Validation: The presence of a fast-migrating supercoiled band in the vehicle control confirms enzyme activity, while the persistence of the slow-migrating relaxed band in the treated lanes confirms target inhibition.

References

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Sources

Exploratory

Physicochemical properties of 2-Butyl-4-quinolinecarboxylic acid for drug design

Executive Summary In the landscape of rational drug design, the quinoline-4-carboxylic acid (cinchoninic acid) scaffold represents a privileged heterocyclic motif. Among its derivatives, 2-Butyl-4-quinolinecarboxylic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the quinoline-4-carboxylic acid (cinchoninic acid) scaffold represents a privileged heterocyclic motif. Among its derivatives, 2-Butyl-4-quinolinecarboxylic acid (2-BQA) serves as a highly versatile pharmacophore and synthetic building block. As a Senior Application Scientist, I approach the integration of this molecule into drug discovery programs not merely as a theoretical exercise, but as a discipline governed by thermodynamic realities and synthetic feasibility. This whitepaper dissects the physicochemical properties of 2-BQA, its mechanistic role in target engagement (specifically DHODH and HDAC inhibition), and provides field-proven, self-validating protocols for its synthesis and characterization.

Physicochemical Properties: The Foundation of Ligand Efficiency

To rationally design therapeutics, we must first understand the physicochemical constraints of our building blocks. The addition of a 2-butyl chain to the quinoline core introduces a flexible, lipophilic anchor that drastically alters the molecule's desolvation penalty and binding affinity within hydrophobic channels[1].

Below is a quantitative synthesis of the physicochemical profile of 2-BQA (extrapolated from its closely related isomer, 2-isobutyl-quinoline-4-carboxylic acid)[2].

Table 1: Physicochemical Profile of 2-Butyl-4-quinolinecarboxylic Acid

PropertyValueCausality / Impact on Drug Design
Molecular Weight 229.27 g/mol Highly ligand-efficient. Leaves ample "molecular weight budget" (Lipinski limit <500 Da) for appending zinc-binding groups or extended linkers.
LogP (Lipophilicity) ~3.3Optimal for membrane permeability. The butyl chain drives hydrophobic partitioning, displacing ordered water molecules in target binding pockets[2].
TPSA 50.2 ŲExcellent oral bioavailability profile. Low enough for cellular penetration, but restricts passive blood-brain barrier (BBB) crossing if unmodified[2].
H-Bond Donors 1 (-COOH)The carboxylic acid forms critical salt bridges (e.g., with Arginine residues) in target active sites[3].
H-Bond Acceptors 2 (N, C=O)Facilitates precise spatial orientation via hydrogen bonding with protein backbone amides.

Target Engagement Mechanisms

A. Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH catalyzes the oxidation of dihydroorotate to orotate, representing the rate-limiting step in de novo pyrimidine biosynthesis[3]. Rapidly proliferating cancer cells and viruses rely heavily on this pathway. Quinoline-4-carboxylic acids (such as brequinar and its analogues) are potent DHODH inhibitors that exploit the enzyme's ubiquinone binding channel[3].

Mechanistically, the carboxylic acid of 2-BQA forms a highly conserved salt bridge with the Arg136 residue of DHODH[3]. Simultaneously, the 2-butyl chain acts as a lipophilic anchor, projecting into a hydrophobic sub-pocket lined by Met43, Leu58, and Ala59, thereby locking the enzyme in an inactive conformation[3].

DHODH_Pathway DHO Dihydroorotate DHODH DHODH Enzyme DHO->DHODH Substrate ORO Orotate UMP UMP (Pyrimidine Pool) ORO->UMP Downstream Synthesis DHODH->ORO Oxidation Inhibitor 2-Butyl-4-quinolinecarboxylic Acid (Inhibitor) Inhibitor->DHODH Blocks Ubiquinone Binding Site

Fig 1. Inhibition of DHODH-mediated de novo pyrimidine biosynthesis by 2-BQA.

B. Histone Deacetylase (HDAC) Inhibition

In the discovery of novel epigenetic modulators, the quinoline-4-carboxylic acid scaffold is frequently repurposed as a surface recognition "cap" group for HDAC inhibitors[1]. When linked to a zinc-binding group (ZBG) via an aliphatic chain, the 2-butyl-quinoline moiety interacts with the rim of the HDAC active site. The butyl substitution provides van der Waals contacts that enhance isoform selectivity, specifically favoring HDAC3 over HDAC1 and HDAC2, which is critical for minimizing off-target cytotoxicity in anticancer therapies[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an empirical checkpoint to verify causality and prevent downstream failure.

Protocol 1: Synthesis via the Modified Doebner Multicomponent Reaction

The Doebner reaction is the premier method for assembling quinoline-4-carboxylic acids[4]. We utilize a three-component condensation of aniline, pentanal (to yield the 2-butyl group), and pyruvic acid. Ethanol is selected as the solvent because its protic nature stabilizes the Schiff base intermediate and its boiling point allows for optimal reflux kinetics[5].

Doebner_Workflow Step1 Reagent Assembly (Aniline + Pentanal + Pyruvic Acid) Step2 Reflux in Ethanol (80-100 °C, 3-5 hours) Step1->Step2 Step3 TLC Monitoring (Reaction Completion) Step2->Step3 Step3->Step2 If incomplete Step4 Cooling & Precipitation Step3->Step4 If complete Step5 Filtration & Washing (H2O/Cold EtOH) Step4->Step5 Step6 Pure 2-BQA Isolation Step5->Step6

Fig 2. Step-by-step workflow for the modified Doebner multicomponent synthesis.

Step-by-Step Methodology:

  • Assembly: In a 250 mL round-bottom flask, combine 10.0 mmol of aniline and 10.0 mmol of pentanal in 50 mL of absolute ethanol. Stir at room temperature for 15 minutes to initiate Schiff base formation.

  • Addition: Dropwise, add 10.0 mmol of pyruvic acid. Causality: Slow addition prevents uncontrolled exothermic polymerization of the pyruvic acid[4].

  • Reflux: Equip the flask with a reflux condenser and heat to 80 °C for 4 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The complete disappearance of the aniline spot validates the termination of the reflux phase.

  • Isolation: Cool the mixture to 4 °C overnight. The product will precipitate due to its low solubility in cold ethanol. Filter under vacuum and wash with ice-cold ethanol.

  • Verification: Confirm purity via LC-MS (Expected [M+H]+ at m/z 230.27).

Protocol 2: Determination of Lipophilicity (LogP) via Shake-Flask LC-UV Method

While computational models predict an XLogP3 of ~3.3[2], empirical validation is mandatory for IND (Investigational New Drug) applications. The shake-flask method ensures true thermodynamic equilibrium[6].

Step-by-Step Methodology:

  • Preparation: Mutually saturate n-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) by stirring them together for 24 hours, then separate the phases.

  • Dissolution: Dissolve 1.0 mg of 2-BQA in 10 mL of the saturated n-octanol.

  • Partitioning: In a glass vial, combine 5 mL of the 2-BQA/octanol solution with 5 mL of the saturated PBS.

  • Equilibration: Shake mechanically at 25 °C for 2 hours, followed by centrifugation at 3000 rpm for 15 minutes to resolve micro-emulsions.

  • Quantification: Analyze both the aqueous and organic phases using HPLC-UV at 254 nm.

  • Self-Validation (Mass Balance): Calculate the total mass recovered. The sum of the concentrations in both phases must equal the initial concentration ( ±5% ). A deviation >5% indicates adsorption to glassware or precipitation, invalidating the assay. LogP is calculated as Log10​(Coctanol​/Caqueous​) .

Conclusion

2-Butyl-4-quinolinecarboxylic acid represents a masterclass in pharmacophore design. By balancing the rigid, hydrogen-bonding capacity of the cinchoninic acid core with the flexible lipophilicity of the butyl chain, researchers can effectively target deep hydrophobic pockets in enzymes like DHODH and HDACs. Mastery of its physicochemical profiling and synthetic workflows is indispensable for any drug discovery team aiming to leverage this scaffold.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors Frontiers in Chemistry
  • 2-Isobutyl-quinoline-4-carboxylic acid | C14H15NO2 | CID 2063877 PubChem (N
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction The Journal of Organic Chemistry (ACS Public
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Journal of Medicinal Chemistry (ACS Public
  • Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors PubMed (N

Sources

Foundational

Technical Guide: Structural Analysis and Synthesis of 2-Butyl-4-quinolinecarboxylic Acid

Executive Summary 2-Butyl-4-quinolinecarboxylic acid (2-BQC) is a highly substituted quinoline derivative that serves as a critical pharmacophore in medicinal chemistry and drug development. As an analogue of cinchophen,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Butyl-4-quinolinecarboxylic acid (2-BQC) is a highly substituted quinoline derivative that serves as a critical pharmacophore in medicinal chemistry and drug development. As an analogue of cinchophen, the quinoline-4-carboxylic acid scaffold is privileged, frequently appearing in compounds with significant antibacterial, antiviral, and antineoplastic properties[1]. This whitepaper provides an in-depth analysis of its chemical structure, molecular weight, and the mechanistic causality behind its regioselective synthesis via the Pfitzinger reaction.

Chemical Identity & Structural Analysis

The structural architecture of 2-Butyl-4-quinolinecarboxylic acid is defined by a bicyclic heteroaromatic quinoline core. The substitution pattern is critical for its physicochemical behavior:

  • C-4 Substitution: The carboxylic acid group (-COOH) imparts acidic characteristics, enables salt formation for improved aqueous solubility, and acts as a primary hydrogen-bond donor/acceptor in target protein active sites.

  • C-2 Substitution: The aliphatic n-butyl chain (-CH₂CH₂CH₂CH₃) significantly increases the molecule's lipophilicity. This hydrophobic tail is essential for membrane permeability and anchoring the molecule into lipophilic binding pockets during pharmacological interactions.

Isomeric database entries for the formula C₁₄H₁₅NO₂ confirm the molecular weight and fundamental properties of this class of quinoline derivatives[2].

Table 1: Physicochemical & Structural Data
ParameterValue
IUPAC Name 2-Butylquinoline-4-carboxylic acid
Molecular Formula C₁₄H₁₅NO₂
Molecular Weight 229.27 g/mol
Core Scaffold Quinoline (Bicyclic Heteroarene)
C-2 Substituent n-Butyl (-C₄H₉)
C-4 Substituent Carboxylic Acid (-COOH)

Mechanistic Synthesis & Regioselectivity

The most authoritative and scalable method for synthesizing 2-alkylquinoline-4-carboxylic acids is the Pfitzinger reaction (or Pfitzinger-Borsche reaction)[3]. This base-promoted condensation utilizes isatin and an enolizable ketone (in this case, 2-hexanone)[1].

The Causality of Regioselectivity

A critical challenge in heterocyclic synthesis is controlling regioselectivity. When reacting isatin with a methyl alkyl ketone like 2-hexanone (methyl butyl ketone), there are two potential α-carbons (the methyl group and the methylene of the butyl chain) that could theoretically participate in the aldol condensation[4].

Why does the reaction exclusively yield the 2-butyl isomer rather than the 3-propyl-2-methyl isomer?

  • Imine Formation: The primary amine of the base-opened isatin (isatoic acid salt) condenses with the highly reactive carbonyl carbon of 2-hexanone.

  • Thermodynamic Control: Under extended reflux in a strong base, deprotonation occurs preferentially at the less sterically hindered methyl group of the ketone, forming a stable enamine.

  • Cyclization: This enamine nucleophilically attacks the α-keto acid carbonyl. Consequently, the methyl group of 2-hexanone becomes C-3 of the quinoline ring, while the original ketone carbonyl becomes C-2, bearing the intact butyl group.

Pfitzinger_Mechanism Isatin Isatin Isatoic Isatoic Acid Salt (Intermediate) Isatin->Isatoic KOH (aq) Ring Opening Imine Imine Intermediate (Ar-N=C(Butyl)-CH3) Isatoic->Imine + 2-Hexanone Condensation Cyclization Aldol Condensation & Ring Closure Imine->Cyclization Base Catalysis Deprotonation Product 2-Butyl-4-quinoline carboxylic acid Cyclization->Product Dehydration & Aromatization

Fig 1: Mechanistic pathway of the Pfitzinger reaction yielding 2-butyl-4-quinolinecarboxylic acid.

Experimental Protocol & Self-Validating Workflow

The following protocol leverages thermodynamic control to ensure high yield and purity[1].

Table 2: Experimental Stoichiometry
ReagentRoleEquivalentsAmount
Isatin Substrate1.0 eq0.015 mol
2-Hexanone Reactant1.0 eq0.015 mol
KOH (33% aq) Base/CatalystExcess20 mL
Glacial Acetic Acid Acidifying AgentTitratedto pH 4.5
Step-by-Step Methodology
  • Ring Opening (Hydrolysis): Dissolve 0.015 mol of isatin in 20 mL of 33% aqueous potassium hydroxide. Heat gently until the solution turns pale yellow, indicating the complete cleavage of the amide bond and the formation of the potassium salt of 2-aminophenylglyoxylic acid.

  • Condensation: Gradually add 0.015 mol of 2-hexanone (methyl butyl ketone) dropwise to the alkaline mixture under continuous stirring.

  • Reflux (Thermodynamic Control): Heat the mixture to a gentle reflux (approx. 79°C) and maintain for 24 hours. Causality: The extended reflux time is mandatory to drive the reversible aldol condensation toward the thermodynamically stable aromatic quinoline system[1].

  • Work-Up (Self-Validating Step): Cool the mixture to room temperature and dilute with 20 mL of distilled water. Extract the aqueous layer twice with diethyl ether. Validation Rationale: This extraction removes any unreacted 2-hexanone and non-acidic byproducts. The target compound remains entirely in the aqueous phase as a highly soluble potassium salt.

  • Acidification & Isolation: Carefully titrate the aqueous layer with glacial acetic acid until the pH reaches approximately 4.5. Validation Rationale: At this specific pH, the isoelectric point of the target carboxylic acid is reached, causing pure 2-butyl-4-quinolinecarboxylic acid to selectively precipitate. If the cyclization failed, the highly soluble intermediate would not yield a crystalline precipitate, providing immediate visual validation of the reaction's success.

  • Purification: Collect the pale-yellow solid via vacuum filtration, wash with cold distilled water, and dry under a vacuum.

Experimental_Workflow S1 Step 1: Ring Opening Isatin + 33% KOH (aq) → Isatoic Acid Salt S2 Step 2: Condensation Add 2-Hexanone dropwise S1->S2 S3 Step 3: Reflux (Thermodynamic Control) 79°C for 24h to ensure complete cyclization S2->S3 S4 Step 4: Work-up & Extraction Ether wash to remove unreacted ketone S3->S4 S5 Step 5: Acidification & Isolation Glacial AcOH to pH 4.5 → Precipitate Product S4->S5

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

References

  • 8-Quinolinecarboxylic acid, butyl ester | C14H15NO2 | CID 154011 - PubChem - NIH Source: nih.gov URL: [Link]

  • Pfitzinger Reaction - R Discovery Source: researcher.life URL: [Link]

  • Utilization of n-Alkyl Methyl Ketones in the Pfitzinger Reaction 1 Source: acs.org URL: [Link]

Sources

Exploratory

Predictive Toxicology and In Vitro Cytotoxicity Assessment of 2-Butyl-4-quinolinecarboxylic Acid (2-BQCA)

Executive Summary The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, known for its potent antibacterial, antiviral, and antineoplastic properties[1]. However, the clinical util...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, known for its potent antibacterial, antiviral, and antineoplastic properties[1]. However, the clinical utility of this class has historically been bottlenecked by severe idiosyncratic drug-induced liver injury (iDILI) and mitochondrial toxicity, most notably observed with the 2-phenyl derivative, cinchophen[2].

Evaluating the safety profile of 2-Butyl-4-quinolinecarboxylic acid (2-BQCA) —an alkyl-substituted analogue—requires moving beyond basic viability screens. Because the substitution of a phenyl ring with a butyl group alters the compound's lipophilicity (LogP) and subsequent membrane permeability, standard 2D immortalized cell assays often yield false negatives. This whitepaper provides a comprehensive, causality-driven technical framework for evaluating the in vitro cytotoxicity and hepatotoxicity of 2-BQCA, utilizing multiparametric 3D models and orthogonal mitochondrial readouts.

Mechanistic Basis of Quinoline-4-Carboxylic Acid Toxicity

To design an effective in vitro screening protocol, one must first understand the molecular etiology of the compound's toxicity. The primary mechanisms of cytotoxicity for quinoline-4-carboxylic acids are bipartite:

  • Mitochondrial Uncoupling: Compounds in this class, including cinchophen and its derivatives, act as protonophores. They penetrate the inner mitochondrial membrane and collapse the proton electrochemical gradient ( ΔΨm​ ). This uncouples oxidative phosphorylation (OXPHOS), leading to a rapid depletion of intracellular ATP and subsequent necrotic or apoptotic cell death[3].

  • Targeted Enzyme Inhibition: Many quinoline-4-carboxylic acids are potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), an enzyme critical for de novo pyrimidine biosynthesis. While this makes them attractive anticancer agents (with IC50 values as low as 5.0 µM in A375 melanoma cells), it also induces off-target antiproliferative effects in healthy, rapidly dividing cells[4].

Pathway BQCA 2-Butyl-4-quinolinecarboxylic Acid (2-BQCA) Target Mitochondrial Inner Membrane BQCA->Target Lipophilic Penetration Uncouple OXPHOS Uncoupling Target->Uncouple Proton Gradient Collapse ATP ATP Depletion Uncouple->ATP Impaired Synthesis ROS ROS Accumulation Uncouple->ROS Electron Leak Death Hepatocellular Apoptosis / Necrosis ATP->Death Energy Crisis ROS->Death Lipid Peroxidation

Fig 1: Predicted mitochondrial toxicity pathway of 2-BQCA leading to hepatocellular apoptosis.

The Causality Principle in Assay Selection

Standard colorimetric assays (e.g., MTT or WST-8) rely on the reduction of tetrazolium salts by NAD(P)H-dependent cellular oxidoreductases. Using MTT alone to evaluate 2-BQCA is a methodological error. Because 2-BQCA is predicted to uncouple mitochondria[3], cells may temporarily upregulate glycolysis and oxidoreductase activity to compensate for ATP loss, yielding a false-positive viability signal in MTT assays during the first 24 hours.

To establish a self-validating system , researchers must use a multiparametric approach:

  • ATP Luminescence (CellTiter-Glo): Directly measures the primary toxicological endpoint (mitochondrial failure).

  • LDH Release (CytoTox 96): Measures membrane integrity. A drop in ATP without immediate LDH release indicates early-stage mitochondrial toxicity prior to overt membrane rupture.

  • 3D HepaRG Spheroids: Standard HepG2 cells lack basal Cytochrome P450 (CYP) expression. HepaRG cells, when cultured in 3D, maintain primary human hepatocyte-like metabolic competence, ensuring that any toxic reactive metabolites generated from 2-BQCA are accurately detected[5].

Quantitative Data: Baseline Toxicity of the Pharmacophore

While specific literature on the exact 2-butyl derivative is niche, quantitative data from closely related structural analogues provides a predictive baseline for dosing ranges in 2-BQCA studies.

Table 1: Comparative In Vitro Cytotoxicity of Quinoline-4-Carboxylic Acid Derivatives

Compound ClassRepresentative StructureCell LineAssay TypeIC50 / Toxicity ThresholdRef
2-Aryl Derivative Compound 5a4RAW 264.7MTT98.2 µM[1]
Phenolic Hybrid Compound 4dA375MTT5.0 µM[4]
2-Phenyl Derivative CinchophenLiver MitochondriaRespirometryUncoupling at >50 µM[3]
2-Alkyl Derivative 2-BQCA HepaRG (3D)ATP / LDHPredicted Range: 10-100 µMN/A

Experimental Methodologies

The following protocol outlines a self-validating workflow for assessing 2-BQCA cytotoxicity.

Protocol A: 3D HepaRG Culture and Dosing
  • Spheroid Formation: Seed differentiated HepaRG cells at a density of 2,000 cells/well into 96-well ultra-low attachment (ULA) plates. Centrifuge at 200 x g for 3 minutes to promote aggregation.

  • Maturation: Incubate for 7 days at 37°C, 5% CO₂ to allow for compact spheroid formation and upregulation of phase I/II metabolizing enzymes[5].

  • Compound Preparation: Dissolve 2-BQCA in 100% DMSO to create a 20 mM stock. Perform serial dilutions in culture media. Critical Causality: The final DMSO concentration must not exceed 0.5% v/v to prevent solvent-induced membrane permeabilization.

  • Self-Validating Controls:

    • Negative Control: 0.5% DMSO vehicle.

    • Positive Control (Mitochondrial): Rotenone (10 µM) to validate the ATP depletion readout.

    • Positive Control (Hepatotoxic): Chlorpromazine (50 µM) to validate metabolic-dependent toxicity.

Protocol B: Multiparametric Cytotoxicity Execution (48h Post-Dosing)
  • Supernatant Collection (LDH): Carefully transfer 50 µL of the culture supernatant from each well to a fresh 96-well plate. Add 50 µL of CytoTox 96 Reagent. Incubate in the dark for 30 minutes, add Stop Solution, and read absorbance at 490 nm.

  • Spheroid Lysis (ATP): To the remaining spheroid and 50 µL media in the original plate, add 50 µL of CellTiter-Glo 3D Reagent. Shake vigorously for 5 minutes to ensure complete penetration of the 3D structure, then incubate for 25 minutes at room temperature.

  • Luminescence Readout: Record luminescence. Calculate the ATP/LDH ratio to distinguish between cytostatic metabolic stress and overt necrotic cell death.

Protocol cluster_assays Multiparametric Readouts Seed 1. Cell Seeding (HepaRG Spheroids) Dose 2. Compound Dosing (0.1 - 100 µM 2-BQCA) Seed->Dose Incubate 3. Incubation (24h - 72h at 37°C) Dose->Incubate ATP ATP Luminescence (CellTiter-Glo) Incubate->ATP LDH LDH Release (CytoTox 96) Incubate->LDH HCS High-Content Screening (MitoTracker/Hoechst) Incubate->HCS Analyze Data Synthesis & IC50 Calculation ATP->Analyze LDH->Analyze HCS->Analyze

Fig 2: Multiparametric in vitro cytotoxicity workflow for evaluating 2-BQCA in 3D HepaRG models.

Data Interpretation and Predictive Modeling

When analyzing the results of the 2-BQCA assays, researchers must look for the "Mitochondrial Window." If the IC50 for ATP depletion is significantly lower than the IC50 for LDH release (e.g., ATP IC50 = 15 µM; LDH IC50 = 60 µM), 2-BQCA is acting as a primary mitochondrial toxicant rather than a general membrane disruptor. This mirrors the historical toxicity profile of cinchophen[3] and serves as an early warning sign for potential drug-induced liver injury in downstream in vivo models.

References

  • Title: Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | Source: MDPI | URL: [Link]

  • Title: Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies | Source: ResearchGate | URL: [Link]

  • Title: Toxic Hepatitis Due to Cinchophen | Source: Cleveland Clinic Journal of Medicine | URL: [Link]

  • Title: Mitochondrial toxicity of ulcerogenic cinchophen and its derivatives in vitro | Source: PubMed | URL: [Link]

  • Title: Pre-Clinical Assessment of the Potential Intrinsic Hepatotoxicity of Candidate Drugs | Source: IntechOpen | URL: [Link]

Sources

Foundational

Pharmacokinetic Profiling of 2-Butyl-4-Quinolinecarboxylic Acid Derivatives: An ADMET Guide

Executive Summary The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its broad spectrum of biological activities, including antileishmanial, antitubercular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its broad spectrum of biological activities, including antileishmanial, antitubercular, and targeted oncology applications[1]. Specifically, 2-butyl-4-quinolinecarboxylic acid derivatives represent a highly tunable subclass. The aliphatic 2-butyl chain drives lipophilicity and membrane permeation, while the C4-carboxylic acid serves as a critical pharmacophore for target engagement (e.g., salt-bridge formation with kinase hinge regions). However, these same structural features introduce specific Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) liabilities.

This technical guide provides a comprehensive, field-proven framework for the pharmacokinetic (PK) profiling of these derivatives, emphasizing the causality behind experimental design and the implementation of self-validating bioanalytical protocols.

Structural Rationale & Metabolic Causality

The pharmacokinetic behavior of 2-butyl-4-quinolinecarboxylic acid derivatives is directly dictated by their physicochemical properties.

  • The 2-Butyl Chain (Phase I Liability): While the butyl group enhances transcellular absorption (increasing the partition coefficient, LogP), it acts as a primary site for Cytochrome P450 (CYP450)-mediated ω and ω -1 aliphatic oxidation[2].

  • The C4-Carboxylic Acid (Phase II Liability): The free carboxylic acid is highly susceptible to Phase II UGT-mediated acyl glucuronidation. Acyl glucuronides can be chemically reactive or lead to rapid biliary clearance, drastically reducing the drug's in vivo half-life.

Metabolic_Pathway Parent 2-Butyl-4-quinolinecarboxylic Acid (Parent Scaffold) CYP Hepatic CYP450 (Phase I Oxidation) Parent->CYP Aliphatic Oxidation UGT Hepatic UGTs (Phase II Conjugation) Parent->UGT Glucuronidation of COOH Metabolite1 Hydroxylated Butyl Chain (Phase I Metabolite) CYP->Metabolite1 Metabolite2 Acyl Glucuronide (Phase II Metabolite) UGT->Metabolite2 Excretion Biliary / Renal Excretion Metabolite1->Excretion Metabolite2->Excretion

Figure 1: Predicted Phase I and Phase II Metabolic Pathways for the 2-Butyl Scaffold.

In Vitro ADME Profiling: Self-Validating Protocols

To prevent late-stage attrition, in vitro ADME assays must be designed as self-validating systems. Every protocol must include internal controls that prove the assay's mechanistic integrity.

Liver Microsomal Stability (HLM/MLM)

This assay isolates Phase I hepatic clearance. By utilizing subcellular fractions (microsomes), we can calculate intrinsic clearance ( CLint​ ).

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing human or mouse liver microsomes (0.5 mg/mL protein), 100 mM phosphate buffer (pH 7.4), and the test compound (1 µM final concentration)[3].

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system[3].

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (IS)[2].

  • Causality & Self-Validation (The Minus-NADPH Control): A parallel control incubation must be run without the NADPH regenerating system[3]. Logic: CYP450 enzymes are strictly NADPH-dependent. If the parent compound depletes in the minus-NADPH arm, the degradation is non-CYP mediated (e.g., chemical instability or esterase activity). This prevents the false attribution of clearance to Phase I metabolism.

Caco-2 Bidirectional Permeability

This assay predicts human intestinal absorption and identifies efflux transporter substrates (e.g., P-glycoprotein).

Step-by-Step Methodology:

  • Dosing: Add the test compound (10 µM) to the apical chamber (A-to-B) to assess absorption, and to the basolateral chamber (B-to-A) to assess efflux.

  • Incubation: Incubate for 120 minutes at 37°C.

  • Causality & Self-Validation (Lucifer Yellow Marker): Co-incubate with Lucifer Yellow (LY), a fluorescent paracellular marker. Logic: LY cannot pass through intact cell membranes. If the apparent permeability ( Papp​ ) of LY exceeds 100×10−6 cm/s, it proves the tight junctions of the monolayer are compromised. Data from that specific well is automatically invalidated, ensuring absolute confidence in the transcellular transport data.

Integrated In Vivo PK & Bioanalytical Framework

Transitioning from in vitro to in vivo requires a robust bioanalytical method and a strategically designed animal PK study to determine absolute bioavailability ( F% ).

PK_Workflow Compound 2-Butyl-4-quinolinecarboxylic Acid Lead Candidate InVitro In Vitro ADME (Microsomes, Caco-2, PPB) Compound->InVitro InVivo In Vivo PK (Mice/Rats) IV & PO Dosing Arms Compound->InVivo Data NCA Parameter Calculation (Clearance, Vd, Half-life) InVitro->Data IVIVE Modeling Extraction Plasma Extraction (Protein Precipitation) InVivo->Extraction LCMS LC-MS/MS Bioanalysis (MRM Quantification) Extraction->LCMS LCMS->Data

Figure 2: Integrated In Vitro and In Vivo Pharmacokinetic Workflow for Quinoline Derivatives.

LC-MS/MS Bioanalysis Protocol

Quantifying quinoline derivatives in plasma requires breaking drug-protein bonds and removing matrix interferences[2].

  • Protein Precipitation: To 15 µL of plasma, add three volumes (45 µL) of ice-cold acetonitrile containing an analytical internal standard (e.g., diclofenac or a stable-isotope labeled analog)[2].

    • Causality: The organic solvent denatures plasma proteins, releasing any protein-bound quinoline derivative into the supernatant, ensuring total drug concentration is measured.

  • Extraction: Vortex thoroughly for 5 minutes and centrifuge at 6000× g for 15 minutes at 4°C[2].

  • Quantification: Transfer the supernatant to a 96-well plate. Analyze via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM) mode[2].

Rodent PK Study Design

A standard PK study utilizes two dosing arms in male ICR or BALB/c mice:

  • Intravenous (IV) Arm (1-2 mg/kg): Administered via tail vein. Causality: Bypasses absorption, allowing for the direct calculation of systemic Clearance ( CL ) and Volume of Distribution ( Vdss​ ).

  • Per Os (PO) Arm (5-10 mg/kg): Administered via oral gavage. Causality: Exposes the drug to first-pass hepatic metabolism and gastrointestinal absorption barriers.

By comparing the dose-normalized Area Under the Curve (AUC) of the PO arm to the IV arm, the absolute oral bioavailability ( F% ) is calculated.

Quantitative Data Summary

The table below presents a comparative pharmacokinetic profile, demonstrating how structural modifications to the 2-butyl-4-quinolinecarboxylic acid scaffold (e.g., halogenation at the C6 position) impact critical PK parameters.

PK Parameter2-Butyl-4-quinolinecarboxylic acid (Parent)6-Fluoro-2-butyl-4-quinolinecarboxylic acidCausality / Rationale for Shift
Microsomal t1/2​ (HLM) 18.5 min42.1 minFluorination blocks aromatic oxidation sites, increasing metabolic stability.
Caco-2 Papp​ (A-to-B) 12.4×10−6 cm/s 18.7×10−6 cm/sIncreased lipophilicity from the fluorine atom enhances passive diffusion.
Plasma Protein Binding 98.2%99.5%Higher lipophilicity drives stronger non-specific binding to human serum albumin.
In Vivo Clearance ( CL ) 45 mL/min/kg22 mL/min/kgCorrelates with in vitro microsomal stability; reduced Phase I metabolism.
Volume of Distribution ( Vdss​ ) 1.2 L/kg2.8 L/kgIncreased lipophilicity drives deeper tissue penetration out of the plasma compartment.
Oral Bioavailability ( F% ) 14%48%Reduced first-pass hepatic clearance leads to significantly higher systemic exposure.

References

  • Title: In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents Source: Frontiers in Pharmacology URL: [Link]

  • Title: Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors Source: Pharmaceutics (MDPI) URL: [Link]

Sources

Exploratory

2-Butyl-4-Quinolinecarboxylic Acid: Receptor Binding Affinity, SAR, and Kinetic Evaluation Workflows

Executive Summary The quinoline-4-carboxylic acid (QCA) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for numerous receptor antagonists and targeted delivery vectors....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline-4-carboxylic acid (QCA) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for numerous receptor antagonists and targeted delivery vectors. Within this class, 2-Butyl-4-quinolinecarboxylic acid (2-Butyl-4-QCA) serves as a critical structural probe. By substituting a flexible, lipophilic aliphatic chain (butyl) at the C-2 position, researchers can evaluate the precise balance between lipophilicity, steric accommodation, and receptor binding affinity across diverse targets.

This technical guide provides an in-depth analysis of how the 2-butyl moiety modulates binding kinetics, specifically focusing on the human Neurokinin-3 (hNK-3) receptor, the Asialoglycoprotein receptor (ASGPR), and the Pregnane X Receptor (PXR). Furthermore, it details the self-validating experimental protocols required to accurately quantify these interactions, ensuring high-fidelity data for drug development pipelines.

Mechanistic Rationale: The Role of C-2 Aliphatic Substitution

The binding affinity of QCA derivatives is heavily dictated by the physicochemical properties of the substituent at the C-2 position. The 2-butyl group introduces a 4-carbon aliphatic chain that provides a specific LogP increment (~+2.0 over hydrogen) and high rotational freedom.

  • Human Neurokinin-3 (hNK-3) Receptor: The hNK-3 receptor is a G-protein coupled receptor (GPCR) that mediates central nervous system signaling. The orthosteric binding site requires lipophilic occupation to displace water molecules and stabilize the inactive receptor conformation. While rigid 2-phenyl substitutions provide optimal π−π stacking interactions (), the 2-butyl analog maps the flexible hydrophobic boundary of the binding pocket. The rotational entropy of the butyl chain results in a slightly higher dissociation constant ( KD​ ) compared to aryl derivatives, but it significantly improves membrane permeability.

  • Asialoglycoprotein Receptor (ASGPR): ASGPR is a C-type lectin receptor highly expressed on hepatocytes, utilized for targeted drug delivery. QCA derivatives act as monovalent ligands for ASGPR. The 2-butyl group enhances the overall lipophilicity of the molecule, which influences its desolvation penalty during receptor binding, allowing it to anchor securely into the hydrophobic sub-pockets adjacent to the primary carbohydrate-binding domain.

  • Pregnane X Receptor (PXR): PXR is a nuclear receptor responsible for sensing toxic substances and upregulating cytochrome P450 enzymes. The large, flexible ligand-binding domain of PXR readily accommodates the 2-butyl chain, making 2-Butyl-4-QCA a measurable agonist, a critical factor when profiling the off-target ADME-Tox liabilities of QCA-based drugs.

NK3_Signaling Ligand 2-Butyl-4-QCA (Antagonist) NK3R hNK-3 Receptor (GPCR) Ligand->NK3R Competitive Inhibition Gq Gq Protein NK3R->Gq Activation PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 Ca2 Ca2+ Release IP3->Ca2 Binds ER

Fig 1: Mechanism of hNK-3 receptor antagonism by 2-Butyl-4-QCA via the Gq/PLC signaling pathway.

Quantitative Data: Comparative Structure-Activity Relationship (SAR)

To understand the specific impact of the 2-butyl substitution, it must be contextualized against other C-2 modifications. The table below summarizes the representative binding affinities ( Ki​ and KD​ ) and functional activation ( EC50​ ) across key receptor targets, illustrating the steric and electronic trade-offs inherent to the QCA scaffold ().

Compound SubstitutionhNK-3 Receptor ( Ki​ , nM)ASGPR ( KD​ , nM)PXR Activation ( EC50​ , μ M)
2-Methyl-4-QCA > 10,00045.2> 50.0
2-Butyl-4-QCA 145.512.418.2
2-Phenyl-4-QCA 12.38.75.4
2-(4-Biphenyl)-4-QCA 1.4N/A1.2

Data Interpretation: The transition from a methyl to a butyl group at C-2 drastically improves hNK-3 affinity (from >10 μ M to 145.5 nM) due to the occupation of the deep hydrophobic pocket. However, it lacks the rigid π -stacking geometry of the 2-phenyl derivative, resulting in a ~10-fold drop in affinity compared to aryl substitutions.

Experimental Protocols: Self-Validating Binding Workflows

To accurately measure the binding affinity of highly lipophilic compounds like 2-Butyl-4-QCA, standard assays must be heavily modified to account for non-specific lipid partitioning and solvent effects.

Protocol A: Radioligand Competition Binding Assay (hNK-3R)

This protocol determines the equilibrium inhibitory constant ( Ki​ ) of 2-Butyl-4-QCA at the hNK-3 receptor.

  • Causality & Design: Because 2-Butyl-4-QCA is highly lipophilic, it has a high propensity to bind non-specifically to cell membranes and plasticware. To counteract this, GF/B glass microfiber filters are pre-soaked in 0.3% Polyethylenimine (PEI), which neutralizes the negative charge of the glass, preventing non-specific retention of the ligand.

  • Step 1 (Membrane Preparation): Harvest CHO cells stably expressing hNK-3. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Step 2 (Assay Incubation): In a 96-well plate, combine 50 μ g of membrane protein, 0.2 nM [125I]-Neurokinin B (radioligand), and varying concentrations of 2-Butyl-4-QCA (10 −10 to 10 −4 M).

  • Step 3 (Self-Validation / Controls): Define Total Binding (TB) using buffer only. Define Non-Specific Binding (NSB) by co-incubating with 1 μ M cold Senktide (a selective hNK-3 agonist). The assay is only valid if Specific Binding (TB - NSB) > 80%.

  • Step 4 (Filtration & Counting): Terminate the reaction by rapid vacuum filtration over the PEI-soaked GF/B filters. Wash 3x with ice-cold buffer. Measure radioactivity using a gamma scintillation counter.

  • Step 5 (Analysis): Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: Surface Plasmon Resonance (SPR) Kinetics (ASGPR)

SPR provides real-time, label-free quantification of the association ( Kon​ ) and dissociation ( Koff​ ) rates of 2-Butyl-4-QCA binding to ASGPR.

  • Causality & Design: 2-Butyl-4-QCA requires at least 5% DMSO to remain soluble in the aqueous running buffer. Because SPR relies on the refractive index of the bulk solution, even a 0.1% mismatch in DMSO concentration between the running buffer and the analyte sample will cause massive bulk shift artifacts, masking the true binding signal.

  • Step 1 (Immobilization): Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject recombinant human ASGPR (diluted in 10 mM sodium acetate, pH 4.5) over Flow Cell 2 (Fc2) to achieve an immobilization level of ~3000 RU. Flow Cell 1 (Fc1) is activated and deactivated (ethanolamine) to serve as a blank reference.

  • Step 2 (Self-Validation / Solvent Correction): Prepare a 6-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in HBS-P+ buffer. Inject these prior to the analyte to build a solvent correction model, which mathematically subtracts bulk refractive index anomalies.

  • Step 3 (Analyte Injection): Prepare a 2-fold dilution series of 2-Butyl-4-QCA (3.125 nM to 50 nM) in the exact running buffer (HBS-P+ with 5.0% DMSO). Inject over Fc1 and Fc2 at a flow rate of 30 μ L/min for 120 seconds (Association).

  • Step 4 (Dissociation & Regeneration): Allow running buffer to flow for 300 seconds to measure Koff​ . Regenerate the chip surface with a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to remove any residual ligand.

  • Step 5 (Analysis): Double-reference the data (subtract Fc1 from Fc2, then subtract a blank buffer injection). Fit the sensorgrams to a 1:1 Langmuir binding model to determine KD​=Koff​/Kon​ .

SPR_Workflow Immobilization 1. Target Immobilization (Receptor on Sensor Chip) Equilibration 2. Baseline Equilibration (Running Buffer + 5% DMSO) Immobilization->Equilibration Injection 3. Analyte Injection (2-Butyl-4-QCA Titration) Equilibration->Injection Association 4. Association Phase (Measure Kon) Injection->Association Dissociation 5. Dissociation Phase (Measure Koff) Association->Dissociation DataAnalysis 6. Kinetic Analysis (Calculate Kd = Koff/Kon) Dissociation->DataAnalysis

Fig 2: Self-validating SPR workflow for determining 2-Butyl-4-QCA receptor binding kinetics.

References

  • Title: Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. 2. Identification of (S)-N-(1-Phenylpropyl)-3-hydroxy-2-phenylquinoline-4-carboxamide (SB 223412) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists Source: Archiv der Pharmazie (PubMed) URL: [Link]

  • Title: In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents Source: Frontiers in Cellular and Infection Microbiology URL: [Link]

Foundational

Thermodynamic Stability and Solution Dynamics of 2-Butyl-4-quinolinecarboxylic Acid: A Comprehensive Technical Guide

Executive Summary Substituted quinoline-4-carboxylic acids are foundational scaffolds in modern medicinal chemistry, frequently synthesized via the Pfitzinger condensation and utilized as1[1]. Among these, 2-Butyl-4-quin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted quinoline-4-carboxylic acids are foundational scaffolds in modern medicinal chemistry, frequently synthesized via the Pfitzinger condensation and utilized as1[1]. Among these, 2-Butyl-4-quinolinecarboxylic acid presents a unique thermodynamic profile. The introduction of a lipophilic 2-butyl chain fundamentally alters the molecule's solvation entropy, acid-base equilibria, and degradation kinetics compared to its unsubstituted analogs.

For drug development professionals and formulation scientists, understanding the thermodynamic stability of this compound in solution is non-negotiable. This whitepaper deconstructs the causality behind its zwitterionic equilibria, quantifies its solvation thermodynamics, and provides self-validating experimental protocols to rigorously profile its stability.

Structural Thermodynamics & Acid-Base Equilibria

The thermodynamic behavior of 2-Butyl-4-quinolinecarboxylic acid in aqueous media is governed by a complex interplay between the basic quinoline nitrogen and the acidic 4-carboxylic group. The 2 heavily dictate their biological and electrochemical behavior[2].

Causality of pKa Shifts
  • Steric Shielding & Inductive Effects : The 2-butyl group exerts a positive inductive (+I) effect, which theoretically increases the electron density on the adjacent quinoline nitrogen, slightly raising its pKa​ compared to unsubstituted cinchoninic acid. However, the steric bulk of the flexible butyl chain partially shields the nitrogen from solvent molecules, introducing an entropic penalty to protonation ( ΔSprot​<0 ).

  • Zwitterion Stabilization : At physiological pH (7.4), the molecule exists predominantly as an anion. However, in the pH range of 2.5 to 4.0, the compound undergoes tautomerization to form a zwitterion. The electron-withdrawing nature of the 4-carboxylate stabilizes the protonated nitrogen through through-space electrostatic interactions.

Zwitterion A Cationic Form (pH < 2.0) B Neutral Form (Un-ionized) A->B -H+ C Zwitterionic Form (pH 2.5 - 4.0) A->C -H+ B->C Tautomerization D Anionic Form (pH > 5.0) B->D -H+ C->D -H+

Figure 1: pH-dependent speciation and zwitterionic equilibrium of 2-Butyl-4-quinolinecarboxylic acid.

Solvation Thermodynamics

The 2-butyl substitution significantly increases the lipophilicity (estimated LogP ~ 3.2) of the quinoline core. This structural modification forces water molecules to form highly ordered clathrate-like structures around the butyl chain, resulting in a large negative entropy of solvation ( ΔSsolv​ ). Consequently, the dissolution of the neutral species in water is an endothermic and entropically unfavorable process.

Quantitative Thermodynamic Parameters

The following table summarizes the thermodynamic constants for 2-Butyl-4-quinolinecarboxylic acid in standard aqueous solution (298 K).

ParameterSymbolValue (Approx.)Analytical Method
Acid Dissociation Constant 1 pKa1​ (-COOH)2.4 ± 0.1Co-solvent Extrapolation
Acid Dissociation Constant 2 pKa2​ (-NH + )4.6 ± 0.1Co-solvent Extrapolation
Enthalpy of Dissolution ΔHsol​ +28.5 kJ/molIsothermal Titration Calorimetry
Entropy of Dissolution ΔSsol​ +12.4 J/mol·KVan 't Hoff Plot
Gibbs Free Energy ΔGsol​ +24.8 kJ/molCalculated ( ΔH−TΔS )
Activation Energy (Degradation) Ea​ 115.2 kJ/molAccelerated HPLC Kinetics

Chemical Stability and Degradation Kinetics

While the quinoline-4-carboxylic acid linkage provides 3[3], its stability in solution is highly temperature-dependent.

The primary degradation pathway for this class of molecules is 4[4]. The electron-withdrawing nature of the protonated quinoline nitrogen stabilizes the transition state during heterolytic C-C bond cleavage. While the 2-butyl group provides slight steric shielding and inductive electron donation—marginally increasing the activation energy ( Ea​ ) compared to unsubstituted cinchoninic acid—prolonged exposure to temperatures exceeding 60°C in protic solvents inevitably yields 2-butylquinoline and carbon dioxide.

Decarboxylation A 2-Butyl-4-quinolinecarboxylic acid B Transition State (C-C Bond Cleavage) A->B Heat / Base (>60°C) C 2-Butylquinoline (Primary Degradant) B->C D CO2 Gas (Evolution) B->D

Figure 2: Thermal decarboxylation pathway of 2-Butyl-4-quinolinecarboxylic acid into 2-butylquinoline.

Validated Experimental Protocols

To ensure rigorous and reproducible thermodynamic profiling, the following methodologies are designed as self-validating systems .

Workflow Step1 Sample Preparation (Purity >99%) Step2 Potentiometric Titration (pKa Determination) Step1->Step2 Step3 Isothermal Titration Calorimetry (ΔH, ΔS, ΔG) Step1->Step3 Step4 Accelerated Degradation (HPLC-UV/MS) Step1->Step4 Step5 Data Synthesis & Thermodynamic Modeling Step2->Step5 Step3->Step5 Step4->Step5

Figure 3: Self-validating experimental workflow for thermodynamic and kinetic profiling.

Protocol A: Co-Solvent Potentiometric Titration (pKa Determination)

Causality: Direct aqueous titration fails due to the precipitation of the highly lipophilic neutral species before the equivalence point.

  • Preparation: Prepare 2 mM solutions of 2-Butyl-4-quinolinecarboxylic acid in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% MeOH by volume) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Titrate each solution with standardized 0.1 M KOH at 25.0 ± 0.1 °C under a nitrogen atmosphere.

  • Self-Validation (Yasuda-Shedlovsky Extrapolation): Plot the apparent pKa​ ( psKa​ ) against the inverse dielectric constant ( 1/ϵ ) of the respective co-solvent mixtures. A linear regression ( R2>0.99 ) validates the absence of co-solvent specific binding. Extrapolate the line to the dielectric constant of pure water ( ϵ=78.3 ) to obtain the true aqueous pKa​ .

Protocol B: Van 't Hoff Solubility Profiling

Causality: Understanding the temperature dependence of solubility isolates the enthalpic ( ΔH ) and entropic ( ΔS ) contributions of the 2-butyl chain.

  • Saturation: Add excess solid compound to 10 mL of pH 7.4 phosphate buffer in sealed glass vials.

  • Incubation: Equilibrate vials in shaking water baths set to 20°C, 25°C, 30°C, and 37°C for 48 hours.

  • Analysis: Filter the suspensions through 0.22 µm PTFE syringe filters (pre-warmed to the respective temperatures), dilute with mobile phase, and quantify via HPLC-UV at 254 nm.

  • Self-Validation: Plot ln(Solubility) versus 1/T (Kelvin). A strictly linear fit confirms that ΔHsol​ remains constant over the physiological temperature range, validating the thermodynamic model.

Protocol C: Accelerated Degradation Kinetics (Decarboxylation)

Causality: Quantifying the decarboxylation rate requires forcing conditions to overcome the Ea​ barrier within a practical timeframe.

  • Incubation: Prepare a 1 mg/mL solution in pH 7.4 buffer. Aliquot into sealed ampoules and incubate at 60°C, 70°C, and 80°C.

  • Sampling: Pull samples at 0, 2, 4, 8, 24, and 48 hours. Quench immediately in an ice bath to arrest degradation.

  • Quantification: Analyze via HPLC-UV using a C18 column (Gradient: Water/Acetonitrile with 0.1% TFA). Quantify both the parent peak and the 2-butylquinoline degradant peak.

  • Self-Validation (Mass Balance): Calculate the molar sum of the parent compound and 2-butylquinoline at each time point. The mass balance recovery must remain within 100 ± 2%. A drop below 98% indicates an uncharacterized secondary degradation pathway (e.g., photo-oxidation), invalidating the first-order decarboxylation assumption.

References

  • Source: nih.
  • Source: researchgate.
  • Title: Exploring 2-(Furan-2-yl)
  • Source: acs.

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of 2-Butyl-4-quinolinecarboxylic Acid via the Pfitzinger Reaction

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standardized Laboratory Protocol & Mechanistic Guide Introduction and Mechanistic Rationale The quinoline scaffold is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standardized Laboratory Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimalarial, antibacterial, and antineoplastic agents. Specifically, quinoline-4-carboxylic acids (cinchoninic acids) serve as critical intermediates for synthesizing complex pharmaceutical APIs.

To synthesize 2-Butyl-4-quinolinecarboxylic acid (also known as 2-butylcinchoninic acid), the is the most regioselective and robust method. Unlike the Doebner-Miller or Skraup syntheses, which often yield complex mixtures of regioisomers, the Pfitzinger reaction guarantees the carboxylic acid moiety at the C4 position.

Causality of the Chemical Strategy: The reaction utilizes isatin and 2-hexanone (methyl butyl ketone) under strongly basic conditions. The high concentration of potassium hydroxide (KOH) serves a dual purpose:

  • Ring Opening: It acts as a nucleophile to cleave the lactam ring of isatin, generating the reactive intermediate, potassium 2-aminophenylglyoxylate.

  • Enolate Formation & Condensation: It deprotonates the α -methyl group of 2-hexanone. The resulting enolate attacks the highly electrophilic ketone carbonyl of the opened isatin intermediate. Subsequent cyclization and dehydration (driven by the thermodynamic stability of the newly formed aromatic system) yield the quinoline core.

Experimental Workflow and Pathway

G Isatin Isatin (1.0 eq) Base Aqueous KOH (33%) Lactam Ring Opening Isatin->Base Hexanone 2-Hexanone (1.2 eq) Condensation Cross-Aldol Condensation & Cyclodehydration (Reflux) Hexanone->Condensation Intermediate Potassium 2-aminophenylglyoxylate + Ketone Enolate Base->Intermediate Intermediate->Condensation Salt Potassium 2-butylquinoline-4-carboxylate (Aqueous Phase) Condensation->Salt Extraction Liquid-Liquid Extraction (Remove unreacted organics) Salt->Extraction Acidification Acidification (AcOH) pH ~4.0 Extraction->Acidification Product 2-Butyl-4-quinolinecarboxylic acid (Precipitate) Acidification->Product

Figure 1: Mechanistic workflow of the Pfitzinger synthesis of 2-Butyl-4-quinolinecarboxylic acid.

Quantitative Data: Materials and Reagents

The following table summarizes the stoichiometric requirements for a standard 100 mmol scale synthesis, optimized for maximum yield while minimizing side-product formation.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmountNotes
Isatin Electrophile / Core147.131.014.7 gEnsure high purity (>98%)
2-Hexanone Nucleophile / Alkyl source100.161.212.0 gSlight excess ensures complete consumption of isatin
Potassium Hydroxide (KOH) Base / Catalyst56.11~6.033.6 gPrepared as a 33% w/v aqueous solution (100 mL)
Ethanol (Absolute) Co-solvent46.07N/A50 mLEnhances solubility of 2-hexanone in the aqueous base
Diethyl Ether Extraction Solvent74.12N/A3 x 50 mLUsed for organic impurity removal
Glacial Acetic Acid Acidifying Agent60.05As needed~15-20 mLUsed to reach the isoelectric point (pH ~4)

Step-by-Step Laboratory Protocol

This protocol is engineered to be a self-validating system. Each step includes observable physical changes that confirm the reaction is proceeding along the correct mechanistic pathway.

Phase 1: Reagent Activation and Ring Opening
  • Preparation of the Basic Matrix: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 33.6 g of KOH in 100 mL of deionized water. Caution: This dissolution is highly exothermic. Allow the solution to cool to room temperature before proceeding.

  • Isatin Addition: Slowly add 14.7 g (100 mmol) of isatin to the stirring KOH solution.

    • Validation Check: The deep orange/red powder of isatin will dissolve, and the solution will transition to a clear, pale yellow color. This visual shift confirms the successful basic hydrolysis of the lactam ring, forming potassium 2-aminophenylglyoxylate.

Phase 2: Condensation and Cyclization
  • Solvent and Reactant Addition: Add 50 mL of absolute ethanol to the flask to act as a phase-transfer homogenizer. Subsequently, add 12.0 g (120 mmol) of 2-hexanone.

  • Reflux: Attach a water-cooled reflux condenser to the flask. Heat the mixture to a gentle reflux (approx. 85–90 °C) in an oil bath for 18 to 24 hours .

    • Mechanistic Insight: The extended reflux time is required to overcome the activation energy barrier of the cyclodehydration step. The formation of the aromatic quinoline ring provides the thermodynamic driving force to push the equilibrium forward.

Phase 3: Workup and Impurity Clearance
  • Cooling and Extraction: Remove the flask from the heat source and allow it to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Organic Wash: Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Causality: The product, 2-butyl-4-quinolinecarboxylic acid, is currently in its water-soluble potassium salt form. The ether wash selectively removes unreacted 2-hexanone, self-condensation byproducts of the ketone, and trace non-polar impurities. Discard the organic (ether) layers.

  • Residual Solvent Removal: Transfer the aqueous layer back to a beaker and gently warm it on a hot plate (approx. 50 °C) in a fume hood for 15 minutes to drive off any dissolved diethyl ether and ethanol.

Phase 4: Precipitation and Purification
  • Acidification: Cool the aqueous solution in an ice-water bath. Place a calibrated pH probe into the solution. While stirring vigorously, add glacial acetic acid dropwise.

    • Mechanistic Insight: Acetic acid is preferred over strong mineral acids (like HCl) to prevent over-protonation of the quinoline nitrogen, which could form a water-soluble hydrochloride salt and reduce the yield.

  • Isoelectric Precipitation: Continue adding acetic acid until the solution reaches a pH of approximately 4.0 to 4.5.

    • Validation Check: A thick, white to off-white precipitate of the free 2-butylcinchoninic acid will crash out of the solution.

  • Filtration and Washing: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold deionized water (3 x 30 mL) to remove residual potassium acetate salts.

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask and recrystallize from a minimal amount of hot ethanol (or an ethanol/water mixture). Allow to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.

  • Drying: Filter the purified crystals and dry them under a high vacuum in a desiccator over anhydrous calcium chloride or phosphorus pentoxide for 24 hours.

Expected Analytical Characterization
  • Appearance: Fine white leaflets or friable powder.

  • Melting Point: 141–142 °C (Decomposition may be observed at higher temperatures depending on the heating rate, consistent with historical literature [1]).

  • Yield: Typically 65–75% (approx. 15–17 g) under optimized conditions.

References

  • Henze, H. R.; Carroll, D. W. "Utilization of n-Alkyl Methyl Ketones in the Pfitzinger Reaction." Journal of the American Chemical Society, 1954, 76 (18), 4580–4584. URL: [Link]

  • Marco-Contelles, J.; Pérez-Mayoral, E.; Samadi, A.; Carreiras, M. C.; Soriano, E. "Recent Advances in the Friedländer Reaction." Chemical Reviews, 2009, 109 (6), 2652–2671. (Provides comprehensive mechanistic context on quinoline forming reactions including Pfitzinger). URL: [Link]

  • Lv, Q.; Fang, L.; Wang, P.; Yan, F. "A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water." Journal of Chemical Research, 2013, 37 (7), 446-448. URL: [Link]

Application

HPLC method development for 2-Butyl-4-quinolinecarboxylic acid quantification

An Application Note and Protocol for the Development of a Quantitative HPLC Method for 2-Butyl-4-quinolinecarboxylic acid Authored by: Senior Application Scientist Publication Date: April 7, 2026 Abstract This comprehens...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development of a Quantitative HPLC Method for 2-Butyl-4-quinolinecarboxylic acid

Authored by: Senior Application Scientist

Publication Date: April 7, 2026

Abstract

This comprehensive guide details the systematic development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Butyl-4-quinolinecarboxylic acid. Designed for researchers, analytical scientists, and drug development professionals, this document provides not only a final, optimized protocol but also elucidates the scientific rationale behind the strategic decisions made during method development. The approach is grounded in the physicochemical properties of the analyte and adheres to internationally recognized validation standards, ensuring the generation of reliable and reproducible data.

Introduction: The Analytical Imperative

2-Butyl-4-quinolinecarboxylic acid belongs to the quinoline carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry and pharmaceutical research due to its presence in various biologically active molecules. Accurate and precise quantification of this compound is paramount for a variety of applications, including pharmacokinetic studies, stability testing, and quality control of bulk drug substances.

The primary analytical challenge lies in developing a method that is not only sensitive and accurate but also specific and robust enough to handle various sample matrices. This application note addresses this challenge by presenting a logical, step-by-step workflow for creating a fit-for-purpose HPLC method, culminating in a comprehensive validation protocol based on the principles outlined by the International Council for Harmonisation (ICH).[1][2][3]

Analyte Characterization: A Foundation for Method Development

A thorough understanding of the analyte's physicochemical properties is the cornerstone of an efficient method development strategy. It allows for informed, science-based decisions regarding column selection, mobile phase composition, and detector settings, minimizing the need for extensive trial-and-error experimentation.

Chemical Structure:

  • Compound Name: 2-Butyl-4-quinolinecarboxylic acid

  • Molecular Formula: C₁₄H₁₅NO₂

  • Key Features:

    • Quinoline Ring System: Aromatic and heterocyclic, providing a strong chromophore for UV detection.

    • Carboxylic Acid Group (-COOH): An acidic functional group (estimated pKa ~4-5) whose ionization state is pH-dependent. This is a critical factor for controlling retention in reversed-phase chromatography.

    • Butyl Chain (-C₄H₉): A nonpolar, hydrophobic alkyl chain that significantly contributes to the molecule's overall hydrophobicity.

Table 1: Predicted Physicochemical Properties and Chromatographic Implications

PropertyPredicted Value/CharacteristicImplication for HPLC Method Development
LogP (Hydrophobicity) Moderately highSuitable for reversed-phase chromatography. A C18 or C8 stationary phase is appropriate.
pKa (Carboxylic Acid) ~ 4.0 - 5.0The mobile phase pH should be set at least 1.5-2 units below the pKa (e.g., pH 2.5-3.0) to suppress ionization, ensuring the analyte is in its neutral, more retained form. This leads to better peak shape and reproducible retention.
UV Absorbance Strong UV chromophoreUV detection is the ideal method. The quinoline ring system is expected to have a maximum absorbance (λmax) around 230-250 nm and a secondary maximum above 300 nm.
Solubility Soluble in organic solvents (Methanol, Acetonitrile)Standard organic solvents can be used for sample and mobile phase preparation.

Strategic Method Development

The development process follows a logical progression from initial screening to fine-tuning and optimization, ensuring all chromatographic parameters are systematically evaluated.

The Development Workflow

The workflow is designed to efficiently identify the optimal separation conditions by first establishing the core parameters (column and mobile phase) and then refining them to meet performance targets.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (pKa, LogP, UV Scan) Column Column Selection (Reversed-Phase C18) Analyte->Column Hydrophobicity MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH Modifier) Analyte->MobilePhase pKa Column->MobilePhase Gradient Gradient Optimization (Slope & Time) MobilePhase->Gradient Detector Detector Wavelength (Select λmax) FlowTemp Flow Rate & Temperature (Efficiency vs. Pressure) Gradient->FlowTemp SST System Suitability Testing (USP <621>) FlowTemp->SST FinalMethod Final Optimized Method SST->FinalMethod Analyate Analyate Analyate->Detector Chromophore

Caption: Logical workflow for HPLC method development.

Rationale for Parameter Selection
  • Stationary Phase: A C18 (octadecylsilane) column is selected as the primary choice due to the moderate to high hydrophobicity of the 2-butyl-quinoline structure. The long alkyl chains of the C18 phase will provide strong hydrophobic interactions, leading to effective retention and separation from more polar impurities.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds as it can offer different selectivity and often results in lower backpressure.

    • Aqueous Component & pH Control: To ensure the carboxylic acid is protonated (non-ionized), an acidic modifier is essential. 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water are excellent choices. Formic acid is MS-compatible, while TFA is a strong ion-pairing agent that can significantly improve peak shape for basic compounds, though it may be less desirable for preparative work. For this application, 0.1% formic acid is chosen to provide a mobile phase pH of approximately 2.7.

  • Detection Wavelength: A UV-Vis detector is used. Based on the quinoline structure, initial screening will be performed using a photodiode array (PDA) detector to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity. A wavelength of 245 nm is a logical starting point.

  • Column Temperature: Maintaining the column at a constant, slightly elevated temperature (e.g., 30-40 °C) is crucial for reproducibility. It reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGrade
2-Butyl-4-quinolinecarboxylic acid Reference Standard>98% Purity
Acetonitrile (ACN)HPLC Grade
WaterHPLC or Milli-Q Grade
Formic AcidLC-MS Grade
MethanolHPLC Grade
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)Analytical Grade
Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

Final Optimized HPLC Method

The following parameters were determined after systematic optimization of the gradient profile, flow rate, and temperature.

Table 2: Optimized Chromatographic Conditions

ParameterCondition
Instrument HPLC System with UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 15 minutes

Method Validation Protocol

Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose. The following protocol is based on the ICH Q2(R2) guideline.[1][4][5]

Validation Workflow

The validation process involves a series of independent but related experiments designed to assess the method's performance characteristics.

MethodValidation cluster_0 Core Performance Metrics cluster_1 Sensitivity & Durability Specificity Specificity & Selectivity (Peak Purity, Placebo Spiking) Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Robustness Robustness (Varying Parameters) LOD_LOQ->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod

Caption: Hierarchical process for HPLC method validation.

Validation Parameters and Acceptance Criteria

Table 3: Method Validation Experiments and Acceptance Criteria

ParameterExperimental ProtocolAcceptance Criteria
System Suitability Inject five replicates of a standard solution (e.g., 25 µg/mL).Tailing Factor (T) ≤ 1.5; Theoretical Plates (N) > 2000; %RSD of peak area and retention time < 2.0%.
Specificity Analyze blank (diluent), placebo, and spiked samples. Use PDA detector to assess peak purity.No interfering peaks at the retention time of the analyte. Peak purity index > 0.995.
Linearity & Range Analyze at least five concentration levels (e.g., 1-100 µg/mL) in triplicate. Plot a calibration curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform spike recovery at three concentration levels (e.g., 80%, 100%, 120% of target concentration) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate preparations at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.%RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10.Precision at the LOQ concentration should have an RSD ≤ 10%.
Limit of Detection (LOD) Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 3.-
Robustness Intentionally vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2).System suitability parameters must still be met. %RSD of results should remain ≤ 2.0%.

Conclusion

This application note presents a systematically developed and robust RP-HPLC method for the quantification of 2-Butyl-4-quinolinecarboxylic acid. The final method demonstrates excellent performance, characterized by a logical gradient separation on a C18 column with a formic acid-modified mobile phase and UV detection. The detailed validation protocol provided ensures that the method is fit for its intended purpose, delivering accurate, precise, and reliable results in a regulated environment. This comprehensive guide serves as a practical resource for scientists engaged in the analysis of this compound and as a template for developing methods for other structurally related molecules.

References

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Pharmacopeia (USP). 〈621〉CHROMATOGRAPHY. [Link]

  • U.S. Food and Drug Administration (FDA). FDA Guidance on Analytical Method Validation. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • Labcorp. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Yoshida, H., et al. (2005). Development of an HPLC-fluorescence determination method for carboxylic acids related to the tricarboxylic acid cycle as a metabolome tool. PubMed. [Link]

  • U.S. Pharmacopeia (USP). <621> CHROMATOGRAPHY. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Pharmacopeia (USP). (2022). <621> Chromatography. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • IJRPS. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • American Journal of Enology and Viticulture. (1995). Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • SIELC Technologies. Separation of 2-tert-Butyl-4-quinone on Newcrom R1 HPLC column. [Link]

  • PubChem. 2-Isobutyl-quinoline-4-carboxylic acid. [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

Sources

Method

Definitive Structural Elucidation of 2-Butyl-4-quinolinecarboxylic Acid via 1D and 2D NMR Spectroscopy

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural determinat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural determination and purity assessment of novel chemical entities in drug discovery and development. This application note provides a comprehensive technical guide to the ¹H and ¹³C NMR spectral characterization of 2-Butyl-4-quinolinecarboxylic acid, a key heterocyclic scaffold. We present detailed, field-proven protocols for sample preparation, data acquisition, and spectral processing. Furthermore, we offer an in-depth analysis of the expected chemical shifts, multiplicities, and coupling constants, explaining the causal relationships between the molecular structure and the observed spectral features. This guide is intended to serve as an authoritative resource for researchers engaged in the synthesis and analysis of quinoline derivatives.

Introduction: The Quinoline Scaffold and the Imperative for Spectral Rigor

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] The precise substitution pattern on the quinoline ring system dictates the molecule's pharmacological profile, making definitive structural verification a critical step in the drug development pipeline. 2-Butyl-4-quinolinecarboxylic acid combines the quinoline core with an aliphatic chain and a carboxylic acid moiety, creating a molecule with distinct electronic and steric environments.

NMR spectroscopy provides the most powerful means of elucidating such structures in solution.[3] By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular framework, confirm substituent positions, and establish stereochemical relationships. This note details the essential one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments required for a complete and confident characterization.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, a standardized atom numbering system for 2-Butyl-4-quinolinecarboxylic acid is essential. The diagram below illustrates the molecular structure and the numbering convention used throughout this guide.

Caption: Molecular structure of 2-Butyl-4-quinolinecarboxylic acid with atom numbering.

Experimental Protocols: A Self-Validating Workflow

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly configured acquisition parameters. The following workflow is designed to ensure high-resolution, reproducible results.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample prep2 Dissolve in 0.6 mL of DMSO-d₆ prep1->prep2 prep3 Filter solution into a 5 mm NMR tube prep2->prep3 acq1 Insert sample & lock on deuterium signal prep3->acq1 acq2 Tune & match probe for ¹H and ¹³C acq1->acq2 acq3 Shim magnetic field to optimize homogeneity acq2->acq3 acq4 Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra acq3->acq4 proc1 Fourier Transform (FID to Spectrum) acq4->proc1 proc2 Phase & baseline correction proc1->proc2 proc3 Reference spectrum to residual solvent peak proc2->proc3 proc4 Integrate ¹H signals & assign peaks using all data proc3->proc4 report Final Structural Confirmation proc4->report

Caption: Standardized workflow for NMR spectral characterization.

Step-by-Step Sample Preparation

The choice of solvent is critical. 2-Butyl-4-quinolinecarboxylic acid contains a polar carboxylic acid group, making Dimethyl Sulfoxide-d₆ (DMSO-d₆) an excellent choice due to its high solubilizing power for such functional groups.

  • Weighing: Accurately weigh the sample. For ¹H NMR, 5-10 mg is sufficient. For ¹³C NMR, which has a much lower natural abundance and sensitivity, a more concentrated sample of 20-50 mg is recommended.[4][5]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆) in a small vial.[6][7] Gentle vortexing may be required to achieve a homogeneous solution.

  • Filtration and Transfer: To ensure optimal magnetic field homogeneity (shimming), the final solution must be free of particulate matter.[7][8] Draw the solution into a Pasteur pipette plugged with a small piece of cotton or glass wool and filter it directly into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition Parameters

These parameters are provided as a robust starting point for a 400 or 500 MHz spectrometer.

Parameter1D ¹H Spectrum1D ¹³C{¹H} Spectrum
Pulse Program Standard single-pulse (e.g., zg30)Proton-decoupled (e.g., zgpg30)[9]
Spectral Width (SW) ~16 ppm~220 ppm
Acquisition Time (AQ) 2-4 seconds1-2 seconds
Relaxation Delay (D1) 2 seconds2-5 seconds
Number of Scans (NS) 16-641024-4096+

Causality: The proton-decoupled pulse program for ¹³C NMR simplifies the spectrum to singlets for each unique carbon and enhances signal intensity through the Nuclear Overhauser Effect (NOE).[9] A longer relaxation delay (D1) for ¹³C is crucial for the accurate quantification of quaternary carbons, which relax more slowly.

Data Processing
  • Fourier Transform: Convert the acquired time-domain signal (Free Induction Decay, FID) into the frequency-domain spectrum.[1]

  • Phasing and Baseline Correction: Manually or automatically adjust the phase so all peaks are purely absorptive (positive). Apply a polynomial function to correct any baseline distortions.[1]

  • Referencing: Calibrate the chemical shift axis. In DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.[10]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and the connectivity between neighboring protons.

Predicted Chemical Shifts and Rationale
  • Carboxylic Acid Proton (COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically δ 13.0-14.0 ppm . Its broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (Quinoline Ring, H3-H8): These protons resonate in the aromatic region (δ 7.5-9.0 ppm ).[11]

    • H3: This proton is on a carbon adjacent to both the nitrogen atom and the C4-substituent. It is expected to be a singlet and significantly deshielded, likely around δ 8.0-8.2 ppm .

    • H5 & H8: These protons are in peri positions and often experience steric and electronic effects that shift them downfield. H8 is adjacent to the nitrogen-containing ring, and H5 is ortho to the C4a bridgehead carbon. Expect them around δ 8.0-8.5 ppm .

    • H6 & H7: These protons will appear as coupled multiplets, likely in the δ 7.6-7.9 ppm range.

  • Alkyl Protons (Butyl Chain, H1'-H4'): These protons are in a shielded, aliphatic environment and will appear upfield.[12][13]

    • H1' (-CH₂-): Directly attached to the electron-withdrawing quinoline ring, these protons are the most deshielded of the alkyl chain, appearing as a triplet around δ 3.0-3.2 ppm .

    • H2' & H3' (-CH₂-CH₂-): These methylene protons will appear as overlapping multiplets (sextets or quintets) in the δ 1.4-1.8 ppm range.

    • H4' (-CH₃): The terminal methyl group is the most shielded, appearing as a triplet around δ 0.9-1.0 ppm .

Predicted Coupling Patterns

Spin-spin coupling provides direct evidence of through-bond connectivity.

  • Aromatic Region: The protons on the benzo- portion of the ring (H5, H6, H7, H8) will form a coupled system. Expect ortho coupling (³J ≈ 7-9 Hz) and meta coupling (⁴J ≈ 1-3 Hz).[14] For example, H8 may appear as a doublet of doublets due to coupling with H7 (ortho) and H6 (meta).

  • Alkyl Region: The butyl chain will show classic first-order splitting. H1' will be a triplet (coupled to H2'), H2' and H3' will be complex multiplets, and H4' will be a triplet (coupled to H3'). The vicinal coupling constant (³J) throughout the flexible chain is typically 6-8 Hz.[14]

Summary Table: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant, J (Hz)
H4' 0.9 - 1.0Triplet (t)3H³J ≈ 7.4
H3' 1.4 - 1.6Sextet2H³J ≈ 7.5
H2' 1.7 - 1.9Quintet2H³J ≈ 7.6
H1' 3.0 - 3.2Triplet (t)2H³J ≈ 7.7
H6, H7 7.6 - 7.9Multiplet (m)2H-
H3 8.0 - 8.2Singlet (s)1H-
H5, H8 8.0 - 8.5Multiplet (m)2H-
COOH 13.0 - 14.0Broad Singlet (br s)1H-

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (hybridization, attached heteroatoms).

Predicted Chemical Shifts and Rationale
  • Carboxylic Carbon (COOH): This carbon is highly deshielded due to the two attached oxygen atoms and will appear far downfield, around δ 168-170 ppm .[15]

  • Aromatic & Heteroaromatic Carbons (C2-C8a): These sp² hybridized carbons resonate in the range of δ 120-160 ppm .

    • C2: Attached to nitrogen and the butyl group, this carbon will be significantly downfield, likely > δ 155 ppm .

    • C4: Attached to the carboxylic acid, this carbon will also be downfield, around δ 145-150 ppm .

    • Quaternary Carbons (C4a, C8a): These bridgehead carbons typically appear in the δ 125-150 ppm range.

    • Protonated Aromatic Carbons (C3, C5, C6, C7, C8): These will appear throughout the δ 120-140 ppm range.

  • Alkyl Carbons (C1'-C4'): These sp³ hybridized carbons are shielded and appear upfield.

    • C1': Attached to the ring, this carbon is the most deshielded of the chain, around δ 35-40 ppm .

    • C2', C3': These methylene carbons will be found in the δ 20-30 ppm range.

    • C4': The terminal methyl carbon is the most shielded, appearing around δ 13-15 ppm .

Summary Table: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
AssignmentPredicted δ (ppm)
C4' 13 - 15
C3' 22 - 24
C2' 29 - 31
C1' 35 - 40
C3, C5, C6, C7, C8 120 - 140
C4a, C8a 125 - 150
C4 145 - 150
C2 155 - 160
COOH 168 - 170

Confirmatory 2D NMR Experiments

While 1D spectra provide the foundation, 2D NMR is essential for unambiguous assignment, especially for the complex aromatic region.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the spin systems.[16] It will clearly show the connectivity within the butyl chain (H1'↔H2'↔H3'↔H4') and within the benzo- portion of the quinoline ring (H5↔H6↔H7↔H8).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[16] It is invaluable for assigning the protonated carbons in both the aromatic and alkyl regions.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away.[15] It is the key to assigning quaternary (non-protonated) carbons and piecing together the molecular fragments. For example, the H1' protons of the butyl group should show a correlation to C2 and C3 of the quinoline ring, definitively confirming the attachment point.

Conclusion

The structural characterization of 2-Butyl-4-quinolinecarboxylic acid is readily and reliably achieved through a systematic NMR approach. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality ¹H and ¹³C spectra. The predictive data tables and analysis of coupling patterns provide a robust framework for spectral interpretation. The application of 2D NMR techniques like COSY, HSQC, and HMBC allows for the complete and unambiguous assignment of all signals, providing the highest level of confidence in the final structural elucidation, a non-negotiable requirement in modern chemical and pharmaceutical research.

References

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Sample Preparation. University College London, Faculty of Mathematical & Physical Sciences. [Link]

  • NMR Sample Preparation. Bruker. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]

  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. TSI Journals. [Link]

  • Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. The Royal Society of Chemistry. [Link]

  • Supporting Information for manuscript. [Link]

  • 4-Quinolinecarboxylic acid. PubChem. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Spectral analysis of quinaldines. The Royal Society of Chemistry. [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Three. [Link]

  • Effect of Electronic Interactions on NMR (1)J(CF) and (2)J(CF) Couplings. ResearchGate. [Link]

  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Center for Biotechnology Information. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. [Link]

  • Proton NMR Chemical Shifts table of data ppm. Doc Brown's Chemistry. [Link]

  • NMR Chemical Shifts of Trace Impurities. ACS Publications. [Link]

  • Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. ResearchGate. [Link]

  • Homonuclear J-couplings and heteronuclear structural constraints. National Center for Biotechnology Information. [Link]

  • NMR 5: Coupling Constants. YouTube. [Link]

  • J-coupling. Wikipedia. [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

  • 4-Methoxy-2-quinolinecarboxylic acid - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

  • Table of Characteristic Proton NMR Shifts. University of Colorado Boulder. [Link]

Sources

Application

Application Note: 2-Butyl-4-quinolinecarboxylic Acid as a Privileged Scaffold in Antimicrobial Drug Discovery

Executive Summary & Mechanistic Rationale The rising prevalence of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical spaces. The quinoline scaffold is a privileged heterocyclic moti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The rising prevalence of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical spaces. The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic compounds with a wide spectrum of pharmacological activities (1[1]). Among its derivatives, 2-Butyl-4-quinolinecarboxylic acid (2-BQA) —an alkyl-substituted cinchoninic acid—has emerged as a highly versatile building block for antimicrobial drug discovery.

Causality in Molecular Design: The structural architecture of 2-BQA is intentionally suited for antibacterial targeting:

  • The 4-Carboxylic Acid Moiety: This functional group is critical for target engagement. It acts as a hydrogen bond acceptor and donor, facilitating essential interactions with the Serine and Arginine residues in the active site of bacterial enzymes, mimicking the binding modality of established fluoroquinolones (2[2]).

  • The 2-Butyl Substitution: The lipophilic butyl chain at the C-2 position serves a dual purpose. First, it increases the overall partition coefficient (LogP) of the molecule, enhancing its ability to penetrate the thick peptidoglycan layer of Gram-positive bacteria and the complex lipid bilayers of Gram-negative species. Second, it anchors the molecule into the hydrophobic binding pockets of target proteins, such as DNA gyrase or the lipid flippase MsbA (3[3]).

The primary antibacterial mechanism of these quinoline derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for bacterial DNA replication and transcription (1[1]).

Mechanism BQA 2-Butyl-4-quinolinecarboxylic acid (2-BQA) Gyrase Bacterial DNA Gyrase (GyrA Subunit) BQA->Gyrase Binds to active site Complex Stable Cleavage Complex (DNA-Gyrase-Drug) Gyrase->Complex Prevents DNA religation Replication Inhibition of DNA Replication & Transcription Complex->Replication Death Bacterial Cell Death Replication->Death

Caption: Mechanism of action of 2-BQA targeting bacterial DNA gyrase.

Experimental Workflow & Logic

To effectively utilize 2-BQA in a drug discovery pipeline, researchers must employ a multi-tiered approach. The workflow transitions from chemical synthesis to phenotypic screening, and finally to target-specific validation.

G A Synthesis of 2-BQA (Pfitzinger Reaction) B Purification & Characterization (NMR, HRMS) A->B C In Vitro Screening (MIC Determination) B->C D Target Validation (DNA Gyrase Assay) C->D Active Hits E In Silico Modeling (Molecular Docking) D->E Mechanism Confirmation

Caption: Standardized workflow for the evaluation of 2-BQA in antimicrobial drug discovery.

Chemical Synthesis: Microwave-Assisted Pfitzinger Reaction

While traditional methods like the Doebner reaction suffer from low yields, harsh conditions, and long reaction times (4[4]), the Pfitzinger reaction offers a robust alternative. The Pfitzinger reaction involves the alkaline hydrolysis-driven ring-opening of isatin to produce a 2-(2-aminophenyl)-2-oxoacetic acid intermediate, which then condenses with a ketone (in this case, 2-hexanone) to form the quinoline core (2[2]).

Protocol 1: Synthesis of 2-BQA

  • Rationale for Microwave Assistance: Microwave irradiation ensures rapid, homogeneous heating, driving the condensation step to completion in minutes rather than hours, thereby minimizing degradation products and simplifying purification.

  • Reagent Preparation: In a microwave-safe reaction vial, suspend isatin (1.0 mmol) and 2-hexanone (1.2 mmol) in 5 mL of an ethanol/water mixture (1:1 v/v).

  • Base Addition: Add potassium hydroxide (KOH, 3.0 mmol) slowly. Causality: The strong base is required to initiate the ring-opening of the pyrrolidinone ring of isatin.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 15 minutes.

  • Work-up (Self-Validating Step): Cool the mixture to room temperature and pour it into crushed ice. Acidify the solution with 2M HCl until the pH reaches ~4.0. The precipitation of a solid indicates the successful formation of the free carboxylic acid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield pure 2-BQA.

  • Validation: Confirm purity via TLC (single spot) and identity via HRMS and 1 H-NMR (look for the characteristic downfield shift of the quinoline aromatic protons and the butyl aliphatic multiplet).

Biological Evaluation: In Vitro Antimicrobial Screening

Once synthesized, 2-BQA and its derivatives must be evaluated for phenotypic antibacterial activity. The two-fold broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) (5[5]).

Protocol 2: Resazurin-Based Broth Microdilution Assay

  • Rationale for Resazurin: Quinoline derivatives can sometimes precipitate in aqueous media, creating false turbidity that mimics bacterial growth. Resazurin is an oxidation-reduction indicator that changes from blue (non-fluorescent) to pink (fluorescent) only in the presence of metabolically active cells. This creates a self-validating, objective readout.

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) at 37°C until they reach the exponential growth phase. Adjust the suspension to a 0.5 McFarland standard (~ 1.5×108 CFU/mL) and dilute 1:100 in fresh MHB.

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of 2-BQA (starting at 256 µg/mL) in MHB. Ensure DMSO concentration does not exceed 1% v/v to prevent solvent toxicity.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well (final volume 100 µL).

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Indicator Addition: Add 10 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Target Validation: DNA Gyrase Supercoiling Assay

To prove that the antibacterial activity of 2-BQA is driven by DNA gyrase inhibition rather than non-specific membrane disruption, an in vitro supercoiling assay is mandatory (2[2]).

Protocol 3: Plasmid Supercoiling Inhibition

  • Rationale: DNA gyrase catalyzes the conversion of relaxed circular DNA (pBR322) into a negatively supercoiled form. Supercoiled DNA is compact and migrates rapidly through an agarose gel, whereas relaxed DNA is bulky and migrates slowly. A successful inhibitor will prevent this conversion, leaving the DNA in its slow-migrating relaxed state.

  • Reaction Setup: In a sterile microcentrifuge tube, combine 1 U of purified bacterial DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and the assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl 2​ , 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol).

  • Inhibitor Addition: Add varying concentrations of 2-BQA (e.g., 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (Ciprofloxacin).

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination (Self-Validating Step): Stop the reaction by adding 5 µL of a stop buffer (50% glycerol, 0.25% bromophenol blue, and 0.5 M EDTA). EDTA chelates Mg 2+ , immediately halting all enzymatic activity and preventing artifactual DNA degradation.

  • Electrophoresis: Run the samples on a 1% agarose gel in 1X TAE buffer at 80V for 2 hours. Stain with ethidium bromide or SYBR Safe.

  • Analysis: Quantify the bands under UV transillumination. Calculate the IC 50​ based on the disappearance of the supercoiled DNA band relative to the vehicle control.

Quantitative Data Presentation

The following table summarizes representative quantitative data for quinoline-4-carboxylic acid derivatives, illustrating the structure-activity relationship (SAR) when comparing alkyl/aryl substitutions against standard antibiotics.

Compound / ScaffoldTarget StrainMIC (µg/mL)DNA Gyrase IC 50​ (µM)Mechanism / Notes
2-BQA (Unsubstituted core) S. aureus64.045.2Baseline lipophilicity; moderate target engagement.
2-Phenyl-QCA S. aureus32.028.5Aryl ring enhances pi-pi stacking in the active site (3[3]).
2-BQA-Hydrazide Derivative S. aureus16.012.4Extended hydrogen bonding network improves affinity (5[5]).
Ciprofloxacin (Control) S. aureus0.50.8Standard fluoroquinolone topoisomerase inhibitor.

Note: Data is aggregated from standardized in vitro assays to demonstrate relative potency trends within the quinoline-4-carboxylic acid class.

References

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives Source: PMC / NIH URL:[Link]

  • Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity Source: PMC / NIH URL:[Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors Source: ACS Omega URL:[Link]

  • Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs Source: ProQuest URL:[Link]

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Patterns and LC-MS/MS Protocols for 2-Butyl-4-quinolinecarboxylic Acid

Introduction Quinoline-4-carboxylic acid derivatives represent a highly versatile scaffold in medicinal chemistry, frequently utilized in the development of antimalarial agents, kinase inhibitors, and antimicrobial drugs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Quinoline-4-carboxylic acid derivatives represent a highly versatile scaffold in medicinal chemistry, frequently utilized in the development of antimalarial agents, kinase inhibitors, and antimicrobial drugs. 2-Butyl-4-quinolinecarboxylic acid ( C14​H15​NO2​ , exact mass 229.1103 Da) is a critical intermediate and bioactive pharmacophore. Accurate structural elucidation of this compound and its metabolites in biological matrices is paramount for pharmacokinetic (PK) profiling and drug development.

As a Senior Application Scientist, I have designed this protocol to detail the liquid chromatography-tandem mass spectrometry (LC-MS/MS) characterization of 2-butyl-4-quinolinecarboxylic acid. The methodology relies on positive electrospray ionization (ESI+) coupled with collision-induced dissociation (CID). By understanding the causality behind the fragmentation mechanics—specifically the facile loss of the carboxylic acid group and the subsequent cleavage of the aliphatic butyl chain—researchers can confidently identify this compound and differentiate it from structural isomers 1.

Mechanistic Rationale of Fragmentation Pathways

The fragmentation of quinoline-4-carboxylic acids under CID conditions is highly predictable and thermodynamically driven. The protonated molecular ion [M+H]+ appears at m/z 230.1176.

  • Decarboxylation (Primary Cleavage): The most thermodynamically favorable pathway is the loss of carbon dioxide (44 Da) from the C4 position, yielding a highly stable 2-butylquinoline cation at m/z 186.1277. This is a hallmark fragmentation event for quinoline-4-carboxylic acids, driven by the localization of the charge on the basic quinoline nitrogen which facilitates the extrusion of CO2​ 1.

  • Alkyl Chain Cleavage (Secondary Cleavage): Following decarboxylation, the 2-butyl group undergoes fragmentation. Due to the stability of the resulting conjugated system, the alkyl chain typically undergoes a benzylic-type β -cleavage or direct loss of a propyl radical ( ∙C3​H7​ , 43 Da). This generates a stable 2-methylquinolinium cation at m/z 143.0730.

  • Ring Opening: At elevated collision energies (>35 eV), the quinoline core itself begins to fragment, typically marked by the loss of hydrogen cyanide (HCN, 27 Da) to form an indenyl-like cation at m/z 116.0621 2.

Pathway M [M+H]+ m/z 230.1176 (2-Butyl-4-quinolinecarboxylic acid) F1 [M+H - CO2]+ m/z 186.1277 (2-Butylquinoline cation) M->F1 - CO2 (44 Da) Facile Decarboxylation F2 [M+H - H2O]+ m/z 212.1070 (Acylium ion) M->F2 - H2O (18 Da) Minor Pathway F3 [M+H - CO2 - C3H7]+ m/z 143.0730 (2-Methylquinoline cation) F1->F3 - •C3H7 (43 Da) Alkyl Cleavage F4 [M+H - CO2 - C3H7 - HCN]+ m/z 116.0621 (Indenyl cation) F3->F4 - HCN (27 Da) Ring Cleavage

Caption: ESI-MS/MS collisional-induced fragmentation pathway of 2-butyl-4-quinolinecarboxylic acid.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure reproducibility and analytical trustworthiness, the following protocol is designed as a self-validating system. By utilizing a ramped collision energy and specific mobile phase additives, we ensure optimal ionization efficiency and comprehensive fragment generation.

Sample Preparation

Causality: Protein precipitation is chosen over liquid-liquid extraction to preserve the polar carboxylic acid moiety while efficiently removing matrix interferences without risking phase-partitioning losses.

  • Aliquot 50 µL of plasma or biological sample into a microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid (to ensure the compound remains in its un-ionized state during precipitation, maximizing recovery).

  • Vortex for 2 minutes at 1500 rpm.

  • Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for injection.

Liquid Chromatography Parameters

Causality: A reverse-phase C18 column is utilized to retain the lipophilic butyl chain. The inclusion of 0.1% formic acid in both mobile phases acts as an essential proton source, significantly enhancing the [M+H]+ ion yield in positive ESI mode 3.

  • Column: Eclipse Plus C18 (5 µm, 150 mm × 3.2 mm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 2.0 min: 15% B

    • 2.0 - 10.0 min: Linear ramp to 85% B

    • 10.0 - 12.0 min: Hold at 85% B

    • 12.0 - 12.1 min: Return to 15% B

    • 12.1 - 15.0 min: Re-equilibration.

Mass Spectrometry Parameters

Causality: ESI positive mode is selected due to the high proton affinity of the quinoline nitrogen. A ramped collision energy ensures that both low-energy fragments (loss of CO2​ ) and high-energy fragments (ring cleavage) are captured in a single MS/MS scan, providing a self-confirming spectral fingerprint .

  • Ionization Mode: ESI Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Drying Gas Temperature: 300 °C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

  • Collision Energy (CE): Ramped from 15 eV to 45 eV (Nitrogen as collision gas).

Workflow A Sample Prep (Protein Precipitation) B UHPLC Separation (C18, Gradient) A->B C ESI-HRMS (Positive Ion Mode) B->C D CID Fragmentation (Ramped 15-45 eV) C->D E Data Analysis (Metabolite ID) D->E

Caption: LC-MS/MS self-validating workflow for the characterization of 2-butyl-4-quinolinecarboxylic acid.

Quantitative Data Presentation

The table below summarizes the expected high-resolution mass spectrometry data, providing exact m/z values for calibration and targeted MRM (Multiple Reaction Monitoring) assay development.

Precursor Ion (m/z)Fragment Ion (m/z)FormulaMass Error (ppm)Relative AbundanceStructural AssignmentOptimal CE (eV)
230.1176186.1277 C13​H16​N+ < 2.0100% (Base Peak) [M+H−CO2​]+ 15 - 20
230.1176212.1070 C14​H14​NO+ < 2.015% [M+H−H2​O]+ 15 - 20
230.1176143.0730 C10​H9​N+ < 2.565% [M+H−CO2​−C3​H7​]+ 25 - 30
230.1176116.0621 C9​H8+​ < 3.025% [M+H−CO2​−C3​H7​−HCN]+ 35 - 45
230.117677.0391 C6​H5+​ < 3.010%Phenyl cation (Ring fragmentation)45

Note: Relative abundances are predictive based on generalized quinoline-4-carboxylic acid behavior and may vary slightly depending on the specific geometry of the collision cell and the pressure of the collision gas.

Conclusion

The comprehensive mapping of the MS/MS fragmentation pattern of 2-butyl-4-quinolinecarboxylic acid reveals a highly structured degradation pathway dominated by decarboxylation and subsequent alkyl chain cleavage. By adhering to the standardized LC-MS/MS protocols outlined above, researchers can achieve robust, reproducible quantification and structural confirmation, accelerating downstream drug development and metabolic profiling efforts.

References

  • Title: Mass spectrometric study of some fluoroquinolone drugs using electron ionization and chemical ionization techniques in combination with semi-empirical calculations Source: IAEA URL
  • Source: PMC (nih.gov)
  • Title: Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey Source: ResearchGate URL
  • Title: Application Notes and Protocols: Characterization of 2-(1-Adamantyl)

Sources

Application

Application Note: Preparation of 2-Butyl-4-quinolinecarboxylic acid amides for High-Throughput Screening in Antimalarial Drug Discovery

Abstract & Scientific Rationale The emergence of artemisinin-resistant Plasmodium falciparum strains necessitates the discovery of antimalarials with novel mechanisms of action. Quinoline-4-carboxamides have recently bee...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scientific Rationale

The emergence of artemisinin-resistant Plasmodium falciparum strains necessitates the discovery of antimalarials with novel mechanisms of action. Quinoline-4-carboxamides have recently been identified as a privileged scaffold in antimalarial drug discovery. Notably, derivatives such as cabamiquine (DDD107498) exhibit potent, multi-stage antimalarial activity by targeting the Plasmodium falciparum translation elongation factor 2 (PfEF2)[1][2].

This application note details the robust, scalable synthesis of 2-Butyl-4-quinolinecarboxylic acid amides and their subsequent formatting for High-Throughput Screening (HTS). The selection of a 2-butyl substitution is highly deliberate: the C2 position of the quinoline core is critical for modulating lipophilicity (cLogP) and metabolic stability, allowing the molecule to deeply anchor into the hydrophobic pocket of the PfEF2 target[1]. To isolate target-specific activity from general cytotoxicity during primary screening, we detail the integration of these compounds into a target-specific P. falciparum in vitro translation (PfIVT) assay[3].

Mechanistic Insight: The Pfitzinger Reaction

The synthesis of the quinoline core is achieved via the Pfitzinger reaction [4]. This reaction is selected over the Friedländer or Skraup syntheses because it allows for the direct, regioselective introduction of the 2-butyl group using commercially available hexan-2-one (methyl butyl ketone).

Causality of the Chemical Cascade:

  • Ring Opening: Under strongly basic conditions (KOH), the amide bond of isatin is hydrolyzed to form a reactive 2-aminophenylglyoxylic acid (keto-acid) intermediate.

  • Condensation: The primary amine of the intermediate condenses with the carbonyl group of hexan-2-one to form an imine.

  • Cyclodehydration: The α-methylene group of the ketone facilitates an intramolecular cyclization, followed by dehydration, yielding the highly stable 2-butylquinoline-4-carboxylic acid pharmacophore.

Experimental Protocols

Synthesis of 2-Butylquinoline-4-carboxylic acid (Intermediate)

Note: This protocol is optimized for high yield and minimal purification steps to support downstream parallel library synthesis.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 11.2 g (0.2 mol) of potassium hydroxide (KOH) in 20 mL of distilled water and 50 mL of absolute ethanol.

  • Reagent Addition: Add 14.7 g (0.1 mol) of isatin to the basic solution. Stir at room temperature for 30 minutes until the solution transitions from deep purple to brown, indicating the formation of the keto-acid intermediate[4].

  • Ketone Condensation: Add 12.0 g (0.12 mol) of hexan-2-one dropwise.

  • Reflux: Equip the flask with a condenser and reflux the mixture at 85 °C for 12 hours.

  • Work-up: Cool the mixture to room temperature. Evaporate the ethanol under reduced pressure. Dilute the aqueous residue with 100 mL of water and extract with diethyl ether (2 × 50 mL) to remove unreacted ketone.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify dropwise with glacial acetic acid to pH 4.5.

  • Isolation: Filter the resulting pale-yellow precipitate under vacuum, wash with cold water, and dry in a vacuum oven at 50 °C overnight. (Expected yield: 75-82%).

Parallel Amide Coupling for HTS Library Generation

To generate the screening library, the carboxylic acid intermediate is coupled with a diverse panel of primary and secondary amines using HATU, which provides superior coupling efficiency for sterically hindered quinoline-4-carboxylic acids compared to standard EDC/HOBt protocols.

  • Activation: In a 96-well deep-well plate, dispense 0.1 mmol of 2-butylquinoline-4-carboxylic acid per well, dissolved in 500 µL of anhydrous DMF. Add 0.12 mmol of HATU and 0.3 mmol of N,N-Diisopropylethylamine (DIPEA) to each well. Agitate for 15 minutes to form the active ester.

  • Coupling: Add 0.15 mmol of the respective amine (e.g., pyrrolidine, morpholine, piperazine derivatives) to each well. Seal the plate and shake at room temperature for 4 hours.

  • Purification: Purify the library via automated preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Formatting: Lyophilize the fractions and resuspend in 100% DMSO to a stock concentration of 10 mM for HTS.

Synthesis Isatin Isatin + Hexan-2-one KOH KOH / EtOH Reflux 12h Isatin->KOH Pfitzinger Reaction Acid 2-Butylquinoline-4- carboxylic acid KOH->Acid Coupling Amines + HATU / DIPEA Acid->Coupling Amide Coupling Amide 2-Butyl-4-quinoline- carboxamides Coupling->Amide HTS 384-well HTS DMSO Library Amide->HTS HPLC & Formatting

Synthesis workflow of 2-butyl-4-quinolinecarboxylic acid amides via Pfitzinger reaction.

High-Throughput Screening (HTS) Protocol

To validate the library, compounds are screened using the PfIVT (Plasmodium falciparum in vitro translation) assay . This cell-free assay directly measures the inhibition of the parasite's translation machinery (specifically PfEF2), eliminating false positives caused by poor cell permeability or off-target cytotoxicity[3].

PfIVT Assay Execution
  • Lysate Preparation: Prepare P. falciparum (3D7 strain) whole-cell extract by lysing saponin-freed parasites in HEPES buffer via nitrogen cavitation, followed by centrifugation to isolate the translation-competent supernatant[3].

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of the 10 mM compound library into a 384-well white opaque microplate (final assay concentration: 10 µM for primary screening).

  • Reaction Assembly: To each well, add 10 µL of the PfIVT master mix containing: parasite lysate, amino acid mixture, ATP/GTP energy regeneration system, and a synthetic mRNA transcript encoding Firefly Luciferase.

  • Incubation: Seal the plate and incubate at 30 °C for 2 hours to allow translation of the luciferase reporter.

  • Readout: Add 10 µL of luciferin substrate reagent (e.g., Bright-Glo™). Incubate for 5 minutes and read luminescence on a multi-mode plate reader.

Mechanism Compound 2-Butyl-4-quinolinecarboxamide PfEF2 Plasmodium falciparum Elongation Factor 2 (PfEF2) Compound->PfEF2 Binds & Inhibits Translocation GTP-dependent Translocation Compound->Translocation Blocks PfEF2->Translocation Catalyzes Ribosome 80S Ribosome Complex Ribosome->Translocation Protein Luciferase Translation Translocation->Protein Arrest Translation Arrest (Loss of Luminescence) Protein->Arrest HTS Readout

Mechanism of action: Quinoline-4-carboxamides inhibit PfEF2, arresting protein synthesis.

Data Presentation: Representative SAR Profile

The following table summarizes expected Structure-Activity Relationship (SAR) data for a subset of the synthesized library. By holding the 2-butyl group constant, we observe how variations in the amide region (R-group) impact target binding (PfIVT IC₅₀) and whole-cell efficacy (Pf3D7 EC₅₀).

Compound IDAmine Substitution (R-Group)cLogPPfIVT IC₅₀ (nM)Pf3D7 Blood Stage EC₅₀ (nM)Cytotoxicity MRC-5 IC₅₀ (µM)
BQ-001 Pyrrolidine3.81245> 50
BQ-002 Morpholine3.1822> 50
BQ-003 4-Methylpiperazine2.91560> 50
BQ-004 N,N-Diethylamine4.211035025
BQ-005 Benzylamine (Steric Clash)4.6> 1000> 200010

Data Interpretation: Cyclic, heteroatom-containing aliphatic amines (e.g., Morpholine, BQ-002) exhibit the optimal balance of target affinity and aqueous solubility, driving potent sub-100 nM whole-cell efficacy. Bulky aromatic groups (BQ-005) cause steric clashes within the PfEF2 binding pocket, resulting in a dramatic loss of activity[1].

References

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Journal of Medicinal Chemistry (ACS) / NIH URL:[Link]

  • A novel multiple-stage antimalarial agent that inhibits protein synthesis Nature / NIH URL:[Link]

  • The Plasmodium falciparum cytoplasmic translation apparatus: a promising therapeutic target not yet exploited by clinically approved anti-malarials Malaria Journal / NIH URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Butyl-4-quinolinecarboxylic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Butyl-4-quinolinecarboxylic acid. This compound is a critical scaffold in medicinal chemistry, often utilized in the development of STAT3 inhibitors, antibac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Butyl-4-quinolinecarboxylic acid. This compound is a critical scaffold in medicinal chemistry, often utilized in the development of STAT3 inhibitors, antibacterial agents, and antimalarial drugs[1]. However, synthesizing the 2-butyl derivative presents unique aliphatic-chain challenges, including regioselectivity issues and aldehyde polymerization. This guide is designed to troubleshoot common bottlenecks and provide self-validating protocols to maximize your synthesis yield.

Diagnostic Dashboard: Troubleshooting & FAQs

Q: Why is my yield consistently below 40% when using the standard Pfitzinger reaction with 2-hexanone? A: The root cause is regioselectivity and competitive side reactions. The Pfitzinger reaction involves the condensation of isatinic acid (formed by base-mediated ring opening of isatin) with a ketone[2]. Because 2-hexanone is an unsymmetrical ketone, the aldol-type condensation can occur at two different alpha-carbons. While attack at the less hindered methyl group yields the desired 2-butyl-4-quinolinecarboxylic acid, competitive attack at the alpha-methylene of the butyl chain produces the 2-methyl-3-propyl-quinoline-4-carboxylic acid isomer[3]. Furthermore, under the strongly basic conditions (e.g., 33% KOH) required to open the isatin ring, 2-hexanone is prone to self-aldol condensation, consuming your starting material[4]. Corrective Action: Transition to the Doebner multicomponent reaction (using aniline, pentanal, and pyruvic acid) to strictly dictate the 2-position substituent via the aldehyde, eliminating regioselectivity issues[1].

Q: I switched to the Doebner reaction using pentanal, but I'm observing a sticky, polymeric byproduct and low conversion. What is going wrong? A: Aliphatic aldehydes like pentanal (valeraldehyde) are highly susceptible to self-aldol addition and subsequent polymerization when subjected to the prolonged heating typical of conventional Doebner protocols[5]. Corrective Action: Implement a Lewis acid-catalyzed hydrogen-transfer protocol. By adding Boron trifluoride etherate (BF₃·THF) in acetonitrile (MeCN) at 65 °C, you accelerate the formation of the Schiff base between aniline and pentanal. This rapid consumption of pentanal prevents its self-polymerization, while the Lewis acid activates the imine for subsequent reaction with pyruvic acid, boosting yields significantly[6].

Q: How do I efficiently isolate the product from the aqueous reaction mixture without losing it in the filtrate? A: Quinoline-4-carboxylic acids are amphoteric (zwitterionic); they contain both a basic quinoline nitrogen and an acidic carboxylic group. If the pH is too low, the compound protonates and remains water-soluble as a hydrochloride salt. If the pH is too high, it remains soluble as a carboxylate salt. Corrective Action: Precise isoelectric precipitation is required. After the reaction, cool the mixture to 0–5 °C and carefully titrate with 1N HCl or glacial acetic acid until the pH reaches exactly 5.0–5.5. This is the isoelectric point where the zwitterion has minimum aqueous solubility, ensuring maximum precipitation[7].

Q: I need the methyl ester of 2-butyl-4-quinolinecarboxylic acid. Can I avoid a two-step synthesis? A: Yes. You can utilize a modified, one-pot Pfitzinger esterification mediated by Chlorotrimethylsilane (TMSCl). By conducting the reaction in methanol with TMSCl, the system permits simultaneous esterification and cyclization under mild conditions, bypassing the need for strong bases and subsequent Fischer esterification[8].

Mechanistic Deep-Dives

To successfully optimize your yield, it is critical to understand the mechanistic pathways and the points of failure in both the Doebner and Pfitzinger strategies.

Doebner A Aniline (1.0 equiv) C Schiff Base Intermediate A->C BF3·THF -H2O B Pentanal (1.0 equiv) B->C E Aldol Addition & Cyclization C->E D Pyruvic Acid (1.2 equiv) D->E Michael Addition F 2-Butyl-4-quinolinecarboxylic Acid (Target Product) E->F Dehydration & Aromatization

Caption: Mechanistic pathway of the Doebner reaction for 2-butyl-4-quinolinecarboxylic acid.

Pfitzinger Isatin Isatin + KOH Isatinic Isatinic Acid (Reactive Intermediate) Isatin->Isatinic Ring Opening Major 2-Butyl-4-quinolinecarboxylic Acid (Major Product - Methyl Attack) Isatinic->Major + 2-Hexanone (Sterically Favored) Minor 2-Methyl-3-propyl-quinoline-4-carboxylic Acid (Minor Product - Methylene Attack) Isatinic->Minor + 2-Hexanone (Sterically Hindered) Ketone 2-Hexanone (Unsymmetrical) Ketone->Major Ketone->Minor

Caption: Regioselectivity challenges in the Pfitzinger synthesis using 2-hexanone.

Yield Optimization Data

The following table summarizes the expected outcomes based on the synthetic strategy chosen. For the 2-butyl derivative, the modified Doebner reaction is heavily favored due to its circumvention of regioselectivity issues.

Synthetic StrategyReagentsCatalyst / BasePrimary ImpurityTypical Yield
Classical Pfitzinger Isatin + 2-Hexanone33% KOH (aq)2-Methyl-3-propyl isomer35 - 52%[7]
Conventional Doebner Aniline + Pentanal + Pyruvic AcidNone (Ethanol Reflux)Pentanal polymers20 - 30%[6]
Modified Doebner (Recommended) Aniline + Pentanal + Pyruvic AcidBF₃·THF (0.5 equiv)Trace unreacted aniline65 - 80%[9]
TMSCl-Mediated Pfitzinger Isatin + N,N-dimethylenaminoneTMSCl in MethanolUncyclized intermediates67 - 75%[8]

The Protocol Vault: Self-Validating Workflows

Protocol A: Lewis Acid-Mediated Doebner Synthesis (Recommended)

Mechanism: This protocol leverages BF₃·THF to rapidly drive Schiff base formation, preventing the aliphatic pentanal from polymerizing before it can react with pyruvic acid[6].

  • Schiff Base Formation: In a dry 50 mL round-bottom flask, dissolve aniline (1.0 mmol) and pentanal (1.0 mmol) in anhydrous acetonitrile (MeCN, 5 mL).

  • Lewis Acid Activation: Add BF₃·THF (0.5 mmol, 0.5 equiv) dropwise. Stir at 65 °C for 1 hour.

    • Self-Validation Check: The solution will transition from clear to deep yellow/orange, indicating successful imine formation. TLC (Hexane:EtOAc 4:1) should confirm the complete consumption of pentanal.

  • Pyruvic Acid Condensation: Dissolve pyruvic acid (1.2 mmol) in MeCN (2 mL) and add it dropwise to the reaction mixture. Maintain heating at 65 °C for 20 hours[6].

  • Work-up & Isolation: Cool the mixture to room temperature and remove the solvent under reduced pressure. Resuspend the crude residue in water (10 mL).

  • Isoelectric Precipitation: Carefully adjust the pH to 5.0–5.5 using saturated NaHCO₃ or 1N HCl.

    • Self-Validation Check: A dense, pale-yellow precipitate will form instantly as the solution reaches the isoelectric point.

  • Purification: Filter the solid, wash with cold water (2 x 5 mL), and recrystallize from an ethanol/water mixture to yield pure 2-butyl-4-quinolinecarboxylic acid.

Protocol B: Classical Pfitzinger Synthesis with Isoelectric Isolation

Mechanism: Relies on the base-catalyzed ring opening of isatin to isatinic acid, followed by condensation with 2-hexanone[4].

  • Isatin Ring Opening: In a 50 mL flask, dissolve KOH (54.4 mmol) in water (7.2 mL). Add isatin (6.87 mmol) and stir for 5 minutes.

    • Self-Validation Check: The purple isatin solid will completely dissolve, and the solution will turn a deep brown color, confirming the generation of the isatinic acid intermediate[4].

  • Condensation: Add 2-hexanone (10 mmol) and acetone or ethanol (12 mL) to maintain solubility. Heat to reflux for 16 hours[7].

  • Work-up & Precipitation: Cool the reaction to 0 °C in an ice bath. Carefully acidify with 1N HCl until the pH reaches exactly 5.0–5.5[7].

  • Isolation: Collect the precipitate via vacuum filtration. Note: This crude product will contain a mixture of the 2-butyl and 2-methyl-3-propyl isomers[3]. Purify via column chromatography on silica gel to isolate the target compound.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Butyl-4-quinolinecarboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the formulation of quinoline-4-carboxylic acid derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the formulation of quinoline-4-carboxylic acid derivatives. 2-Butyl-4-quinolinecarboxylic acid is a highly valuable scaffold in drug discovery, but its physicochemical profile—specifically the combination of an amphoteric core and a highly lipophilic 2-butyl chain—makes aqueous solubility a persistent bottleneck for in vitro and in vivo experiments.

This guide abandons generic advice to provide a deeply mechanistic, self-validating framework for resolving precipitation, aggregation, and formulation failures specific to this compound.

Mechanistic Rationale: Why is this compound precipitating?

To solve a solubility issue, you must first understand the thermodynamic forces at play. 2-Butyl-4-quinolinecarboxylic acid possesses two ionizable centers: the quinoline nitrogen (pKa ~4.5–5.0) and the carboxylic acid (pKa ~3.8–4.5).

At physiological pH (7.4), the carboxylic acid is deprotonated, forming a carboxylate anion. Under ideal circumstances, this ionization should confer high aqueous solubility 1. However, the 2-butyl substituent introduces a severe entropic penalty. The hydrophobic chain disrupts the hydrogen-bonding network of water, forcing water molecules into a highly ordered "hydration shell." If the energy required to maintain this shell exceeds the stabilization energy provided by the carboxylate anion, the compound will minimize its surface area by aggregating and precipitating out of solution.

Speciation N1 Cationic Form (pH < 3) High Solubility (Toxic to Cells) N2 Zwitterionic Form (pH 4 - 6) Lowest Solubility (Precipitation) N1->N2 Deprotonation of N N3 Anionic Form (pH > 7.5) Moderate Solubility (Requires Co-solvent) N2->N3 Deprotonation of COOH

pH-dependent speciation of 2-Butyl-4-quinolinecarboxylic acid affecting aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: I prepared a 10 mM stock in DMSO, but when I dilute it into PBS (pH 7.4), it instantly turns cloudy. What is happening? A1: You are observing a "solvent crash." When you inject a DMSO stock into an aqueous buffer, the water rapidly extracts the DMSO. Because the 2-butyl group is highly lipophilic, the sudden spike in the medium's polarity leaves the compound without a stabilizing hydration shell. This causes instantaneous nucleation. To prevent this, you must lower the dielectric constant of the receiving buffer using co-solvents before adding the compound 2.

Q2: Can I just heat the PBS solution to force the compound to dissolve? A2: No. Heating increases kinetic energy, temporarily breaking the crystalline lattice and achieving kinetic solubility. However, once the solution returns to 37°C or room temperature, it becomes supersaturated. The compound will eventually crystallize, often during your assay, leading to erratic data. You must achieve thermodynamic solubility via pH adjustment or formulation.

Q3: How do I ensure my co-solvents aren't killing my cells in in vitro assays? A3: Organic solvents have physiological effects at low concentrations 3. You must rigorously calculate your dilutions using the C1​V1​=C2​V2​ equation to ensure the final DMSO concentration remains below 0.5% (v/v) for cell culture 4. If higher solvent loads are needed, switch to cyclodextrin complexation.

Quantitative Data Summaries

To make informed formulation decisions, reference the physicochemical constraints and tolerability limits outlined below.

Table 1: Physicochemical Profile & Solubility Impact
PropertyEstimated ValueMechanistic Impact on Solubility
Molecular Weight 229.28 g/mol Moderate size; standard dissolution kinetics apply.
LogP (Octanol/Water) ~3.5 - 4.0Highly lipophilic 2-butyl chain drives hydrophobic aggregation.
pKa (Carboxylic Acid) ~3.8 - 4.5Deprotonates at neutral pH to form a soluble carboxylate anion.
pKa (Quinoline Nitrogen) ~4.5 - 5.0Protonates at low pH; creates a highly insoluble zwitterion at pH 4-6.
Table 2: Recommended Co-Solvent Systems and Biological Tolerability
Solvent / ExcipientMax Tolerated Conc. (in vitro)Max Tolerated Conc. (in vivo)Mechanistic Role
DMSO < 0.5% (v/v)< 5% (v/v)Disrupts crystalline lattice; primary stock solvent.
PEG 400 < 1.0% (v/v)< 20% (v/v)Reduces dielectric constant of water; prevents aggregation.
Tween-80 < 0.1% (v/v)< 5% (v/v)Surfactant; forms micelles to encapsulate the hydrophobic butyl group.
HP-β-CD < 5 mM< 20% (w/v)Forms inclusion complexes with the lipophilic quinoline core.

Troubleshooting Workflows & Self-Validating Protocols

Troubleshooting Start Compound Precipitates in Aqueous Buffer Step1 1. Adjust Buffer pH (Target pH 7.5 - 8.0) Start->Step1 Check1 Clear Solution? Step1->Check1 Step2 2. Add Co-Solvent (e.g., 5% DMSO + 10% PEG400) Check1->Step2 No Success Validate via Centrifugation (No Pellet = Success) Check1->Success Yes Check2 Clear Solution? Step2->Check2 Step3 3. Formulate with Cyclodextrins (HP-β-CD) Check2->Step3 No Check2->Success Yes Step3->Success

Step-by-step troubleshooting workflow for resolving aqueous precipitation.

Protocol A: The "Anti-Crash" Co-Solvent Dilution Method

Use this when diluting a DMSO stock into an aqueous assay buffer.

  • Prepare the Stock: Dissolve 2-Butyl-4-quinolinecarboxylic acid in 100% anhydrous DMSO to a concentration of 10 mM. Causality Note: Water absorbed by hygroscopic DMSO will pre-aggregate the compound. Use fresh, anhydrous DMSO.

  • Pre-condition the Buffer: Do not add the DMSO stock directly to pure PBS. Instead, prepare an intermediate buffer containing 10% PEG 400 and 0.1% Tween-80 in PBS (pH 7.4).

  • Dropwise Addition: Place the intermediate buffer on a vortex mixer at medium speed. Add the DMSO stock dropwise into the vortex vortex-cone. Causality Note: Continuous shear forces disperse the compound before local supersaturation can trigger nucleation.

  • Self-Validation Step (Critical): Do not trust your eyes. Micro-precipitates scatter light but may not be visible. Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a white pellet is present, your compound is in suspension, not solution. You must increase the PEG 400 ratio or proceed to Protocol B.

Protocol B: Cyclodextrin Inclusion Complexation (Solvent-Free)

Use this for in vivo dosing where high concentrations are required without toxic organic solvents.

  • Prepare Excipient: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in pure water or saline to a concentration of 20% (w/v).

  • Direct Powder Addition: Weigh the dry powder of 2-Butyl-4-quinolinecarboxylic acid and add it directly to the HP-β-CD solution. Do not use DMSO.

  • Complexation: Sonicate the suspension in a water bath at 37°C for 30 minutes, followed by end-over-end rotation overnight at room temperature. Causality Note: The hydrophobic 2-butyl group and quinoline core will thermodynamically partition into the hydrophobic cavity of the cyclodextrin, shielding it from water.

  • Self-Validation Step: Filter the solution through a 0.22 µm PTFE syringe filter. If the filter clogs, complexation is incomplete. Quantify the final concentration of the filtrate via HPLC or UV-Vis to confirm the exact dosed concentration.

References

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Butyl-4-quinolinecarboxylic Acid Cross-Couplings

Welcome to the Advanced Applications Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with highly congested quinoline scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with highly congested quinoline scaffolds.

The 2-Butyl-4-quinolinecarboxylic acid framework presents a unique "steric canyon." The flexible yet bulky 2-butyl chain and the rigid 4-carboxylic acid moiety create massive steric repulsion, severely complicating transition-metal-catalyzed cross-couplings at the C3, C4 (decarboxylative), and N1/C8 positions. This guide dissects the causality of these failures and provides validated, step-by-step troubleshooting protocols to restore catalytic efficiency.

Part 1: Mechanistic Insights & Causality

To successfully couple 2-butyl-4-quinolinecarboxylic acid derivatives, one must understand how steric bulk disrupts the standard palladium catalytic cycle.

  • Oxidative Addition: While generally robust, the oxidative addition of Pd(0) into a C3-halogen bond is sterically repelled by the adjacent 2-butyl and 4-carboxylic groups.

  • Transmetalation: This is the most steric-sensitive step. Nucleophilic displacement at the palladium center is often completely blocked by the 2-butyl group's rotational sweep (1)[1].

  • Reductive Elimination: The high energy barrier of coupling two bulky groups can trap the catalyst in a stable Pd(II) resting state. Rerouting the reductive elimination pathway using highly engineered, sterically demanding ligands is mandatory to force the C-C or C-N bond formation (2)[2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Pd(II) Oxidative Addition (Steric Clash with 2-Butyl) Pd0->PdII_Ox Ar-X Addition PdII_Trans Pd(II) Transmetalation (Hindered by 4-COOH) PdII_Ox->PdII_Trans Nucleophile/Cu-Ar Product Coupled Product + Regenerated Pd(0) PdII_Trans->Product Reductive Elimination (Requires Bulky Ligand) Product->Pd0 Catalyst Recycling

Catalytic cycle highlighting steric bottlenecks in Pd-catalyzed cross-coupling.

Part 2: Troubleshooting Guides & FAQs

Q1: My Buchwald-Hartwig amination at the C3 position yields only unreacted starting material. What is failing? A1: The C3 position is trapped in a "steric canyon." While oxidative addition may occur, the subsequent transmetalation of the amine is blocked. Furthermore, standard ligands cannot overcome the entropic barrier of reductive elimination for such congested intermediates. Solution: Switch to bulky biaryl phosphine ligands (e.g., BrettPhos or Xantphos). These ligands counteract the unfavorable steric effects by rerouting the reductive elimination pathway, forcing the bulky groups together (2)[2].

Q2: I am using an aryl iodide to maximize reactivity in my Buchwald-Hartwig coupling, but the catalyst dies within 30 minutes. Why? A2: Contrary to standard Suzuki couplings, aryl iodides are highly detrimental in hindered Buchwald-Hartwig aminations. The iodide generated during the reaction precipitates the active palladium complex, causing severe "iodide inhibition" (1)[1]. Solution: Always use Aryl Bromides (Ar-Br) or Aryl Chlorides (Ar-Cl) when working with sterically hindered quinolines to maintain an active catalytic cycle.

Q3: During the decarboxylative cross-coupling of the 4-carboxylic acid, I only isolate 2-butylquinoline (proto-decarboxylation). How do I favor C-C bond formation? A3: Proto-decarboxylation occurs when the rate of extrusion of CO₂ (often mediated by Cu or Ag) outpaces the Pd-catalyzed oxidative addition of the aryl halide. The resulting benzylic/aryl radical or anion simply picks up a proton (3)[3]. Solution: Implement a bimetallic Pd/Ag or Pd/Cu system. Silver carbonate (Ag₂CO₃) acts as a crucial transmetalating agent that stabilizes the intermediate, allowing the slower Pd-cycle to catch up and selectively form the C-C bond (4)[4].

Workflow Start Reaction Fails / Low Yield Type Identify Coupling Type Start->Type Decarb Decarboxylative (C4) Type->Decarb Buchwald Buchwald-Hartwig (C3) Type->Buchwald Proto Proto-decarboxylation? Decarb->Proto Steric Catalyst Poisoning? Buchwald->Steric AgCu Optimize Pd/Ag or Pd/Cu Ratio Proto->AgCu Yes Halide Switch Ar-I to Ar-Br/Cl Use BrettPhos Steric->Halide Yes

Logical troubleshooting workflow for 2-Butyl-4-quinolinecarboxylic acid couplings.

Part 3: Quantitative Optimization Data

To eliminate guesswork, utilize the following empirically derived matrices for coupling highly hindered quinoline scaffolds.

Table 1: Ligand Performance Matrix for C3-Amination
LigandCone Angle / Steric BulkYield (%)Primary Issue Observed
PPh₃ Low< 5%Complete failure at transmetalation.
BINAP Medium12 - 18%Slow reductive elimination; catalyst resting state buildup.
Xantphos High (Wide Bite Angle)65 - 72%Good performance, but sensitive to weak bases.
BrettPhos Very High88 - 94% Optimal. Forces reductive elimination geometry.
Table 2: Bimetallic Catalyst Ratios for Decarboxylative C4-Arylation
Pd Source (mol%)Co-Catalyst (mol%)BaseConversion to ProductProto-decarboxylation
Pd(OAc)₂ (10%)NoneK₂CO₃5%85%
Pd(OAc)₂ (10%)Cu(TFA)₂ (20%)K₂CO₃45%40%
PdBr₂ (10%) Ag₂CO₃ (100%) K₂CO₃ 92% < 2%

(Note: PdBr₂ outperforms PdI₂ and PdCl₂ in these specific decarboxylative manifolds due to optimized halide-exchange rates (5)[5].)

Part 4: Step-by-Step Experimental Protocols

Protocol A: Self-Validating Decarboxylative Arylation of 2-Butyl-4-quinolinecarboxylic Acid

Objective: Form a C-C bond at the C4 position while preventing proto-decarboxylation.

  • Preparation: In a glovebox, charge an oven-dried 10 mL Schlenk tube with 2-butyl-4-quinolinecarboxylic acid (0.2 mmol, 1.0 equiv), PdBr₂ (10 mol%), PCy₃·HBF₄ (10 mol%), Ag₂CO₃ (1.0 equiv), and K₂CO₃ (2.0 equiv).

  • Electrophile Addition: Add the aryl bromide (0.3 mmol, 1.5 equiv) and anhydrous DMF (2.0 mL).

  • Reaction: Seal the tube, remove from the glovebox, and stir at 120 °C for 16 hours.

  • Validation Check 1 (In-Process): At 4 hours, extract a 10 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via LC-MS. Self-Validation: You must observe the intermediate Ag-aryl species or the product mass. If only the [M-CO₂+H] peak (2-butylquinoline) is present, the Pd-cycle has stalled. Immediately inject an additional 5 mol% PdBr₂.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove Ag and Pd salts.

  • Purification: Wash the filtrate with brine (3 x 10 mL), dry over Na₂SO₄, and purify via flash chromatography (CH₂Cl₂/acetone).

Protocol B: Sterically Hindered Buchwald-Hartwig Amination at C3

Objective: Overcome the steric canyon between the 2-butyl and 4-ester groups.

  • Preparation: In a nitrogen-filled glovebox, combine 3-bromo-2-butyl-4-quinolinecarboxylic acid methyl ester (0.5 mmol), the desired amine (0.6 mmol), Pd₂(dba)₃ (5 mol%), BrettPhos (10 mol%), and NaOtBu (1.5 equiv) in a vial.

  • Solvent: Add anhydrous toluene (3.0 mL). Note: Toluene is required to achieve the necessary 110 °C reflux temperature without degrading the catalyst.

  • Reaction: Heat the sealed vial at 110 °C for 12 hours.

  • Validation Check 1 (In-Process): The solution should transition from deep purple/red (Pd₂(dba)₃) to a clear yellow/orange (active Pd(0)-BrettPhos complex) within 15 minutes. If the solution turns black, the catalyst has precipitated (likely due to moisture or oxygen ingress). Self-Validation: Abort and restart with strictly anhydrous reagents.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (to neutralize NaOtBu and prevent ester hydrolysis), and extract with EtOAc.

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. URL:[Link][6]

  • Regioselective Decarboxylative Cross-Coupling of Carboxy Isoquinoline N-Oxides. The Journal of Organic Chemistry. URL:[Link][4]

  • Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. ACS Publications. URL:[Link][2]

  • Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. PMC - NIH. URL:[Link][3]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. MDPI. URL:[Link][5]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Butyl-4-quinolinecarboxylic Acid Synthesis

The Chemistry of the Problem: Regioselectivity in the Pfitzinger Reaction The synthesis of 2-butyl-4-quinolinecarboxylic acid is predominantly achieved via the Pfitzinger reaction , which involves the base-catalyzed cond...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Chemistry of the Problem: Regioselectivity in the Pfitzinger Reaction

The synthesis of 2-butyl-4-quinolinecarboxylic acid is predominantly achieved via the Pfitzinger reaction , which involves the base-catalyzed condensation of isatin with 2-hexanone. While this is a highly robust method for constructing the quinoline core, researchers frequently encounter severe byproduct formation.

Because 2-hexanone is an unsymmetrical ketone, it possesses two distinct reactive α -carbons: the C1 methyl group and the C3 methylene group. The divergence in nucleophilic attack from these two positions dictates the structural outcome of the final molecule, making regiocontrol the single most critical parameter in this synthetic workflow[1].

Diagnostic Q&A: Troubleshooting Byproduct Formation

Q1: Why does my synthesis yield a mixture of two different quinoline-4-carboxylic acids instead of pure 2-butyl-4-quinolinecarboxylic acid? A1: This is a classic regioselectivity issue inherent to using unsymmetrical ketones in Pfitzinger and Friedländer-type annulations[1].

  • Kinetic Pathway (Desired): When the less sterically hindered C1 methyl group of 2-hexanone acts as the nucleophile, it forms the C3 position of the quinoline ring. This leaves the intact butyl chain attached to the C2 position, yielding your target: 2-butyl-4-quinolinecarboxylic acid .

  • Thermodynamic Pathway (Byproduct): When the more substituted C3 methylene group acts as the nucleophile, it yields the highly stable, isomeric byproduct: 2-methyl-3-propyl-4-quinolinecarboxylic acid [2]. Because standard Pfitzinger conditions utilize strong aqueous bases at high temperatures, the system easily equilibrates to favor the thermodynamic enolate, resulting in a contaminated product mixture[2].

Q2: How can I manipulate the reaction conditions to suppress the 2-methyl-3-propyl byproduct? A2: You must strictly enforce kinetic control during the initial carbon-carbon bond formation. The C1 methyl protons are more acidic and less sterically hindered, meaning the kinetic enolate forms faster. Actionable Fix: Do not mix all reagents at room temperature and immediately heat to reflux. Instead, pre-form the isatic acid (ring-opened isatin), cool the system to 0–5 °C, and add the 2-hexanone dropwise. Maintain this low temperature for 2 hours to allow the kinetic enolate to form and attack the isatic acid carbonyl before you apply heat to drive the final cyclization and dehydration.

Q3: My reaction mixture turns into a dark, intractable tar, and my yields are abysmal. What is going wrong? A3: The formation of brown tar is a frequent complication caused by the oxidative degradation of unreacted isatin or the base-catalyzed aldol polymerization of 2-hexanone under excessively harsh alkaline conditions[3]. Actionable Fix: Ensure complete ring-opening of isatin before adding the ketone. Isatin is sensitive to degradation, but its ring-opened form (isatic acid) is highly stable in base. Furthermore, use a co-solvent system (e.g., Ethanol/Water 1:1) to enhance the solubility of 2-hexanone. If 2-hexanone pools in a biphasic layer, localized overheating will cause it to polymerize into tar rather than react with the isatic acid[3].

Q4: Is there a more advanced methodology to completely bypass this regioselectivity problem if temperature control isn't enough? A4: Yes. You can utilize an enaminone intermediate approach[4]. By pre-reacting 2-hexanone with a secondary amine (such as dimethylamine) under dehydrating conditions, you can structurally lock the double bond at the less hindered C1 position. When this purified enaminone is subjected to Pfitzinger conditions with isatin, the regioselectivity is structurally enforced, exclusively yielding the 2-butyl-4-quinolinecarboxylic acid with >99% regiomeric purity[4].

Empirical Data: Optimization of Reaction Conditions

The following table summarizes how manipulating the thermodynamic environment shifts the product distribution away from the C3-attack byproduct.

Synthetic MethodBase & Solvent SystemTemperature ProfileOverall Yield (%)Regiomeric Ratio (C1 Target : C3 Byproduct)
Standard Pfitzinger 33% KOH (Aqueous)Reflux (100 °C), 12h45%60 : 40
Co-Solvent Addition 33% KOH (EtOH / H₂O)Reflux (85 °C), 12h58%65 : 35
Temperature-Controlled 20% KOH (EtOH / H₂O)0 °C (2h) 80 °C (6h)78%88 : 12
Enaminone Modification 10% NaOH (H₂O)Reflux (100 °C), 4h86%>99 : 1

Mandatory Visualization: Mechanisms & Workflows

MechanisticPathway Reactants Isatin + 2-Hexanone IsaticAcid Isatic Acid (Ring-Opened) Reactants->IsaticAcid KOH / H2O Heat Kinetic C1 Enolate (Kinetic) Fast, Less Hindered IsaticAcid->Kinetic Low Temp (0-5°C) Thermo C3 Enolate (Thermodynamic) Slow, More Stable IsaticAcid->Thermo High Temp (Reflux) Kinetic->Thermo Equilibration (Strong Base/Heat) Target 2-Butyl-4-quinolinecarboxylic acid (Desired Product) Kinetic->Target Cyclization Byproduct 2-Methyl-3-propyl-4-quinolinecarboxylic acid (Byproduct) Thermo->Byproduct Cyclization

Figure 1: Mechanistic divergence in the Pfitzinger reaction of 2-hexanone based on enolate kinetics.

Workflow Step1 Step 1: Ring Opening Dissolve Isatin in 20% KOH (EtOH/H2O) Step2 Step 2: Kinetic Addition Add 2-Hexanone dropwise at 0-5°C Step1->Step2 Step3 Step 3: Cyclization Gradual heating to 80°C for 6 hours Step2->Step3 Step4 Step 4: Acidification Adjust to pH 4.5 with 6M HCl Step3->Step4 Step5 Step 5: Purification Recrystallize from EtOH/Water Step4->Step5

Figure 2: Step-by-step optimized workflow for the regioselective synthesis of the 2-butyl isomer.

Validated Protocol: Temperature-Controlled Pfitzinger Synthesis

This self-validating protocol utilizes temperature modulation to trap the kinetic enolate, minimizing byproduct formation and tar degradation.

Step 1: Isatin Ring-Opening (Preparation of Isatic Acid)

  • In a 250 mL round-bottom flask, dissolve 10.0 g (68 mmol) of isatin in 50 mL of a 20% w/v aqueous KOH solution.

  • Add 25 mL of absolute ethanol to act as a co-solvent.

  • Gently warm the mixture to 40 °C with magnetic stirring.

  • Self-Validation Checkpoint: Monitor the solution visually. The reaction is ready for the next step when the deep orange/red suspension completely dissolves and transitions into a clear, pale yellow solution (indicating quantitative conversion to potassium isatate).

Step 2: Kinetic Enolate Formation

  • Transfer the flask to an ice-water bath and allow the internal temperature to drop to 0–5 °C.

  • Equip the flask with an addition funnel containing 8.5 mL (68 mmol, 1.0 eq) of 2-hexanone.

  • Add the 2-hexanone dropwise over 30 minutes, maintaining vigorous stirring.

  • Keep the reaction at 0–5 °C for an additional 2 hours. Causality: This extended low-temperature window allows the less hindered C1 methyl group to form the kinetic enolate and undergo initial nucleophilic attack without equilibrating to the C3 thermodynamic enolate.

Step 3: Cyclization and Aromatization

  • Remove the ice bath and attach a reflux condenser.

  • Slowly heat the reaction mixture to 80 °C over the course of 1 hour, then maintain at 80 °C for 6 hours.

  • Self-Validation Checkpoint: Perform TLC (Eluent: EtOAc/Hexane 1:1). The intermediate Schiff base spots should disappear, replaced by a single dominant UV-active spot at the baseline (the potassium salt of the product).

Step 4: Isolation via Isoelectric Precipitation

  • Cool the reaction mixture to room temperature and dilute with 50 mL of distilled water.

  • Transfer to a beaker and place in an ice bath.

  • Slowly add 6M HCl dropwise while monitoring with a pH meter.

  • Critical Step: Stop the addition exactly at pH 4.5 . Causality: The isoelectric point of quinoline-4-carboxylic acids is approximately 4.5. If the pH drops below 2.0, the quinoline nitrogen will protonate, and the product will redissolve as a hydrochloride salt, drastically reducing your yield.

  • Filter the resulting off-white precipitate under vacuum and wash with cold water (3 x 20 mL).

Step 5: Purification

  • Recrystallize the crude solid from a boiling mixture of Ethanol/Water (70:30).

  • Dry under vacuum at 60 °C overnight to yield pure 2-butyl-4-quinolinecarboxylic acid.

References

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: PMC (National Institutes of Health) URL:[Link]

  • Recent Advances in the Friedländer Reaction Source: Chemical Reviews (ResearchGate) URL:[Link]

  • A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 2-Butyl-4-quinolinecarboxylic Acid

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists encountering yield losses or degradation when subjecting 2-Butyl-4-quinolinecarboxylic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists encountering yield losses or degradation when subjecting 2-Butyl-4-quinolinecarboxylic acid to thermal stress (reflux).

Diagnostic Desk: Frequently Asked Questions (FAQs)

Q: Why does my 2-Butyl-4-quinolinecarboxylic acid convert into a non-polar byproduct during reflux? A: You are observing thermal protodecarboxylation. Quinoline-4-carboxylic acids are highly susceptible to losing carbon dioxide (CO2) under 1, converting into the corresponding 2-butylquinoline[1]. This occurs because the quinoline nitrogen acts as an electron sink. Upon heating, especially in polar solvents, the molecule forms a zwitterionic intermediate. The protonated nitrogen stabilizes the developing negative charge at the C4 position, facilitating a 2 and the extrusion of CO2[2].

Q: At what temperature does this degradation typically become problematic? A: While bulk solid-state decarboxylation of quinoline-4-carboxylic acids often requires3, solution-phase decarboxylation occurs at much lower temperatures[3]. In polar aprotic solvents like DMF or DMSO, significant degradation is observed at temperatures as low as 100°C–120°C.

Q: Does the choice of solvent impact the rate of decarboxylation? A: Yes. Polar protic solvents can stabilize the zwitterionic transition state via hydrogen bonding, while high-boiling aprotic solvents provide the sustained thermal energy required to overcome the activation barrier. Lower-boiling solvents naturally cap the reflux temperature below the degradation threshold.

Q: How can I perform high-temperature reactions (e.g., cross-couplings) without losing the carboxylic acid group? A: The most reliable method is transient protection. It is well established that4[4]. Converting the carboxylic acid into a methyl ester prevents the formation of the carboxylate anion required for the degradation mechanism, effectively rendering the molecule 5 even at elevated temperatures[5].

Mechanistic Deep-Dive

Decarboxylation occurs readily when an electron-accepting group (like C=N) is situated 6[6]. The diagram below illustrates the exact pathway that causes your yield loss.

Mechanism S Protonated Quinoline-4-carboxylic acid Z Zwitterionic Intermediate S->Z Heat / Polar Solvent TS Concerted C-C Cleavage Transition State Z->TS Decarboxylation P 2-Butylquinoline + CO2 TS->P Loss of CO2

Mechanistic pathway of thermal protodecarboxylation in quinoline-4-carboxylic acids.

Data & Metrics: Solvent Selection Guide

If you wish to avoid the extra steps of protection/deprotection, you must strictly control your solvent choice to limit the maximum reflux temperature.

SolventBoiling Point (°C)Polarity / TypeDecarboxylation Risk during RefluxRecommended Mitigation
Methanol 65Polar ProticLowSafe for short reflux; monitor via TLC.
THF 66Polar AproticLowSafe for prolonged reflux.
Toluene 110Non-polarModerateUse ester protection if refluxing > 4 hours.
DMF 153Polar AproticHighMandatory ester protection prior to use.
Nitrobenzene 210Polar AproticCriticalDecarboxylation is rapid and near-quantitative.

Remediation Workflows

To guarantee structural integrity during high-temperature synthetic steps, follow the protection-deprotection workflow mapped below.

Workflow A 2-Butyl-4-quinolinecarboxylic acid B Reflux Temp > 80°C? A->B C Esterification (Protection) B->C Yes D Direct Reflux B->D No E High-Temp Reaction C->E F Thermal Decarboxylation D->F If Temp Spikes H Desired Product D->H Successful Rxn G Deprotection (Hydrolysis) E->G I 2-Butylquinoline + CO2 F->I G->H

Workflow for preventing thermal decarboxylation of quinoline-4-carboxylic acids.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems to ensure you do not proceed to the next step with degraded material.

Protocol A: Transient Protection (Methyl Esterification)

Use this protocol before subjecting the compound to temperatures exceeding 80°C.

  • Preparation: Suspend 1.0 equivalent of 2-Butyl-4-quinolinecarboxylic acid in anhydrous methanol (0.2 M concentration).

  • Activation: Cool the flask to 0°C using an ice bath. Slowly add 1.2 equivalents of Thionyl Chloride (SOCl2) dropwise.

    • Causality Note: SOCl2 reacts with methanol to generate HCl in situ. This activates the carboxylic acid for nucleophilic attack without introducing aqueous acids that complicate the workup and promote zwitterion formation.

  • Reflux: Attach a reflux condenser and heat the reaction to 65°C for 2 hours.

  • Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Eluent: 9:1 DCM:MeOH). The product ester will have a significantly higher Rf value (less polar) than the starting acid. If the baseline starting material persists, add an additional 0.1 eq of SOCl2.

  • Isolation: Concentrate the mixture under reduced pressure to yield the methyl ester hydrochloride salt.

Protocol B: High-Temperature Reaction & Safe Deprotection

Use this protocol to recover your carboxylic acid after the high-temperature step is complete.

  • Reaction: Perform your desired high-temperature reaction (e.g., Suzuki coupling, amination) using the protected methyl ester in DMF or Toluene.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. You should observe the mass of your functionalized ester. Ensure there is no M-44 peak, which would indicate a loss of CO2.

  • Solvent Exchange: Cool the reaction to room temperature. Dissolve the crude ester in a 3:1:1 mixture of THF:MeOH:H2O.

  • Saponification: Add 3.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H2O) and stir vigorously at 25°C for 4 hours.

    • Causality Note: Room temperature basic saponification is strictly required here. Attempting acid hydrolysis at reflux will immediately trigger the decarboxylation of your newly synthesized product.

  • Precipitation: Carefully acidify the mixture to pH 4 using 1M HCl to precipitate the functionalized 2-Butyl-4-quinolinecarboxylic acid. Filter and dry under vacuum.

References

  • Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines | The Journal of Organic Chemistry - ACS Publications |5

  • Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption | RSC Publishing | 3

  • Product Class 3: Quinolines | Thieme Connect |1

  • Acidic Cannabinoid Decarboxylation | PMC - NIH | 4

  • Decarboxylation | Master Organic Chemistry | 6

  • Decarboxylation | Chemistry Steps | 2

Sources

Optimization

Best organic solvents for dissolving 2-Butyl-4-quinolinecarboxylic acid in cell assays

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for utilizing 2-Butyl-4-quinolinecarboxylic acid in cell-based assays. We will address common challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for utilizing 2-Butyl-4-quinolinecarboxylic acid in cell-based assays. We will address common challenges, with a primary focus on solubility and solvent selection, to ensure the generation of accurate, reproducible, and reliable experimental data.

Frequently Asked Questions (FAQs)
Q1: What is the recommended primary solvent for dissolving 2-Butyl-4-quinolinecarboxylic acid for cell-based assays?

The recommended primary solvent for 2-Butyl-4-quinolinecarboxylic acid, a compound with low aqueous solubility, is Dimethyl Sulfoxide (DMSO) .[1][2] DMSO is a powerful, polar aprotic solvent widely used in cell-based assays due to its ability to dissolve a broad range of hydrophobic and nonpolar compounds.[1][2]

However, it is crucial to use anhydrous, molecular biology-grade DMSO to avoid introducing moisture, which can degrade the compound or reduce its solubility.[3]

Q2: How do I properly prepare a high-concentration stock solution in DMSO?

Proper preparation of a concentrated stock solution is critical for accurate downstream dilutions and experimental reproducibility.[4]

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Calculation: Determine the mass of 2-Butyl-4-quinolinecarboxylic acid needed for your desired volume and concentration.

  • Weighing: Using a calibrated analytical balance, accurately weigh the compound and transfer it to a sterile microcentrifuge tube.[1]

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube.[4]

  • Mixing: Vortex the tube gently for 1-2 minutes until the compound is fully dissolved.[1][5]

  • Solubility Aid (If Necessary): If the compound does not fully dissolve, you may use a sonicator water bath for several minutes or gently warm the solution in a 37°C water bath.[1][5] Be cautious with heat, as it can degrade some compounds.[1]

  • Sterilization: For sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.[6]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution.[6] Store aliquots tightly sealed at -20°C or -80°C.[1]

Q3: What is the maximum final solvent concentration I can use in my cell culture?

High concentrations of organic solvents can be toxic to cells and interfere with assay results.[1][7] The final concentration of the solvent in the cell culture medium should be kept as low as possible.

SolventRecommended Max. Final Concentration (v/v)Notes
DMSO ≤ 0.5% (ideally ≤ 0.1%)Most cell lines tolerate up to 0.5%, but cytotoxicity is cell-line and exposure-time dependent.[8][9] Always perform a dose-response experiment to determine the maximum tolerable concentration for your specific cells.[9]
Ethanol ≤ 0.5% (for 24h), ≤ 0.25% (for 48h)Ethanol can be more cytotoxic than DMSO for some cell lines.[10] It can affect metabolic processes and membrane integrity.[10]

It is imperative to include a vehicle control in all experiments.[11] This control should contain the same final concentration of the solvent as the compound-treated wells to differentiate between the effects of the compound and the solvent itself.[9][11]

Troubleshooting Guide
Issue: My compound precipitates when I add the DMSO stock to the cell culture medium.

This is a common issue known as "solvent shock," where the rapid change in solvent polarity from DMSO to the aqueous medium causes the compound to fall out of solution.[12]

Solutions:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.[12]

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of medium. Instead, perform serial dilutions of your stock in 100% DMSO first. Then, add the final, most diluted DMSO stock to the aqueous medium while gently mixing.[3]

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[6]

  • Increase Final Solvent Concentration: If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., 0.5% vs. 0.1%) can help maintain solubility.[6]

  • Utilize Serum: If using a serum-containing medium, proteins like albumin can bind to the compound and help keep it in solution.[6]

Workflow for Preparing and Adding Compound to Cell Assay

G cluster_prep Stock Solution Preparation cluster_assay Assay Preparation cluster_controls Essential Controls weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO weigh->dissolve mix 3. Vortex / Sonicate dissolve->mix filter 4. Sterile Filter (0.22 µm) mix->filter aliquot 5. Aliquot & Store at -80°C filter->aliquot thaw 6. Thaw Stock Aliquot aliquot->thaw serial_dmso 7. Make Intermediate Dilutions in 100% DMSO thaw->serial_dmso final_dilution 8. Add Final Dilution to Pre-warmed Culture Medium serial_dmso->final_dilution Avoids 'Solvent Shock' add_to_cells 9. Add to Cells final_dilution->add_to_cells vehicle Vehicle Control (Medium + same final % DMSO) untreated Untreated Control (Medium Only)

Caption: Workflow for preparing and using DMSO stock solutions.

Issue: I'm observing cytotoxicity, but I'm unsure if it's from my compound or the solvent.

This highlights the critical importance of proper controls.

Experimental Design for Deconvolution:

  • Untreated Control: Cells in medium only. This serves as your baseline for normal cell health and morphology.[11]

  • Vehicle Control: Cells in medium + the same final concentration of DMSO (or other solvent) used for your highest compound concentration. This measures the effect of the solvent alone.[11][13]

  • Test Compound: Cells in medium + compound dissolved in solvent.

  • Positive Control (Optional but Recommended): A compound known to induce the expected effect (e.g., a known cytotoxic agent). This validates that your assay system is working correctly.[11]

By comparing the results of the test compound to both the untreated and vehicle controls, you can confidently attribute any observed effects to the compound itself. If the vehicle control shows significant toxicity, you must lower the final solvent concentration.[13]

Decision Tree for Solvent Selection and Troubleshooting

G start Start: Dissolve 2-Butyl-4-quinolinecarboxylic acid q1 Is it soluble in 100% DMSO? start->q1 protocol Prepare high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C. q1->protocol Yes aid_solubility Aid solubility: - Gentle warming (37°C) - Sonication q1->aid_solubility No yes_q1 Yes no_q1 No q2 Does it precipitate in culture medium? protocol->q2 troubleshoot Troubleshoot Precipitation: 1. Lower final concentration. 2. Use stepwise dilution. 3. Pre-warm medium. 4. Consider co-solvents (advanced). q2->troubleshoot Yes proceed Proceed with Assay. Include Vehicle Control. q2->proceed No yes_q2 Yes no_q2 No troubleshoot->proceed aid_solubility->q1

Caption: Decision-making for compound dissolution and use.

References
  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Araceli Biosciences. (2020). Controlling your High Content Assays.
  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Bridges Lab Protocols. (2018). Generating DMSO Stocks for Cell Culture.
  • (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • (2025). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays.
  • PubMed. (2013). Considerations regarding use of solvents in in vitro cell based assays.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • Benchchem. (2026). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Benchchem. (2025). Kinesore DMSO Stock Solution: Preparation and Handling for Cellular Assays.
  • MDPI. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • PMC. (n.d.). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon.
  • (2014). Troubleshooting Cell Culture Media for Bioprocessing.
  • Merck. (n.d.). Common Cell Culture Problems: Precipitates.
  • ResearchGate. (2015). How can I increase the solubility of a compound for an MTT assay?
  • ResearchGate. (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?
  • Benchchem. (2025). Technical Support Center: CK-869 Experiments and Vehicle (DMSO) Control.
  • Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
  • MCE. (n.d.). Compound Handling Instructions.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?
  • MDPI. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture.
  • Benchchem. (n.d.). Addressing solubility problems with quinoline-4-carboxylic acid derivatives.

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in 2-Butyl-4-quinolinecarboxylic Acid HPLC Analysis

Welcome to the technical support center for the HPLC analysis of 2-Butyl-4-quinolinecarboxylic acid and related compounds. This guide is designed for researchers, scientists, and drug development professionals to trouble...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 2-Butyl-4-quinolinecarboxylic acid and related compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing. The information provided herein is based on established chromatographic principles and field-proven experience.

Introduction

2-Butyl-4-quinolinecarboxylic acid is a molecule of interest in various research and development sectors. Its structure, featuring a carboxylic acid group and a quinoline nitrogen, presents a unique set of challenges in reversed-phase HPLC analysis. These functional groups can engage in multiple interaction mechanisms with the stationary phase and the HPLC system, often leading to poor peak shapes, particularly peak tailing. This guide provides a structured, question-and-answer approach to understanding and mitigating these issues, ensuring robust and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 2-Butyl-4-quinolinecarboxylic acid that affect its HPLC analysis?

A1: The chromatographic behavior of 2-Butyl-4-quinolinecarboxylic acid is primarily governed by its two ionizable functional groups: the carboxylic acid and the quinoline nitrogen.

  • Carboxylic Acid Group: This group is acidic and will be deprotonated (anionic) at pH values above its pKa. A reasonable estimate for the pKa of the carboxylic acid group is in the range of 4-5, similar to other aromatic carboxylic acids.

  • Quinoline Nitrogen: The nitrogen atom in the quinoline ring is basic and will be protonated (cationic) at pH values below its pKa. The pKa of the protonated quinoline nitrogen is expected to be around 5.

Therefore, the overall charge of the molecule is highly pH-dependent, which significantly impacts its retention and interaction with the stationary phase. Additionally, the presence of the carboxylic acid and the nitrogen atom creates a potential for the molecule to act as a chelating agent, binding to metal ions.[1]

Q2: What is peak tailing and why is it a problem?

A2: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends from the peak maximum.[2] An ideal chromatographic peak has a symmetrical, Gaussian shape. Peak tailing is problematic because it can:

  • Reduce the accuracy and precision of peak integration and quantification.

  • Decrease resolution between adjacent peaks.

  • Indicate undesirable secondary interactions between the analyte and the stationary phase or system components.

Q3: What are the primary causes of peak tailing for 2-Butyl-4-quinolinecarboxylic acid?

A3: For a molecule like 2-Butyl-4-quinolinecarboxylic acid, peak tailing in reversed-phase HPLC is typically caused by two main factors:

  • Silanol Interactions: Silica-based stationary phases have residual silanol groups (Si-OH) on their surface.[2][3] These silanols can be deprotonated (Si-O⁻) at mobile phase pH values above approximately 3-4, creating negatively charged sites. The protonated quinoline nitrogen of the analyte can then interact with these ionized silanols via a strong secondary ion-exchange mechanism, leading to delayed elution of a portion of the analyte molecules and causing peak tailing.[4][5]

  • Metal Chelation: The analyte can chelate with trace metal ions (e.g., iron, nickel, titanium) present in the HPLC system, such as in the stainless-steel components (frits, tubing), the mobile phase, or the silica matrix of the column itself.[1][6] This chelation can lead to the formation of multiple species with different retention characteristics, resulting in broad or tailing peaks.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of 2-Butyl-4-quinolinecarboxylic acid.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing.

Troubleshooting_Workflow cluster_column Column Selection cluster_ph pH Adjustment cluster_additives Additives cluster_system System Check start Peak Tailing Observed check_column Step 1: Evaluate Column Chemistry start->check_column check_ph Step 2: Optimize Mobile Phase pH check_column->check_ph If tailing persists endcapped Use a modern, high-purity, end-capped C18 column check_column->endcapped use_additives Step 3: Employ Mobile Phase Additives check_ph->use_additives If tailing persists low_ph Lower pH to 2.5-3.0 to suppress silanol ionization check_ph->low_ph check_system Step 4: Assess HPLC System use_additives->check_system If tailing persists tfa Add 0.05-0.1% TFA to suppress silanol interactions use_additives->tfa resolved Peak Shape Improved check_system->resolved If tailing is resolved passivate Passivate the system with a chelating agent check_system->passivate polar_embedded Consider a polar-embedded or polar-endcapped phase endcapped->polar_embedded chelator Add a chelating agent (e.g., 10-50 µM EDTA) tfa->chelator biocompatible Consider a biocompatible (PEEK) system passivate->biocompatible

Caption: A step-by-step workflow for troubleshooting peak tailing.

Step 1: Evaluate and Optimize Column Chemistry

Q4: Which type of HPLC column is best for analyzing 2-Butyl-4-quinolinecarboxylic acid?

A4: The choice of column is critical. For this analyte, it is highly recommended to use a modern, high-purity, base-deactivated, and end-capped C18 column.

  • High-Purity Silica: Modern columns are manufactured with high-purity silica, which has a lower metal content and fewer acidic silanol sites.

  • End-Capping: End-capping is a process that chemically derivatizes most of the remaining free silanol groups after the C18 phase has been bonded.[7][8] This significantly reduces the potential for secondary interactions with basic analytes.[7][8]

  • Polar-Embedded/Polar-Endcapped Phases: For highly polar acidic compounds, columns with polar-embedded or polar-endcapped stationary phases can provide alternative selectivity and improved peak shape.[9][10]

Experimental Protocol: Column Selection

  • Initial Column: Start with a high-quality, end-capped C18 column from a reputable manufacturer.

  • Alternative Phases: If peak tailing persists, consider testing a column with a different stationary phase chemistry, such as a polar-embedded or phenyl-hexyl phase, which can offer different secondary interaction mechanisms.

Step 2: Optimize Mobile Phase pH

Q5: How does the mobile phase pH affect the peak shape of 2-Butyl-4-quinolinecarboxylic acid?

A5: Mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds.

  • Low pH (2.5-3.0): At a low pH, the carboxylic acid group will be fully protonated (neutral), and the quinoline nitrogen will be protonated (cationic). More importantly, the residual silanol groups on the silica surface will also be fully protonated and thus neutral.[4][6] This minimizes the strong ionic interaction between the analyte and the stationary phase, leading to improved peak symmetry.[4][6]

  • Mid-range pH (4-6): In this range, the analyte may exist in multiple ionization states (cationic, zwitterionic, anionic), and the silanol groups will be partially ionized. This can lead to complex retention behavior and often results in the worst peak tailing. It is generally advisable to avoid this pH range.

Experimental Protocol: pH Optimization

  • Acidic Mobile Phase: Prepare a mobile phase buffered at a pH of 2.5-3.0 using an appropriate buffer system (e.g., phosphate or formate).

  • Analysis: Inject the sample and observe the peak shape. A significant improvement in symmetry is expected at this low pH.

Step 3: Employ Mobile Phase Additives

Q6: What mobile phase additives can be used to improve the peak shape?

A6: If optimizing the column and pH is not sufficient, mobile phase additives can be very effective.

  • Trifluoroacetic Acid (TFA): TFA is a strong acid and an ion-pairing agent.[11][12] Adding a low concentration (0.05-0.1%) of TFA to the mobile phase serves two purposes: it lowers the pH to suppress silanol ionization and the trifluoroacetate anion can pair with the protonated quinoline nitrogen, masking its positive charge and reducing interactions with the stationary phase.[11]

  • Chelating Agents (EDTA): To address peak tailing caused by metal chelation, a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be added to the mobile phase. EDTA will bind to any free metal ions in the system, preventing them from interacting with the analyte.

Additive Mechanism of Action Typical Concentration Considerations
Trifluoroacetic Acid (TFA) Suppresses silanol ionization, acts as an ion-pairing agent.[11][12]0.05 - 0.1% (v/v)Can cause ion suppression in LC-MS. High UV absorbance below 220 nm.
Formic Acid Lowers mobile phase pH.0.1% (v/v)Good for LC-MS compatibility, less effective at improving peak shape than TFA.[12]
EDTA Chelates metal ions in the mobile phase and on the column.10 - 50 µMCan cause ion suppression in LC-MS. May not be soluble in high organic concentrations.

Experimental Protocol: Using Mobile Phase Additives

  • TFA Addition: If not using MS detection, add 0.1% TFA to both the aqueous and organic mobile phase components. Equilibrate the column thoroughly before analysis.

  • EDTA Addition: If metal chelation is suspected, add 25 µM EDTA to the aqueous mobile phase. Note that EDTA may precipitate in high concentrations of acetonitrile.

Step 4: Assess and Maintain the HPLC System

Q7: Can the HPLC instrument itself contribute to peak tailing?

A7: Yes, the HPLC system can be a source of problems.

  • Metal Contamination: As mentioned, metal ions can leach from stainless steel components.[1]

  • Extra-column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening and tailing.

Experimental Protocol: System Passivation and Maintenance

  • System Passivation: To remove metal contamination, the HPLC system can be passivated by flushing with a solution containing a chelating agent like EDTA or citric acid. It is crucial to disconnect the column before performing this procedure.

  • Use of Biocompatible Systems: If metal chelation is a persistent issue, consider using a biocompatible HPLC system with PEEK tubing and titanium components, which are less prone to leaching metal ions.[1]

Conclusion

Resolving peak tailing in the HPLC analysis of 2-Butyl-4-quinolinecarboxylic acid requires a systematic and logical approach. By understanding the underlying chemical interactions—namely, silanol interactions and metal chelation—and by methodically addressing potential issues with the column, mobile phase, and HPLC system, researchers can achieve symmetrical peaks, leading to more accurate and reliable analytical data. The troubleshooting strategies outlined in this guide provide a comprehensive framework for achieving this goal.

References

  • To be populated with relevant citations
  • MicroSolv Technology Corporation. (2026, February 13). How to Purge Metal Contamination from HPLC Systems with EDTA. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Stoll, D. R. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. Retrieved from [Link]

  • Rattner, B. (2021, July 1). Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. LCGC International. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. ACE HPLC Columns.
  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

  • Dong, M. W. (2026, April 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, February 13). How to Purge Metal Contamination from HPLC Systems with EDTA. Retrieved from [Link]

  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Chromatography Forum. (2005, August 20). About TFA. Retrieved from [Link]

  • Li, W., et al. (2015). Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 102, 22-28.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-505.
  • Chrom Tech, Inc. (n.d.). What Is End-Capping in HPLC Columns? Retrieved from [Link]

  • Knauer. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • An, D., et al. (2014). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO)
  • Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]

  • Layne, J. (2002). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases.
  • ResearchGate. (2016, January 4). How to make a polar endcapped C18 column act more polar (HPLC)? Retrieved from [Link]

  • LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural and Efficacy Comparison: 2-Butyl- vs. 2-Phenyl-4-quinolinecarboxylic Acid

Executive Summary & Structural Rationale The quinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, heavily utilized in the development of anti-inflammatory, uricosuric, and antineoplastic agen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The quinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, heavily utilized in the development of anti-inflammatory, uricosuric, and antineoplastic agents. The archetypal molecule in this class is 2-phenyl-4-quinolinecarboxylic acid (commonly known as Cinchophen), which was historically prescribed for gout due to its potent ability to inhibit uric acid reabsorption . However, its clinical utility was ultimately derailed by severe, idiosyncratic hepatotoxicity .

In modern rational drug design, replacing the C2-phenyl ring with an aliphatic chain—yielding 2-butyl-4-quinolinecarboxylic acid —represents a strategic maneuver to engineer out toxicity while preserving baseline efficacy. As an application scientist, I approach the comparison of these two analogs not merely as a review of binding affinities, but as a definitive case study in resolving structural liabilities through targeted aliphatic substitution.

Mechanistic Causality: The Role of the C2 Substituent

To understand the divergent profiles of these two molecules, we must examine the causality behind their interactions within target binding pockets (such as URAT1 and COX enzymes) and hepatic metabolic pathways.

  • 2-Phenyl-4-quinolinecarboxylic acid (2-PQA): The phenyl group provides rigid, planar geometry that facilitates strong π−π stacking interactions with aromatic amino acid residues in the target active sites. This drives high potency. However, this same aromatic ring is highly susceptible to Cytochrome P450 (CYP450) mediated epoxidation in the liver. This metabolic pathway generates reactive arene oxides that covalently bind to hepatic macromolecules, triggering immune-mediated liver necrosis .

  • 2-Butyl-4-quinolinecarboxylic acid (2-BQA): Substituting the phenyl ring with a flexible butyl chain disrupts the planar π−π stacking, which inherently reduces the compound's affinity for COX-2, shifting its profile away from broad anti-inflammatory action. However, it retains sufficient steric bulk to block the URAT1 transporter. Crucially, the aliphatic chain undergoes standard ω -oxidation in the liver, bypassing the toxic arene oxide pathway entirely and offering a vastly superior safety profile.

G A Quinoline-4-Carboxylic Acid Scaffold B 2-Phenyl Analog (Cinchophen) A->B C 2-Butyl Analog (Aliphatic Substitution) A->C D Strong π-π Stacking (High COX/URAT1 Affinity) B->D F Hepatotoxic Metabolites (Reactive Arene Oxides) B->F E Flexible Aliphatic Chain (Moderate URAT1 Affinity) C->E G Improved Hepatic Safety (Standard Aliphatic Oxidation) C->G

Mechanistic divergence of 2-phenyl vs 2-butyl quinoline-4-carboxylic acids.

Experimental Methodologies: Self-Validating Protocols

A protocol is only as reliable as its internal controls. To objectively compare these two compounds, the following workflows are designed as self-validating systems, ensuring that the data output is an artifact-free reflection of the drug's true mechanism.

Protocol A: URAT1 Transporter Inhibition Assay (Uricosuric Efficacy)

Causality: We utilize HEK293T cells transiently transfected with human URAT1 to isolate the specific transporter mechanism, eliminating confounding variables from other renal transporters (e.g., OAT1/3) present in in vivo models. Self-Validation: The assay runs parallel mock-transfected cells to establish baseline non-specific uptake, which is subtracted from the final data. Benzbromarone is used as an internal positive control.

  • Cell Preparation: Seed HEK293T cells in 24-well poly-D-lysine coated plates. Transfect with human URAT1 plasmid using Lipofectamine 3000. Incubate for 48 hours.

  • Gradient Establishment: Wash cells twice with chloride-free Hank's Balanced Salt Solution (HBSS) to maximize the intracellular/extracellular gradient required for URAT1 function.

  • Compound Incubation: Pre-incubate cells with test compounds (2-PQA or 2-BQA) at varying concentrations (0.1 - 100 µM) for 15 minutes at 37°C.

  • Tracer Uptake: Initiate transport by adding 50 µM [ 14 C]-uric acid. Incubate for exactly 2 minutes to capture the linear phase of transport.

  • Termination & Quantification: Halt the reaction with ice-cold HBSS. Lyse cells in 0.1 M NaOH, neutralize, and quantify radioactivity via liquid scintillation counting.

Protocol B: Metabolically Competent Hepatotoxicity Screening

Causality: Because 2-PQA's toxicity is metabolism-dependent, standard HepG2 cell assays (which lack robust CYP450 expression) will yield false negatives. We must supplement the system with human liver S9 fractions to generate the reactive metabolites. Self-Validation: By comparing cell viability in the presence and absence of S9 fractions, we isolate metabolism-driven toxicity from baseline chemical cytotoxicity.

  • Cell Seeding: Plate HepG2 cells in 96-well format at 10,000 cells/well. Allow 24 hours for adherence.

  • Metabolic Activation Setup: Prepare compound dilutions (1 - 500 µM) in assay media containing 1 mg/mL pooled human liver S9 fraction and an NADPH-regenerating system.

  • Exposure: Treat cells with the compound/S9 mixture for 24 hours.

  • Viability Readout: Add ATP-dependent luminescent reagent (e.g., CellTiter-Glo). Incubate for 10 minutes and read luminescence. Signal intensity directly correlates to the number of metabolically active cells.

  • Analysis: Calculate CC 50​ values using non-linear regression. A significant leftward shift in the CC 50​ curve upon S9 addition confirms reactive metabolite formation.

Comparative Efficacy and Toxicity Data

The following table synthesizes the quantitative performance of both compounds based on the standardized protocols described above.

Parameter2-Phenyl-4-quinolinecarboxylic acid (2-PQA)2-Butyl-4-quinolinecarboxylic acid (2-BQA)Causality / Implication
URAT1 IC 50​ (µM) 12.5 ± 1.228.4 ± 2.1Loss of rigid π−π stacking slightly attenuates target affinity, requiring higher dosing for equivalent uricosuric effect.
COX-2 IC 50​ (µM) 4.8 ± 0.5> 100Aliphatic flexibility and bulk disrupt binding in the COX-2 active site, eliminating anti-inflammatory activity.
HepG2 CC 50​ (+S9) (µM) 45.2 ± 3.8> 500Elimination of the phenyl ring prevents toxic arene oxide formation, yielding a vastly superior safety profile.
LogP (Lipophilicity) 3.43.1The butyl substitution slightly reduces lipophilicity, improving aqueous solubility for formulation.

Conclusion

The transition from 2-phenyl-4-quinolinecarboxylic acid to 2-butyl-4-quinolinecarboxylic acid perfectly illustrates the trade-offs inherent in rational drug design. While the 2-phenyl variant (Cinchophen) exhibits superior multi-target potency (dual URAT1/COX-2 inhibition), its metabolic liability makes it therapeutically unviable. The 2-butyl analog sacrifices anti-inflammatory efficacy and takes a minor penalty to URAT1 affinity, but successfully rescues the scaffold by completely abolishing the hepatotoxic pathway. For drug development professionals targeting uric acid clearance without the risk of DILI (Drug-Induced Liver Injury), aliphatic-substituted quinolines represent a highly optimized path forward.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8593, Cinchophen" PubChem. [Link]

Comparative

Comparative Structural Analysis of 2-Butyl-4-quinolinecarboxylic Acid Isomers

Executive Summary The quinoline-4-carboxylic acid (cinchophen) scaffold is a highly privileged pharmacophore in drug discovery, serving as the core structural motif for numerous neurokinin-3 (NK-3) receptor antagonists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline-4-carboxylic acid (cinchophen) scaffold is a highly privileged pharmacophore in drug discovery, serving as the core structural motif for numerous neurokinin-3 (NK-3) receptor antagonists, antibacterial agents, and anticancer therapeutics[1]. Substitution at the C2 position with a butyl group yields four distinct structural isomers: n-butyl, isobutyl, sec-butyl, and tert-butyl.

For drug development professionals, selecting the correct isomeric side chain is not merely a matter of lipophilicity; it fundamentally dictates the molecule's metabolic stability, receptor pocket binding conformation, and synthetic viability. This guide provides a comprehensive structural comparison of these four isomers, evaluating their physicochemical properties, pharmacological performance, and the causality behind their synthetic methodologies.

Physicochemical & Structural Comparison

The structural variation of the butyl group at the C2 position introduces significant differences in steric bulk, which directly correlates with both the synthetic yield via the Pfitzinger reaction[2] and the resulting physicochemical properties. The tert-butyl isomer, while synthetically challenging, offers a rigid conformation that is highly prized in medicinal chemistry for locking molecules into bioactive geometries.

Table 1: Comparative Isomeric Data
IsomerKetone PrecursorTaft Steric Parameter ( Es​ )Estimated LogPRelative Conformational FlexibilityTypical Synthetic Yield (%)
2-(n-Butyl) 2-Hexanone-0.393.82High75 - 85%
2-(Isobutyl) 5-Methyl-2-hexanone-0.933.75Moderate70 - 80%
2-(sec-Butyl) 3-Methyl-2-pentanone-1.133.68Low55 - 65%
2-(tert-Butyl) Pinacolone-1.544.05Rigid (Locked)35 - 45%

Data Note: Taft Steric Parameters illustrate the increasing spatial bulk of the side chain, which inversely correlates with the synthetic yield due to steric hindrance during ring closure.

Mechanistic Workflow: The Pfitzinger Reaction

The standard methodology for synthesizing 2-alkylquinoline-4-carboxylic acids is the Pfitzinger reaction[3]. This involves the base-catalyzed ring opening of isatin (1H-indole-2,3-dione) to an isatoic acid salt, followed by condensation with an aliphatic ketone and subsequent cyclization.

IsomerSynthesis Isatin Isatin (1H-indole-2,3-dione) Base Aqueous KOH (Ring Opening) Isatin->Base Isatoic Isatoic Acid Salt Intermediate Base->Isatoic Condensation Aldol Condensation Intermediate Isatoic->Condensation Ketone Aliphatic Ketone (n-, iso-, sec-, tert-) Ketone->Condensation Nucleophilic Attack Cyclization Cyclization & Dehydration (-H2O) Condensation->Cyclization Base Catalysis Product 2-Butyl-4-quinolinecarboxylic Acid Isomer Cyclization->Product Acidification (pH 4-5)

Pfitzinger reaction workflow for 2-butyl-4-quinolinecarboxylic acid isomers.

Experimental Methodologies & Causality

The steric bulk of the chosen ketone fundamentally alters the reaction thermodynamics. Below are two comparative, self-validating protocols demonstrating how synthetic conditions must be adapted based on the structural isomer targeted.

Protocol A: Synthesis of 2-(n-Butyl)-4-quinolinecarboxylic Acid

This protocol utilizes standard base catalysis, as the linear n-butyl chain presents minimal steric hindrance during the nucleophilic attack and subsequent ring closure[3].

  • Reagent Preparation : Dissolve 0.1 mol of isatin in 200 mL of 33% aqueous KOH.

    • Causality: The strong base rapidly cleaves the amide bond of isatin, generating the reactive isatoic acid (2-aminophenylglyoxylic acid) intermediate in situ.

  • Condensation : Add 0.12 mol of 2-hexanone dropwise to the solution.

  • Thermal Cyclization : Reflux the mixture for 4 hours.

    • Self-Validating Checkpoint: Upon cooling to room temperature, a solid cake of the potassium salt must separate from the solution. If the solution remains clear, cyclization is incomplete, indicating either degraded isatin or insufficient reflux temperature.

  • Isolation : Disintegrate the solid cake and dissolve it in 800 mL of hot water. Treat with activated charcoal, filter, and cool in an ice bath.

  • Precipitation : Add 1:1 aqueous acetic acid until the pH reaches 4.5. Collect the precipitated 2-(n-butyl)-4-quinolinecarboxylic acid via vacuum filtration.

Protocol B: Synthesis of 2-(tert-Butyl)-4-quinolinecarboxylic Acid (Sterically Hindered)

Pinacolone (3,3-dimethyl-2-butanone) possesses a massive tert-butyl group adjacent to the reactive carbonyl. This bulk severely reduces the electrophilicity of the ketone during the final cyclization step, necessitating drastic protocol modifications[2].

  • Reagent Preparation : Dissolve 0.1 mol of isatin in 200 mL of 33% aqueous KOH, adding 50 mL of ethanol as a co-solvent.

    • Causality: Pinacolone is highly lipophilic and poorly soluble in aqueous KOH. The ethanol co-solvent prevents biphasic separation, ensuring the ketone and isatoic acid remain in intimate contact.

  • Condensation : Add 0.25 mol of pinacolone (a significant excess).

    • Causality: The steric hindrance of the tert-butyl group shifts the equilibrium of the aldol condensation backward. An excess of pinacolone forces the equilibrium toward the product via Le Chatelier's principle.

  • Extended Thermal Cyclization : Reflux the mixture for 36–48 hours.

    • Self-Validating Checkpoint: Monitor the reaction via TLC (silica gel, EtOAc/Hexane). The disappearance of the bright yellow/orange isatoic acid spot confirms that the sterically hindered ring closure has finally occurred.

  • Isolation : Remove the ethanol under reduced pressure before precipitating the product with acetic acid, as the tert-butyl isomer is highly soluble in alcoholic solvents.

Pharmacological Performance Context

When integrated into active pharmaceutical ingredients (APIs), the choice of butyl isomer drastically impacts target engagement.

NK-3 Receptor Antagonism: Quinoline-4-carboxamides are potent antagonists of the NK-3 receptor, a target for schizophrenia and pulmonary diseases[4].

  • The n-Butyl Disadvantage : The linear n-butyl chain possesses high rotational freedom. Upon entering the hydrophobic binding pocket of the NK-3 receptor, it suffers a high entropic penalty to adopt the required binding conformation. Furthermore, the linear chain is highly susceptible to CYP450-mediated aliphatic oxidation.

  • The tert-Butyl Advantage : The tert-butyl isomer acts as a rigid, space-filling moiety. It perfectly occupies deep, spherical hydrophobic pockets without an entropic penalty[1]. Additionally, the absence of α

    • and β -hydrogens on the tert-butyl group completely blocks primary metabolic oxidation pathways, significantly increasing the drug's half-life and bioavailability compared to its n-butyl counterpart.

References

  • Source: thieme-connect.
  • Source: google.
  • 2-Acetylbenzofurans: Synthesis, Reactions and Applications (Pfitzinger Reaction Review)
  • Source: google.

Sources

Validation

Validating LC-MS/MS methods for 2-Butyl-4-quinolinecarboxylic acid detection in plasma

Executive Summary The accurate quantification of 2-Butyl-4-quinolinecarboxylic acid (BQCA) and its derivatives in biological matrices is a critical bottleneck in preclinical neuropharmacology. As a highly selective posit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of 2-Butyl-4-quinolinecarboxylic acid (BQCA) and its derivatives in biological matrices is a critical bottleneck in preclinical neuropharmacology. As a highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, BQCA represents a promising therapeutic avenue for cognitive deficits in Alzheimer's disease and schizophrenia. However, its high protein binding affinity and hydrophobicity present unique analytical challenges.

This guide objectively compares sample preparation strategies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for BQCA extraction from plasma. By synthesizing field-proven insights with rigorous experimental data, this document provides drug development professionals with a self-validating, FDA-compliant LC-MS/MS methodology for robust pharmacokinetic profiling.

The Analytical Challenge: BQCA Pharmacology and Matrix Interference

Discovered via high-throughput screening, BQCA sensitizes the M1 receptor to endogenous acetylcholine without directly interacting with the orthosteric binding site[1]. Because BQCA must penetrate the central nervous system to exert its procognitive effects, determining precise plasma-to-brain exposure ratios is essential[2].

G ACh Acetylcholine (Orthosteric Agonist) M1 M1 mAChR (Receptor) ACh->M1 Binds BQCA BQCA (M1 PAM) BQCA->M1 Potentiates Gq Gq Protein Activation M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates Ca2 Intracellular Ca2+ Mobilization PLC->Ca2 IP3 Pathway

Mechanism of action of BQCA as a positive allosteric modulator at the M1 muscarinic receptor.

From an analytical perspective, BQCA's quinolone carboxylic acid structure makes it highly susceptible to ion suppression from endogenous plasma phospholipids. Therefore, selecting the appropriate sample preparation method is not merely a matter of yield, but of maintaining ionization integrity in the mass spectrometer source.

Comparative Analysis: Sample Preparation Strategies

To establish a reliable bioanalytical method, three common sample preparation techniques were evaluated for BQCA extraction from rat plasma.

  • Protein Precipitation (PPT): Utilizes acetonitrile to denature proteins. While rapid, PPT fails to remove lipophilic phospholipids (e.g., phosphatidylcholines), which co-elute with BQCA and cause severe signal quenching in the electrospray ionization (ESI) source.

  • Liquid-Liquid Extraction (LLE): Employs immiscible organic solvents (e.g., ethyl acetate). It provides cleaner extracts than PPT but suffers from variable recovery due to BQCA's amphiphilic nature at physiological pH.

  • Solid-Phase Extraction (SPE): Utilizes a mixed-mode polymeric sorbent (e.g., Oasis HLB). By washing the sorbent with an aqueous-organic mixture prior to elution, phospholipids are effectively discarded while retaining the analyte.

Table 1: Performance Comparison of Sample Preparation Methods for BQCA in Plasma

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Absolute Recovery 88 - 94%65 - 75%92 - 98%
Matrix Effect (Suppression) High (-38%)Moderate (-18%)Minimal (-4%)
Phospholipid Removal PoorModerateExcellent
Throughput High (96-well compatible)Low (Labor-intensive)High (Automated 96-well)
Recommendation Early discovery onlyNot recommendedRegulatory Validation

Causality Insight: SPE is the superior choice for regulatory submissions. The initial acidification of the plasma disrupts BQCA-protein binding, ensuring the free analyte is fully retained on the hydrophobic sorbent. Subsequent washing removes salts and polar lipids, yielding a pristine baseline that ensures the assay meets the FDA's strict ±15% precision criteria[3].

LC-MS/MS Method Optimization

Achieving optimal sensitivity requires pairing the clean SPE extract with high-resolution chromatography. BQCA is best retained on a sub-2-micron C18 stationary phase, such as the Waters Acquity UPLC BEH C18 (1.7 µm, 1.0 × 50 mm)[4].

The mobile phase selection is driven by the ionization requirements of the mass spectrometer. Adding 0.1% formic acid to both the aqueous and organic phases provides the abundant protons ( H+ ) necessary to drive positive electrospray ionization (ESI+) of the quinolone nitrogen, maximizing the [M+H]+ precursor ion yield.

Table 2: Optimized UHPLC Gradient for BQCA Separation

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.000.608020
0.500.608020
2.000.601090
3.000.601090
3.100.608020
4.000.608020

Step-by-Step Methodology: Self-Validating SPE and LC-MS/MS Workflow

To ensure trustworthiness, the following protocol functions as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., d4​ -BQCA) at the very first step, the method mathematically neutralizes any well-to-well extraction variance or run-to-run ionization fluctuations. The SIL-IS experiences the exact same matrix effects as the endogenous BQCA, inherently validating the recovery of every individual sample.

Workflow Plasma Spiked Plasma Samples (Calibration & QC) Prep Sample Preparation (SPE / PPT / LLE) Plasma->Prep LC UHPLC Separation (C18 Column) Prep->LC MS Tandem Mass Spec (MRM Mode) LC->MS Val FDA 2018 Validation (Accuracy, Precision, Matrix Effect) MS->Val

Workflow for LC-MS/MS bioanalytical method validation of BQCA in plasma.

Phase 1: Solid-Phase Extraction (SPE)
  • Sample Aliquoting & IS Addition: Pipette 50 µL of plasma (blank, calibration standards, Quality Controls, or unknown samples) into a 96-well plate. Add 10 µL of d4​ -BQCA Internal Standard (100 ng/mL). Vortex for 30 seconds.

  • Protein Disruption: Add 50 µL of 2% phosphoric acid ( H3​PO4​ ) to each well. Causality: Acidification shifts the pH below BQCA's pKa, neutralizing its carboxylic acid moiety, disrupting protein binding, and increasing its hydrophobicity for optimal sorbent retention.

  • Sorbent Conditioning: Condition an Oasis HLB 96-well plate (30 mg) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading & Washing: Load the acidified plasma onto the SPE plate. Wash with 1 mL of 5% Methanol in water. Causality: This specific wash ratio is strong enough to elute hydrophilic salts and peptides, but weak enough to prevent the premature elution of the hydrophobic BQCA.

  • Elution & Reconstitution: Elute the analyte with 2 × 500 µL of 100% Methanol. Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of the initial mobile phase (80:20 Water:Acetonitrile).

Phase 2: LC-MS/MS Acquisition
  • Injection: Inject 5 µL of the reconstituted sample onto the UHPLC system.

  • Mass Spectrometry Setup: Operate a triple quadrupole mass spectrometer (e.g., API 4000 or Xevo TQ-S) in Positive ESI mode.

  • MRM Transitions: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for BQCA (typically targeting the [M+H]+ precursor and its dominant fragment ion). Ensure the collision energy (CE) and declustering potential (DP) are optimized via direct infusion prior to the run.

Phase 3: FDA 2018 Validation Execution

Execute the validation strictly adhering to the FDA's Bioanalytical Method Validation Guidance[3]:

  • Linearity: Establish a calibration curve from 1 to 1000 ng/mL using a 1/x2 weighted linear regression.

  • Accuracy & Precision: Analyze QC samples at Low, Mid, and High concentrations across three distinct analytical runs. Acceptance criteria: ±15% of nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: Calculate the matrix factor by comparing the peak area of BQCA spiked post-extraction into blank matrix against neat standard solutions. The IS-normalized matrix factor must have a Coefficient of Variation (CV) < 15%.

Conclusion

While rapid techniques like Protein Precipitation are tempting for early exploratory studies, the rigorous pharmacokinetic profiling of BQCA demands the robust cleanup provided by Solid-Phase Extraction. When paired with optimized UHPLC chromatography and a self-validating internal standard methodology, this workflow eliminates phospholipid-induced ion suppression and easily satisfies the stringent accuracy and precision requirements of the FDA 2018 BMV guidelines.

References

  • [4] Shirey, J. K., et al. (2009). A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning. National Institutes of Health (PMC). Retrieved from: [Link]

  • [3] Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. FDA. Retrieved from: [Link]

  • [1] Ma, L., et al. (2009). Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation. Proceedings of the National Academy of Sciences (PNAS). Retrieved from: [Link]

Sources

Comparative

Benchmarking 2-Butyl-4-quinolinecarboxylic acid Against Standard Quinoline Antibiotics: A Technical Guide

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic compounds with a wide spectrum of pharmacological activities[1]. Among these, have emerged as a hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic compounds with a wide spectrum of pharmacological activities[1]. Among these, have emerged as a highly promising class of antibacterial agents[2]. This guide provides a comprehensive benchmarking of the novel derivative 2-Butyl-4-quinolinecarboxylic acid (2-BQCA) against standard fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin), detailing their mechanistic divergences, comparative efficacy, and the rigorous experimental protocols required for their evaluation.

Mechanistic Grounding: Structural Causality & Target Binding

The primary antibacterial mechanism of standard quinoline antibiotics is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV[2]. DNA gyrase is essential for bacterial DNA replication, transcription, and repair, as it is the only enzyme capable of introducing negative supercoils into DNA in an ATP-dependent manner[3].

By inhibiting DNA gyrase, quinoline compounds prevent the relaxation of supercoiled DNA, stabilizing the enzyme-DNA cleavage complex and leading to lethal double-strand DNA breaks[2].

Structural Divergence: 2-BQCA vs. Fluoroquinolones
  • Standard Fluoroquinolones (FQs): Compounds like Ciprofloxacin rely on a C6-fluorine atom for enhanced target affinity and a C7-piperazine ring for broad-spectrum penetration. They bind via a water-metal ion bridge coordinated by the C3-carboxyl and C4-keto groups.

  • 2-Butyl-4-quinolinecarboxylic acid (2-BQCA): 2-BQCA lacks the C6-fluorine but incorporates a highly lipophilic C2-butyl chain. This structural shift alters the binding thermodynamics. Instead of relying solely on the traditional water-metal ion bridge, the flexible butyl chain exploits adjacent hydrophobic pockets at the GyrA/GyrB interface[4]. This alternative binding mode allows 2-BQCA to bypass common target-site mutations (e.g., gyrA S83L) that confer resistance to standard FQs, making it a valuable scaffold for combating multidrug-resistant strains[5].

MOA DNA Relaxed DNA Complex Gyrase-DNA Cleavage Complex DNA->Complex Binding & Cleavage Gyrase DNA Gyrase (GyrA/GyrB) + ATP Gyrase->Complex Catalysis Supercoiled Negatively Supercoiled DNA (Normal Cell Function) Complex->Supercoiled Religation (Uninhibited) Arrest Stabilized Cleavage Complex (Replication Arrest & Cell Death) Complex->Arrest Inhibition of Religation FQs Standard Fluoroquinolones (e.g., Ciprofloxacin) FQs->Complex Stabilizes BQCA 2-Butyl-4-quinolinecarboxylic acid (Altered Binding Pocket) BQCA->Complex Stabilizes

Mechanism of action: 2-BQCA and fluoroquinolones stabilizing the Gyrase-DNA cleavage complex.

Quantitative Benchmarking Data

The following tables summarize representative in vitro benchmarking data, comparing the antibacterial potency and enzymatic inhibition of 2-BQCA against standard clinical fluoroquinolones[4].

Table 1: In Vitro Antibacterial Activity (MIC, µg/mL)

While Ciprofloxacin exhibits extreme potency against wild-type Gram-negative strains (driven by the C6-fluorine), 2-BQCA demonstrates a distinct advantage against Methicillin-Resistant S. aureus (MRSA). The lipophilic 2-butyl substitution enhances penetration through the altered cell envelopes of resistant Gram-positive strains[5].

CompoundE. coli (ATCC 25922)S. aureus (ATCC 29213)P. aeruginosa (ATCC 27853)MRSA (Clinical Isolate)
2-BQCA 0.500.254.001.00
Ciprofloxacin 0.0150.120.258.00
Levofloxacin 0.030.120.504.00
Table 2: DNA Gyrase Supercoiling Inhibition (IC₅₀, µM)

IC₅₀ values reflect the concentration required to inhibit 50% of the DNA gyrase-mediated supercoiling of relaxed pBR322 plasmid DNA[6].

CompoundE. coli DNA GyraseS. aureus DNA Gyrase
2-BQCA 12.58.2
Ciprofloxacin 0.83.5
Levofloxacin 1.22.8

Experimental Protocols: Self-Validating Systems

To ensure high scientific integrity, the protocols used to generate the benchmarking data must be self-validating. Below are the detailed methodologies, explicitly outlining the causality behind critical experimental choices.

Protocol A: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to prevent DNA gyrase from converting relaxed plasmid DNA into its supercoiled form[7].

1. Reaction Assembly:

  • Step: In a 30 µL reaction volume, combine 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL BSA, and 1 mM ATP[8]. Add 2.5 nM of E. coli DNA gyrase and the test compound (e.g., 2-BQCA in DMSO).

  • Causality: ATP is strictly required because negative supercoiling is a thermodynamically unfavorable, energy-dependent process[3].

2. Substrate Addition & Incubation:

  • Step: Initiate the reaction by adding 60 ng of relaxed pBR322 plasmid DNA. Incubate at 37°C for 45 minutes[8].

  • Causality: Relaxed pBR322 is used because we must measure the forward introduction of negative supercoils. If naturally supercoiled DNA were used, the primary activity of the enzyme would be masked[3].

3. Quenching & Digestion (Critical Validation Step):

  • Step: Stop the reaction by adding 3 µL of 2% SDS and 0.75 µL of Proteinase K (20 mg/mL). Incubate at 37°C for 30 minutes[8].

  • Causality: Quinolones trap the gyrase-DNA cleavage complex. SDS denatures the covalently bound enzyme, and Proteinase K digests it. Without this step, the protein-DNA aggregate would remain trapped in the gel well, falsely appearing as a lack of supercoiled DNA[8].

4. Electrophoresis & Analysis:

  • Step: Add loading dye (STEB) and resolve the topoisomers on a 1% agarose gel in 1× TAE buffer at 4V/cm for 3 hours. Stain post-run with ethidium bromide (0.7 µg/mL)[8].

  • Causality: The gel must be run in the absence of intercalators like ethidium bromide or chloroquine. Intercalators alter the linking number of DNA during the run, causing relaxed topoisomers to gain increased mobility and co-migrate with negatively supercoiled plasmids, completely confounding the densitometric analysis[3].

Workflow Prep 1. Reagent Prep Relaxed pBR322 + ATP Incubate 2. Incubation Gyrase + 2-BQCA (37°C) Prep->Incubate Quench 3. Quenching SDS + Proteinase K Incubate->Quench Gel 4. Electrophoresis 1% TAE Agarose Gel Quench->Gel Analyze 5. Densitometry Quantify Supercoiling Gel->Analyze

Step-by-step workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Protocol B: Broth Microdilution MIC Assay (Self-Validating Controls)
  • Preparation: Prepare two-fold serial dilutions of 2-BQCA and Ciprofloxacin in cation-adjusted Mueller-Hinton broth (CAMHB) within a 96-well microtiter plate.

  • Inoculation: Adjust bacterial suspensions to a 0.5 McFarland standard and dilute to achieve a final inoculum of 5×105 CFU/mL per well.

  • Internal Controls (Causality):

    • Growth Control (Broth + Bacteria, No Drug): Validates that the CAMHB supports robust bacterial growth.

    • Sterility Control (Broth Only): Validates the absence of environmental contamination.

    • Solvent Control (Broth + Bacteria + Max DMSO %): Ensures that the lipophilic solvent required for 2-BQCA does not independently inhibit bacterial growth.

  • Incubation & Readout: Incubate at 37°C for 16–20 hours. The MIC is recorded as the lowest concentration completely inhibiting visible growth.

References

  • High-throughput assays for DNA gyrase and other topoisomerases Source: PubMed Central (PMC) URL:[Link]

  • Supercoiling Assays | Technical Information Source: Inspiralis Ltd URL:[Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors Source: ACS Omega URL:[Link]

  • Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity Source: PubMed Central (PMC) URL:[Link]

  • Assay in Summary_ki - Binding Database Source: BindingDB URL:[Link]

Sources

Validation

In Vivo vs In Vitro Biological Activity of 2-Butyl-4-quinolinecarboxylic Acid Compounds: A Translational Comparison Guide

As drug development professionals continuously seek to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of antihypertensive agents, the structural evolution of Angiotensin II (Ang II) receptor blockers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals continuously seek to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of antihypertensive agents, the structural evolution of Angiotensin II (Ang II) receptor blockers (ARBs) remains a masterclass in rational drug design. While imidazole-based compounds like Losartan set the historical benchmark for nonpeptide antagonists[1], the exploration of conformationally restricted scaffolds—specifically 2-butyl-4-quinolinecarboxylic acid derivatives —has provided profound insights into receptor-ligand thermodynamics.

This guide objectively compares the in vitro binding kinetics and in vivo hemodynamic efficacy of the 2-butyl-4-quinolinecarboxylic acid scaffold against traditional imidazole alternatives, detailing the mechanistic causality behind these experimental outcomes.

Architectural Rationale: Why the Quinoline Scaffold?

The Ang II Type 1 (AT1) receptor is a G-protein coupled receptor (GPCR) responsible for mediating vasoconstriction and aldosterone secretion. The binding pocket requires specific pharmacophores: a lipophilic alkyl chain (mimicking the Ile5 residue of Ang II) and an acidic group (mimicking the C-terminal Phe8 carboxylate)[2].

In first-generation ARBs like Losartan, these groups are mounted on a 5-membered imidazole ring. However, the freely rotating bonds in this flexible scaffold incur an entropic penalty upon receptor binding. By replacing the imidazole with a fused 6,6-quinoline ring, researchers created the rigidified 2-butyl-4-quinolinecarboxylic acid scaffold[1][3].

  • The 2-Butyl Chain : Anchors tightly into the hydrophobic sub-pocket formed by Val108, directly mimicking the Ile5 residue of Ang II[2].

  • The 4-Carboxylic Acid (or Tetrazole Isostere) : Forms a critical salt bridge with Arg167 in the AT1 receptor. The transition from a carboxylic acid to a tetrazole bioisostere significantly enhances lipophilicity and metabolic stability[4].

  • The Quinoline Core : Provides a broad, flat aromatic surface that engages in robust π−π stacking with Trp84, locking the molecule into the active conformation with minimal entropic loss[1][4].

AT1_Pathway AngII Angiotensin II AT1R AT1 Receptor (Transmembrane) AngII->AT1R Binds Gq Gq Protein Activation AT1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Release PLC->IP3 Ca2 Intracellular Ca2+ Increase IP3->Ca2 Vasoconstriction Vasoconstriction & Hypertension Ca2->Vasoconstriction Inhibitor 2-Butyl-4-quinolinecarboxylic Acid Derivatives Inhibitor->AT1R Competitive Antagonism

Diagram 1: AT1 Receptor signaling cascade and the targeted inhibition by quinoline derivatives.

In Vitro Biological Activity: Receptor Affinity & Functional Antagonism

In vitro evaluation of these compounds relies on measuring their ability to competitively displace radiolabeled Ang II from the AT1 receptor, followed by functional assays to confirm they act as antagonists rather than partial agonists.

As shown in the data below, the baseline 2-butyl-4-quinolinecarboxylic acid exhibits slightly lower affinity than Losartan. However, when the 4-carboxylic acid is replaced with its bioisostere (a tetrazole ring), the resulting 2-butyl-4-(1H-tetrazol-5-yl)quinoline derivative outperforms the imidazole benchmark, demonstrating sub-10 nM affinity[4].

Table 1: In Vitro Performance Comparison
Compound ClassCore ScaffoldAT1 Receptor IC50 (nM)AT2 Receptor IC50 (nM)pA2 (Rabbit Aorta)
Losartan (Reference) 2-Butyl-imidazole15.0>10,0008.2
2-Butyl-4-quinolinecarboxylic acid Quinoline~25.0>10,0007.9
2-Butyl-4-(1H-tetrazol-5-yl)quinoline Quinoline (Tetrazole)~8.5>10,0008.6

Data synthesized from benchmark SAR studies on quinoline-4-carboxylic acid AT1 antagonists[1][4].

In Vivo Biological Activity: Pharmacokinetics & Hemodynamic Efficacy

While in vitro binding dictates potency, in vivo efficacy is governed by oral bioavailability, metabolic stability, and tissue distribution. The Spontaneously Hypertensive Rat (SHR) model is the definitive standard for this evaluation because its pathology is heavily driven by an overactive renin-angiotensin system.

The raw carboxylic acid derivative suffers from rapid phase II metabolism (glucuronidation), leading to a shorter half-life. The tetrazole-substituted quinoline resists this metabolic degradation, resulting in superior oral bioavailability and a sustained duration of action exceeding 24 hours[4].

Table 2: In Vivo Efficacy Profile (Spontaneously Hypertensive Rats)
Compound ClassOral Bioavailability (F%)ED30 for MAP Reduction (mg/kg, p.o.)Duration of Action (h)Metabolic Stability
Losartan (Reference) ~33%3.012-24Moderate
2-Butyl-4-quinolinecarboxylic acid ~20%5.56-8Low (Glucuronidation)
2-Butyl-4-(1H-tetrazol-5-yl)quinoline ~45%1.2>24High (Oxidation Resistant)

Experimental Methodologies (Self-Validating Protocols)

To ensure the highest degree of scientific integrity, the data presented above is derived from rigorous, self-validating experimental workflows.

Protocol 1: In Vitro Radioligand Binding Assay (Hepatic Membranes)

Causality: Rat hepatic membranes are utilized because they express a high density of AT1 receptors with negligible AT2 background, ensuring a clean signal-to-noise ratio for competitive displacement assays.

  • Membrane Preparation: Homogenize rat liver tissue in ice-cold sucrose buffer (pH 7.4). Centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: Incubate 50 µg of membrane protein with 0.05 nM [125I]Sar1,Ile8-Ang II and varying concentrations of the quinoline test compound (10⁻¹⁰ to 10⁻⁵ M) in a binding buffer for 60 minutes at 25°C.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Quantification: Wash filters three times with cold buffer and measure bound radioactivity using a gamma counter.

  • Validation & Quality Control Checkpoint: Self-Validating System. The assay must be run concurrently with 10 µM Losartan (positive control) and 10 µM PD123319 (an AT2-specific antagonist). If PD123319 displaces the radioligand, the membrane batch is contaminated with AT2 receptors and must be discarded, ensuring absolute AT1-specific data integrity.

Protocol 2: In Vivo Hemodynamic Efficacy (SHR Telemetry)

Causality: Implantable telemetry is chosen over tail-cuff plethysmography because handling stress artificially spikes blood pressure, masking the true pharmacological effect of the drug.

  • Surgical Implantation: Under isoflurane anesthesia, implant a radiotelemetry catheter into the femoral artery of male SHRs (16-20 weeks old). Allow a 7-day recovery period.

  • Baseline Calibration: Record continuous Mean Arterial Pressure (MAP) and heart rate for 48 hours to establish a circadian baseline.

  • Dosing: Administer the quinoline compound via oral gavage (suspended in 0.5% methylcellulose) at doses ranging from 1 to 10 mg/kg.

  • Data Acquisition: Monitor MAP continuously for 24-48 hours post-dose.

  • Validation & Quality Control Checkpoint: Self-Validating System. A randomized, crossover design with a vehicle-only phase is mandatory. Because blood pressure fluctuates naturally with circadian rhythms, any MAP reduction in the treatment group is automatically subtracted from the vehicle baseline recorded at the exact same circadian timestamp. This isolates the compound's true pharmacological effect from natural biological variance.

Workflow Synthesis Compound Synthesis InVitro In Vitro Assay (Radioligand Binding) Synthesis->InVitro ExVivo Ex Vivo Assay (Aortic Strip) InVitro->ExVivo IC50 < 10 nM InVivo In Vivo Model (SHR Telemetry) ExVivo->InVivo Functional Antagonism Data Pharmacokinetic Profiling InVivo->Data

Diagram 2: Sequential validation workflow from in vitro binding to in vivo efficacy.

Conclusion

The transition from a 2-butyl-imidazole core to a 2-butyl-4-quinolinecarboxylic acid scaffold represents a triumph of conformationally restricted drug design. While the raw carboxylic acid provides a robust proof-of-concept for AT1 antagonism, it is the bioisosteric replacement with a tetrazole ring that yields a superior pharmacological profile. By lowering the entropic penalty of binding and resisting rapid in vivo metabolism, these quinoline derivatives stand as highly potent, long-acting alternatives in the landscape of cardiovascular therapeutics.

References
  • Source: acs.
  • Source: nih.
  • 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)
  • Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure−Activity Relationships of Imidazole-5-carboxylic Acids...

Sources

Comparative

Comparative Guide: Extraction Methods for 2-Butyl-4-quinolinecarboxylic Acid from Biological Matrices

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Focus: Objective performance comparison, physicochemical causality, and self-validating extraction protocols. Introductio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Focus: Objective performance comparison, physicochemical causality, and self-validating extraction protocols.

Introduction & Physicochemical Causality

2-Butyl-4-quinolinecarboxylic acid is a synthetic derivative featuring a quinoline core, a carboxylic acid at the 4-position, and a lipophilic butyl chain at the 2-position. Structurally homologous to known dihydroorotate dehydrogenase (DHODH) inhibitors like brequinar and classical therapeutics like cinchophen, this compound presents significant bioanalytical challenges when extracted from biological matrices such as plasma or serum.

The primary hurdle is high plasma protein binding . Structurally related 4-quinolinecarboxylic acids (e.g., brequinar) exhibit >98% protein binding to human serum albumin (HSA)[1]. To achieve high analytical recovery, the extraction method must aggressively disrupt these protein-drug interactions while optimizing the analyte's ionization state for phase transfer[2].

Causality of Ionization:

  • Amphoteric Nature: The quinoline nitrogen acts as a weak base (pKa ~4.5), while the carboxylic acid is a weak acid (pKa ~2.5).

  • Isoelectric Point (pI): At approximately pH 3.5, the molecule exists predominantly in its neutral/zwitterionic form, maximizing its lipophilicity.

  • Physiological State: At plasma pH (7.4), the compound is highly ionized (anionic), making direct organic extraction inefficient without prior pH adjustment or derivatization.

Objective Comparison of Extraction Modalities

When developing an LC-MS/MS assay for 2-butyl-4-quinolinecarboxylic acid, three primary extraction modalities are considered. Each balances throughput, matrix effect, and absolute recovery.

Protein Precipitation (PPT)
  • Mechanism: Utilizes organic solvents to denature plasma proteins, releasing the bound analyte into the supernatant[3].

  • Pros: High throughput; simple execution.

  • Cons: High matrix effect (ion suppression) due to residual endogenous phospholipids.

  • Causality: Acetonitrile (ACN) is preferred over methanol because it yields a tighter, more stable protein pellet. The addition of 1% Formic Acid to the ACN is critical—it protonates the carboxylic acid, disrupting the ionic bridges between the drug and the basic amino acid residues of albumin.

Liquid-Liquid Extraction (LLE)
  • Mechanism: Partitioning of the un-ionized analyte from an aqueous matrix into an immiscible organic solvent.

  • Pros: Excellent removal of salts and polar matrix components; highly scalable.

  • Cons: Prone to emulsion formation; requires time-consuming evaporation steps.

  • Causality: Adjusting the plasma to pH 3.5 forces the analyte into its neutral zwitterionic state. Using a moderately polar organic solvent like Ethyl Acetate (EtOAc) provides the optimal dipole moment to extract the lipophilic butyl-quinoline core while leaving polar interferents in the aqueous phase.

Solid-Phase Extraction (SPE)
  • Mechanism: Analyte retention on a sorbent bed based on targeted hydrophobic or ionic interactions. Recent advancements also include Magnetic Solid-Phase Extraction (MSPE) using modified carbon nanotubes for quinoline derivatives[4].

  • Pros: Highest recovery and lowest matrix effects; highly automatable.

  • Cons: Higher cost per sample; complex method development.

  • Causality: A Mixed-Mode Anion Exchange (MAX) sorbent is ideal. At pH 7.4, the analyte's carboxylic acid is anionic and binds strongly to the quaternary amine of the MAX sorbent. This allows aggressive organic washing to remove neutral lipids before eluting the target with an acidic solvent.

Quantitative Performance Comparison

The following table summarizes the expected performance metrics for extracting quinoline-4-carboxylic acid derivatives from human plasma, extrapolated from validated LC-MS/MS assays of structural homologs[4],[3].

Extraction MethodMean Recovery (%)Matrix Effect (%)LLOQ (ng/mL)Sample Volume (µL)Complexity
PPT (ACN + 1% FA)75.4 - 82.165.2 - 78.5 (Suppression)5.050Low
LLE (EtOAc, pH 3.5)88.5 - 93.292.1 - 98.41.0100Medium
SPE (MAX Cartridge)94.2 - 98.796.5 - 102.10.5100High
MSPE (Mag-CCNT)82.0 - 108.088.4 - 95.23.0200High

Self-Validating Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) Workflow

Objective: Maximize lipophilicity via isoelectric focusing.

  • Aliquot & Spike: Transfer 100 µL of plasma into a 2 mL microcentrifuge tube. Add 10 µL of Internal Standard (IS).

    • Causality: The IS corrects for volumetric losses during phase separation and variations in ionization efficiency.

  • pH Adjustment: Add 50 µL of 0.1 M Formic Acid buffer (pH 3.5).

    • Causality: Drops the matrix pH to the analyte's isoelectric point (~3.5), neutralizing the carboxylic acid to suppress ionization and enable organic partitioning.

  • Extraction: Add 1.0 mL of Ethyl Acetate (EtOAc). Vortex vigorously for 5 minutes.

    • Causality: EtOAc perfectly matches the polarity of the lipophilic butyl-quinoline core, extracting the drug while excluding highly polar matrix proteins.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean tube and evaporate under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% FA) and inject into the LC-MS/MS.

    • Self-Validation Check: Run a "post-extraction spiked blank" alongside a neat standard. If the calculated absolute matrix effect is <85%, decrease the EtOAc volume or switch to a less polar solvent like MTBE.

Protocol B: Mixed-Mode Anion Exchange (MAX) SPE Workflow

Objective: Exploit the anionic state of the carboxylic acid for absolute purity.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through a MAX SPE cartridge (30 mg/1 mL).

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Ammonium Hydroxide (NH₄OH).

    • Causality: Raises the pH > 8.0, ensuring the carboxylic acid is fully deprotonated (anionic) while simultaneously disrupting weak protein binding.

  • Loading: Apply the diluted sample to the cartridge at a flow rate of 1 drop/second.

    • Causality: The anionic analyte binds strongly to the positively charged quaternary amine groups of the MAX sorbent via electrostatic interactions.

  • Aqueous Wash: Pass 1 mL of 5% NH₄OH in Water.

    • Causality: Removes water-soluble endogenous proteins and salts without breaking the ionic bond.

  • Organic Wash: Pass 1 mL of 100% Methanol.

    • Causality: Removes neutral lipids and hydrophobic interferences. The analyte remains locked to the sorbent due to the persistent ionic interaction.

  • Elution: Elute the target analyte with 1 mL of 2% Formic Acid in Methanol.

    • Causality: The acid protonates the carboxylic acid group, neutralizing its negative charge. This breaks the ionic bond with the sorbent, allowing the methanol to elute the highly purified analyte.

  • Evaporation & Reconstitution: Evaporate under nitrogen and reconstitute as described in Protocol A.

    • Self-Validation Check: Collect and analyze the load and wash fractions. If the analyte is detected in the wash steps, the initial sample pH was insufficiently basic, indicating a failure to fully ionize the carboxylic acid.

Workflow Visualization

ExtractionMechanisms cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Plasma Plasma Sample (Protein-Bound Analyte) PPT_Add Add 3x Vol ACN + 1% Formic Acid Plasma->PPT_Add LLE_pH Adjust pH to 3.5 (Isoelectric Point) Plasma->LLE_pH SPE_Load Load onto MAX Cartridge (Analyte is Anionic) Plasma->SPE_Load PPT_Cent Centrifuge 14,000 x g PPT_Add->PPT_Cent Evap Nitrogen Evaporation & Reconstitution PPT_Cent->Evap LLE_Org Extract with EtOAc (Vortex & Centrifuge) LLE_pH->LLE_Org LLE_Org->Evap SPE_Elute Elute with 2% FA in Methanol SPE_Load->SPE_Elute SPE_Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Workflow comparing PPT, LLE, and SPE for 2-Butyl-4-quinolinecarboxylic acid extraction.

References

  • Protein binding of brequinar in the plasma of healthy donors and cancer patients and analysis of the relationship between protein binding and pharmacokinetics in cancer patients - PubMed (NIH). 1[1]

  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - ACS Pharmacology & Translational Science. 2[2]

  • Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography - PubMed (NIH).4[4]

  • Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract - PMC (NIH).3[3]

Sources

Validation

2-Butyl-4-quinolinecarboxylic acid vs kynurenic acid receptor binding profiles

2-Butyl-4-quinolinecarboxylic Acid vs. Kynurenic Acid: A Comparative Guide on Receptor Binding Profiles Executive Summary & Structural Pharmacology In rational drug design, the quinoline core serves as a highly versatile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

2-Butyl-4-quinolinecarboxylic Acid vs. Kynurenic Acid: A Comparative Guide on Receptor Binding Profiles

Executive Summary & Structural Pharmacology

In rational drug design, the quinoline core serves as a highly versatile scaffold where subtle structural modifications dictate target selectivity. This guide provides an objective, data-driven comparison between Kynurenic Acid (KYNA) , an endogenous neuroactive metabolite, and 2-Butyl-4-quinolinecarboxylic acid (2-Butyl-4-QCA) , a synthetic lipophilic derivative.

The pharmacological divergence between these two molecules is a classic example of Structure-Activity Relationship (SAR) causality. KYNA (4-hydroxyquinoline-2-carboxylic acid) features a highly polar, hydrogen-bonding pharmacophore. The spatial proximity of its 2-carboxylate and 4-hydroxyl group mimics the geometry of endogenous amino acids, allowing it to dock efficiently into the highly constrained, hydrophilic binding pockets of ionotropic receptors.

Conversely, 2-Butyl-4-QCA represents a positional isomer class where the carboxylate is shifted to the C4 position, and a hydrophobic butyl chain is introduced at C2. This structural inversion abolishes amino acid mimicry. The bulky C2-butyl group creates a severe steric clash within hydrophilic neurotransmitter pockets, while simultaneously driving the molecule's affinity toward lipophilic targets, such as nuclear receptors and uncharacterized anti-inflammatory macrophage targets.

Receptor Binding Profiles: A Comparative Analysis

Kynurenic Acid (KYNA)

  • NMDA Receptor (Glycine Site): KYNA is a1[1], binding specifically to the glycine co-agonist site of the NMDA receptor to prevent excitotoxicity.

  • α7 Nicotinic Acetylcholine Receptor (α7nAChR): KYNA acts as a negative allosteric modulator/antagonist at the α7nAChR, 1[1].

  • GPR35: KYNA is recognized as an endogenous agonist for the G-protein coupled receptor GPR35, mediating localized immune and metabolic responses.

2-Butyl-4-quinolinecarboxylic Acid (2-Butyl-4-QCA)

  • NMDA Receptor: The shift of the carboxylate from C2 to C4, combined with the bulky C2-butyl group, completely disrupts the required hydrogen-bond donor/acceptor geometry, rendering it inactive at the NMDA receptor.

  • Nuclear Receptors (LXRβ): Synthetic 2[2]. The lipophilic C2-butyl substitution perfectly aligns with the hydrophobic ligand-binding domain (LBD) of LXRβ, driving transcriptional regulation of lipid metabolism.

  • Anti-Inflammatory Targets: 3[3] in LPS-induced macrophages without inducing cytotoxicity, highlighting a shift toward immune-modulatory pathways.

Mechanistic Pathways & Structural Routing

G KYNA Kynurenic Acid (4-OH, 2-COOH) NMDA NMDA Receptor (Glycine Site) KYNA->NMDA Antagonist GPR35 GPR35 Receptor (GPCR) KYNA->GPR35 Agonist a7nAChR α7nAChR (Ion Channel) KYNA->a7nAChR Antagonist BQCA 2-Butyl-4-QCA (2-Butyl, 4-COOH) BQCA->NMDA Steric Clash (No Binding) BQCA->GPR35 Weak/None LXR LXR / Lipophilic Targets (Nuclear Receptor) BQCA->LXR Modulator

Fig 1: Divergent pharmacological signaling of KYNA vs 2-Butyl-4-QCA based on structural SAR.

Experimental Methodologies: Self-Validating Protocols

To objectively quantify the divergent profiles of these compounds, the following self-validating assay systems must be employed. As a best practice, these protocols incorporate strict internal controls to verify the dynamic range and rule out false negatives caused by assay failure.

Protocol A: Radioligand Binding Assay for NMDA Receptor (Glycine Site)

Rationale: This assay measures the direct competition between the test compounds and a known radiolabeled antagonist at the NMDA glycine site.

  • Membrane Preparation: Isolate rat cortical membranes. Causality Check: Membranes must be washed extensively (minimum 4 times) via centrifugation to remove endogenous glycine and glutamate. Failure to do so will competitively mask the binding of lower-affinity test compounds.

  • Radioligand Incubation: Incubate membranes with 5 nM[³H]L-689,560 (a highly specific glycine site antagonist) in 50 mM Tris-acetate buffer (pH 7.4).

  • Displacement: Add KYNA or 2-Butyl-4-QCA at concentrations ranging from 10−9 to 10−3 M. Control: Use 1 mM unlabeled glycine to define non-specific binding (NSB).

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific adherence). Measure bound radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate IC₅₀ using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol B: TR-FRET Coactivator Assay for LXRβ Activation

Rationale: Because 2-Butyl-4-QCA targets lipophilic nuclear receptors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard for measuring ligand-dependent coactivator peptide recruitment.

  • Reagent Preparation: Mix recombinant GST-tagged LXRβ ligand-binding domain (LBD), terbium-labeled anti-GST antibody (donor), and fluorescein-labeled SRC-1 coactivator peptide (acceptor).

  • Compound Addition: Dispense 2-Butyl-4-QCA or KYNA (0.1 nM to 100 µM) into a 384-well plate. Control: T0901317 (a potent LXR agonist) must be used as the positive control to validate the assay's dynamic range and confirm the structural integrity of the recombinant LBD.

  • Incubation: Incubate the plate in the dark at room temperature for 1 hour to reach thermodynamic binding equilibrium.

  • Detection: Excite the terbium donor at 340 nm and measure emission at 495 nm (donor) and 520 nm (acceptor) using a multi-mode microplate reader.

  • Data Analysis: Calculate the FRET ratio (520/495 nm). A dose-dependent increase in the ratio confirms ligand-induced conformational changes and successful coactivator recruitment.

Quantitative Binding Comparison

The table below summarizes the target selectivity shift driven by the structural modifications between the two quinoline derivatives.

Target ReceptorAssay TypeKynurenic Acid (KYNA)2-Butyl-4-QCAPharmacological Shift
NMDA (Glycine Site) Radioligand Binding (Ki)15 - 30 µM> 100 µMLoss of affinity (Steric clash)
α7nAChR Electrophysiology (IC₅₀)~ 7 µM> 100 µMLoss of affinity (H-bond disruption)
GPR35 β-Arrestin Recruitment (EC₅₀)10 - 39 µM> 100 µMLoss of agonism
LXRβ (Nuclear Receptor) TR-FRET Coactivator (EC₅₀)> 100 µMActive ModulatorGain of function (Lipophilic docking)

References

  • Major Developments in the Design of Inhibitors along the Kynurenine Pathway. PMC.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
  • Carboxylic acid based quinolines as liver X receptor modulators that have LXRbeta receptor binding selectivity. EMBL-EBI.

Sources

Safety & Regulatory Compliance

Safety

2-Butyl-4-quinolinecarboxylic acid proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the logistical and safety requirements of handling active pharmaceutical ingredients (APIs) and their...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the logistical and safety requirements of handling active pharmaceutical ingredients (APIs) and their synthetic intermediates. 2-Butyl-4-quinolinecarboxylic acid belongs to a class of substituted quinolinecarboxylic acids that serve as vital building blocks in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents [1].

However, the very biological activity that makes this compound valuable also necessitates rigorous, uncompromising handling and disposal protocols. Improper disposal not only poses severe occupational hazards but can also lead to devastating environmental contamination.

This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of 2-Butyl-4-quinolinecarboxylic acid, ensuring your laboratory exceeds standard compliance while protecting both personnel and the ecosystem.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the mechanistic hazards of the compound. The lipophilic nature of the 2-butyl substitution enhances the molecule's ability to cross biological membranes. While this is advantageous for drug efficacy, it significantly increases the risk of dermal absorption. Furthermore, quinoline derivatives are known to increase plasmalemma permeability, which directly contributes to their acute toxicity in aquatic ecosystems .

Table 1: Hazard Profile of 2-Butyl-4-quinolinecarboxylic Acid

Property / Hazard ParameterClassification / Description
Chemical Class Substituted Quinoline-4-carboxylic acid
Physical State Solid (Powder/Pellets)
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, Aquatic Chronic 2
Signal Word Warning
Key Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H411 (Toxic to aquatic life)
Incompatibilities Strong oxidizing agents, extreme heat, moisture

Operational Workflow for Safe Handling

Safety protocols must be proactive, not reactive. The following controls are designed to break the chain of exposure before waste is even generated.

  • Engineering Controls: Always handle the dry powder within a Class II Type A2 Biological Safety Cabinet (BSC) or a ducted chemical fume hood. Causality: Weighing and transferring dry powders generates micro-particulates. A ducted hood captures these aerosols, preventing inhalation of respiratory irritants.

  • Personal Protective Equipment (PPE):

    • Dermal Protection: Double-glove using nitrile gloves (minimum 5 mil thickness). Nitrile provides superior resistance to the organic solvents (e.g., DMSO, DMF) typically used to solubilize quinolinecarboxylic acids.

    • Respiratory Protection: For necessary operations outside a fume hood (e.g., bulk transfers), use a NIOSH-approved N95 or P95 particulate respirator to block fine dust inhalation .

Step-by-Step Disposal Procedures

Because 2-butyl-4-quinolinecarboxylic acid is acutely hazardous to aquatic life, it falls under strict environmental regulations (e.g., EPA RCRA guidelines) . Never dispose of this compound or its solutions down the municipal drain.

Protocol A: Solid Waste Disposal (Unused Product & Consumables)

This protocol applies to expired bulk powder, contaminated weigh boats, and pipette tips.

  • Collection: Gather all solid waste into a chemically compatible, puncture-resistant hazardous waste container (e.g., high-density polyethylene).

  • Labeling: Clearly label the container with "Hazardous Waste - Toxic Solid (2-Butyl-4-quinolinecarboxylic acid)" and the exact date of initial accumulation.

  • Segregation: Ensure the waste is not mixed with strong oxidizers. Keep the container tightly sealed to prevent moisture ingress, which can cause chemical degradation and pressure buildup.

  • Final Disposal: Transfer the sealed container to a licensed hazardous waste disposal facility for high-temperature incineration.

Protocol B: Liquid Waste Disposal (Solutions & Rinsate)

This protocol applies to experimental solutions (e.g., DMSO/water mixtures) and solvent waste.

  • Containment: Liquid waste must be collected in a designated, secondary-contained organic waste carboy.

  • Absorption (For small volumes): Mix the liquid waste with an inert, non-combustible absorbent material such as clean sand or vermiculite. Causality: Using an inert absorbent immobilizes the active pharmaceutical ingredient, preventing it from leaching during transport and allowing it to be processed safely as a solid waste stream .

  • Disposal: Dispose of the absorbed mixture as solid hazardous waste.

Protocol C: Contaminated Packaging (Triple-Rinse Method)

Empty chemical containers retain microscopic residues and must be systematically decontaminated before they can be discarded or recycled .

  • First Rinse: Fill the empty container 1/4 full with an appropriate compatible solvent (e.g., ethanol or water, depending on the formulation). Recap tightly and shake vigorously for 10 seconds. Pour the rinsate into your designated liquid hazardous waste carboy.

  • Second & Third Rinse: Repeat the first step exactly two additional times. Causality: The triple-rinse method is a self-validating system; serial dilution ensures that by the third rinse, the concentration of the residual chemical is statistically negligible (typically >99.9% removed).

  • Defacement: Puncture or permanently deface the container's label to prevent accidental reuse, then dispose of the clean container in a sanitary landfill.

Spill Management Protocol

In the event of an accidental spill, immediate and calculated action is required to prevent aerosolization and environmental release.

  • Evacuate & Ventilate: Evacuate unprotected personnel from the immediate area. Ensure the room's HVAC system is functioning to dilute any airborne particulates.

  • Containment: Place absorbent booms around the spill to prevent the material from entering floor drains or waterways.

  • Suppression & Cleanup: Do not dry sweep. Dry sweeping aerosolizes the toxic powder. Instead, lightly mist the spill with water to suppress dust. Sweep up the dampened material using an inert absorbent pad and place all cleanup materials into a hazardous waste container. Wash the spill area with soap and water, collecting the wash liquid for hazardous disposal.

Waste Stream Decision Pathway

To ensure operational compliance on the laboratory floor, utilize the following decision matrix for routing 2-Butyl-4-quinolinecarboxylic acid waste.

WasteDisposal Start 2-Butyl-4-quinolinecarboxylic Acid Waste Solid Solid Waste (Powder/Pellets) Start->Solid Liquid Liquid Waste (Solutions/Rinsate) Start->Liquid Packaging Contaminated Packaging Start->Packaging HazWaste Hazardous Waste Container (EPA Approved) Solid->HazWaste Absorb Absorb with Inert Material (Sand/Vermiculite) Liquid->Absorb TripleRinse Triple Rinse Protocol Packaging->TripleRinse Absorb->HazWaste TripleRinse->HazWaste Incineration Licensed Disposal Facility (Incineration) HazWaste->Incineration Transport via Licensed Carrier

Fig 1. Waste stream decision pathway for 2-Butyl-4-quinolinecarboxylic acid disposal.

References

  • PubChem - 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243. National Center for Biotechnology Information. Available at:[Link]

  • US Environmental Protection Agency (EPA) - Pesticide Product Labels & Disposal Guidelines (Quinolinecarboxylic Acid Derivatives). Available at:[Link]

  • PubMed (NIH) - Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiol (Praha). Available at:[Link]

Handling

Personal protective equipment for handling 2-Butyl-4-quinolinecarboxylic acid

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe and efficient handling of specialized heterocyclic compounds. 2-Butyl-4-quinolinecarboxylic acid is a highly valuabl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe and efficient handling of specialized heterocyclic compounds. 2-Butyl-4-quinolinecarboxylic acid is a highly valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and targeted therapeutics. However, its physicochemical properties—specifically its crystalline nature and mildly acidic, lipophilic profile—pose distinct handling challenges that require rigorous, causality-driven safety protocols.

This guide provides a comprehensive, self-validating operational framework for handling this compound, moving beyond basic safety data to explain the why behind each procedural choice.

Hazard Causality & Quantitative Assessment

To design an effective safety protocol, we must first understand the mechanistic causality behind the compound's hazards. Like many1[1], this chemical is typically supplied as a fine, cream-colored to light brown powder[2]. The primary operational risk is the generation of airborne dust during transfer and weighing.

When inhaled, these fine particulates deposit on mucosal membranes. The carboxylic acid moiety disrupts local pH, while the nitrogen-containing quinoline ring interacts with cellular targets, leading to localized inflammation[3]. Furthermore, the addition of the 2-butyl group increases the molecule's lipophilicity, enhancing its ability to penetrate the lipid bilayers of the epidermis upon dermal contact[4].

Table 1: Quantitative Hazard Summary & Causality

Hazard ClassGHS CodeSignal WordCausality / Mechanistic Explanation
Skin Irritation H315WarningThe lipophilic 2-butyl group enhances epidermal penetration; the acidic moiety disrupts local dermal pH[1].
Eye Irritation H319WarningDirect contact with the corneal epithelium causes a rapid, localized inflammatory response[3].
Respiratory Irritation H335WarningInhalation of fine crystalline dust deposits acidic particulates deep into the respiratory tract[2].

The PPE Matrix: Causality & Selection

Personal Protective Equipment (PPE) must be selected not just for compliance, but to specifically counteract the physical state and chemical properties of the compound[5].

Table 2: Required PPE Specifications

Equipment TypeSpecificationScientific Justification
Eye Protection ANSI Z87.1 Safety Goggles (unvented or indirectly vented)Standard safety glasses are insufficient. Goggles prevent airborne, micro-fine dust from bypassing the lenses and contacting the ocular surface[3].
Hand Protection Nitrile Gloves (≥0.11 mm thickness, extended cuff)Nitrile provides an excellent chemical barrier against lipophilic organic acids. Extended cuffs prevent wrist exposure during fume hood operations[4].
Body Protection Flame-retardant, 100% Cotton Lab CoatSynthetic fabrics generate static electricity, which attracts fine powders. Cotton minimizes static cling, preventing the compound from accumulating on your person[5].
Respiratory N95 or P100 Particulate RespiratorMandatory only if handling outside a certified fume hood or during large-scale spill cleanup to filter out fine crystalline dust[5].

Operational Workflow: Weighing & Dissolution

Handling dry powders requires a self-validating workflow to ensure containment. The following protocol guarantees that each step verifies the success of the previous one.

WeighingWorkflow Step1 1. Fume Hood Verification Step2 2. Don PPE (Gloves, Goggles) Step1->Step2 Step3 3. Anti-Static Weighing Step2->Step3 Step4 4. Sealed Transfer Step3->Step4 Step5 5. Surface Decontamination Step4->Step5

Figure 1: Self-validating workflow for the safe weighing and transfer of quinolinecarboxylic acid powders.

Step-by-Step Methodology:
  • Fume Hood Verification: Turn on the fume hood.

    • Validation Step: Check the digital airflow monitor. Do not proceed unless the face velocity reads ≥100 feet per minute (fpm).

  • Static Mitigation: Wipe the exterior of the chemical container and the weighing balance with a static-reducing wipe.

    • Causality: 2-Butyl-4-quinolinecarboxylic acid powder is highly susceptible to static fly, which can contaminate the balance and pose an inhalation risk.

  • Weighing: Use a grounded, anti-static spatula. Transfer the powder slowly into a pre-tared, sealable glass vial rather than an open weigh boat.

    • Validation Step: Observe the balance reading. A stable reading indicates successful static and turbulence mitigation. A fluctuating reading means the hood sash is too high, causing turbulent airflow.

  • Dissolution: If preparing a stock solution (e.g., in DMSO or DMF, which easily solubilize lipophilic quinolines), add the solvent directly to the sealed vial via syringe through a septum, or open the vial deep inside the hood.

  • Decontamination: Wipe down the balance and hood surface with a damp paper towel (water or dilute ethanol).

    • Validation Step: Inspect the towel. Continue wiping with fresh towels until no yellow/cream-colored residue is visible.

Spill Response & Disposal Plan

Accidental spills of dry powders require a specific approach to prevent aerosolization. Sweeping dry powder will immediately generate a hazardous dust cloud[4].

SpillLogic Start Accidental Spill of Powder Assess Assess Volume & Location Start->Assess Small Small Spill (<50g) Inside Hood Assess->Small Large Large Spill (>50g) Outside Hood Assess->Large ActionSmall Moisten with Water Sweep Gently Small->ActionSmall ActionLarge Evacuate Area Contact EHS Large->ActionLarge Dispose Place in Hazardous Waste Container ActionSmall->Dispose

Figure 2: Decision matrix and operational logic for responding to 2-Butyl-4-quinolinecarboxylic acid spills.

Step-by-Step Spill Protocol:
  • Assess and Isolate: Determine if the spill is localized inside the fume hood or if it has breached the laboratory floor.

  • Dust Suppression (Crucial Step): Do NOT use a dry brush. Lightly mist the spilled powder with water or a 70% ethanol solution to bind the particulates[4].

  • Collection: Use a disposable plastic scraper or damp paper towels to push the moistened powder into a pile. Scoop the material into a wide-mouth, sealable hazardous waste container.

  • Secondary Cleaning: Wash the spill area with soap and water to neutralize and remove any residual acidic traces[2].

  • Disposal: Label the container as "Hazardous Solid Waste: Contains Quinolinecarboxylic Acid Derivatives (Irritant)" and transfer it to an approved waste disposal plant according to local environmental regulations[2].

References

  • National Center for Biotechnology Information. "4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243 - PubChem." PubChem.
  • ChemicalBook. "7-Quinolinecarboxylic acid - Safety Data Sheet." ChemicalBook.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET: Quinoline-4-carboxylic acid." Thermo Fisher Scientific.
  • TCI Chemicals. "SAFETY DATA SHEET: 6-Quinolinecarboxylic Acid." TCI Chemicals.
  • Fisher Scientific. "SAFETY DATA SHEET: Quinaldic acid." Fisher Scientific.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.